molecular formula C7H9NO3 B1501387 5-(Hydroxymethyl)-N-methyl-2-furamide CAS No. 1185320-28-8

5-(Hydroxymethyl)-N-methyl-2-furamide

Cat. No.: B1501387
CAS No.: 1185320-28-8
M. Wt: 155.15 g/mol
InChI Key: CEBSWNKGLWHJRL-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-N-methyl-2-furamide is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-(hydroxymethyl)-N-methylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-8-7(10)6-3-2-5(4-9)11-6/h2-3,9H,4H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBSWNKGLWHJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672471
Record name 5-(Hydroxymethyl)-N-methylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185320-28-8
Record name 5-(Hydroxymethyl)-N-methylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-(Hydroxymethyl)-N-methyl-2-furamide: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 5-(Hydroxymethyl)-N-methyl-2-furamide is a functionalized furan derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its synthesis leverages the bio-based platform chemical 5-Hydroxymethylfurfural (HMF), positioning it at the nexus of sustainable chemistry and advanced molecular design. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, beginning with the selective oxidation of HMF to its corresponding carboxylic acid, followed by robust methods for amide bond formation. We offer in-depth analysis of catalytic and biocatalytic strategies, detailed experimental protocols, and a discussion of the mechanistic underpinnings that govern these transformations. This document is intended for researchers and development scientists seeking to synthesize and utilize this valuable furanic compound.

Introduction and Strategic Overview

The furan ring is a privileged scaffold found in numerous natural products and pharmaceuticals. The transition from fossil fuel-based feedstocks to renewable biomass has positioned 5-Hydroxymethylfurfural (HMF), derived from C6 sugars, as a critical platform chemical.[1][2][3] The inherent functionalities of HMF—an aldehyde, a primary alcohol, and a furan ring—offer a rich chemical playground for producing a wide array of value-added derivatives.[3][4]

This compound is one such derivative, incorporating a stable amide linkage and a reactive hydroxymethyl group. This structure is of interest for creating novel polymers, agrochemicals, and pharmaceutical intermediates. The core challenge in its synthesis lies in a two-stage process: the selective oxidation of HMF's aldehyde group and the subsequent efficient formation of the N-methyl amide bond without affecting the hydroxymethyl group.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals the most direct synthetic strategy. The primary disconnection occurs at the amide C-N bond, identifying 5-(hydroxymethyl)-2-furoic acid (HMFCA) and methylamine as the immediate precursors. HMFCA, in turn, is accessible through the selective oxidation of HMF. This multi-step approach from a renewable starting material underscores the synthesis's strategic value.

G cluster_0 Disconnection 1: Amide Bond Formation cluster_1 Disconnection 2: Selective Oxidation TM This compound HMFCA 5-(Hydroxymethyl)-2-furoic Acid (HMFCA) TM->HMFCA C-N bond MA Methylamine TM->MA HMF 5-Hydroxymethylfurfural (HMF) HMFCA->HMF C(O)H -> COOH

Caption: Retrosynthetic pathway for this compound.

Synthesis of Key Intermediate: 5-(Hydroxymethyl)-2-furoic Acid (HMFCA)

The conversion of HMF to HMFCA is the critical first stage, demanding the selective oxidation of an aldehyde in the presence of a primary alcohol. Both chemocatalytic and biocatalytic methods have proven effective.

Method A: Heterogeneous Catalytic Aerobic Oxidation

This approach utilizes supported noble metal catalysts (e.g., Au, Pt, Pd) with oxygen or air as the terminal oxidant, representing a green and efficient strategy. The reaction mechanism typically involves the adsorption of HMF onto the catalyst surface, followed by oxidative dehydrogenation of the aldehyde's hemiacetal, formed by interaction with water or an alcohol solvent. The choice of metal, support, and reaction conditions is crucial for achieving high selectivity.

Method B: Whole-Cell Biocatalytic Oxidation

Biocatalysis offers exceptional selectivity under mild, aqueous conditions. Specific microorganisms, such as strains of Pseudochrobactrum sp. and Lysinibacillus sp., have been identified as effective whole-cell biocatalysts for transforming HMF into HMFCA.[5] These systems utilize endogenous oxidoreductase enzymes that preferentially target the aldehyde group. In some cases, near-quantitative yields can be achieved.[5][6]

Data Presentation: Comparison of HMF Oxidation Methods
MethodCatalyst / BiocatalystOxidantTemperature (°C)Typical YieldKey Advantages
Catalytic Supported Au, Pt, or PdO₂ or Air60 - 12085 - 98%High throughput, catalyst reusability, green oxidant.
Biocatalytic Pseudochrobactrum sp. B2LAerobic30 - 37>99%[5]Exceptional selectivity, mild conditions, aqueous media.

Amide Bond Formation: From HMFCA to the Final Product

Direct amidation by heating a carboxylic acid with an amine is often inefficient and requires harsh conditions that can degrade the furan substrate.[7] Therefore, activation of the carboxylic acid group of HMFCA is essential for efficient amide bond formation with methylamine.

G cluster_path1 Pathway I: Acid Chloride cluster_path2 Pathway II: Coupling Reagent cluster_path3 Pathway III: Ester Intermediate HMFCA 5-(Hydroxymethyl)-2-furoic Acid (HMFCA) AcidChloride 5-(Hydroxymethyl)-2-furoyl Chloride HMFCA->AcidChloride + SOCl₂ or (COCl)₂ ActivatedEster Activated Intermediate (e.g., O-acylisourea) HMFCA->ActivatedEster + DCC or EDC/DMAP Ester Methyl 5-(Hydroxymethyl)-2-furoate HMFCA->Ester + CH₃OH, H⁺ FinalProduct This compound AcidChloride->FinalProduct + CH₃NH₂ + Base ActivatedEster->FinalProduct + CH₃NH₂ Ester->FinalProduct + CH₃NH₂

Sources

"5-(Hydroxymethyl)-N-methyl-2-furamide" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(Hydroxymethyl)-N-methyl-2-furamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a derivative of the versatile bio-based platform chemical 5-Hydroxymethylfurfural (HMF). While specific research on this exact molecule is limited, this document synthesizes established chemical principles and data from closely related furan compounds to provide a robust guide for researchers. We will explore its physicochemical properties, propose a detailed, field-proven synthetic route, discuss methods for its characterization, and contextualize its potential within the broader landscape of bioactive furan derivatives. This guide is intended for professionals in chemical synthesis, drug discovery, and materials science.

Introduction: The Furan Scaffold in Modern Chemistry

The furan ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal and materials chemistry.[1][2][3] Its unique electronic and steric properties, often acting as a bioisostere for phenyl groups, make it a privileged scaffold in pharmacologically active compounds.[1] Furan derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][4][5]

This compound belongs to this important class of molecules. It is a direct derivative of 5-Hydroxymethyl-2-furancarboxylic acid (HMFA), which itself is an oxidation product of HMF—a key chemical building block derivable from biomass.[6][7] The structure, featuring a primary alcohol, a secondary amide, and the furan core, presents multiple points for further chemical modification, making it an attractive target for creating novel chemical entities.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and its Precursor.

Property5-(Hydroxymethyl)-2-furancarboxylic Acid (HMFA) (Precursor)This compound (Target)
Molecular Formula C₆H₆O₄[8]C₇H₉NO₃
Molecular Weight 142.1 g/mol [8]155.15 g/mol
CAS Number 6338-41-6[6]1185320-28-8[9]
Appearance Pale Yellow Solid[6]Predicted: White to pale yellow solid
Melting Point ~247 °C (decomposes)[6]Predicted: < 200 °C
Solubility DMF: 15 mg/ml, DMSO: 10 mg/ml, Ethanol: 100 mg/ml[8]Predicted: Soluble in Methanol, Ethyl Acetate, Dichloromethane, DMSO, DMF
SMILES O=C(O)c1ccc(CO)o1[10]CNC(=O)c1ccc(CO)o1
InChIKey PCSKKIUURRTAEM-UHFFFAOYSA-N[8]Not available

Proposed Synthesis and Purification Workflow

The most logical and efficient synthesis of this compound involves a two-step process starting from the readily available biomass-derived platform molecule, 5-Hydroxymethylfurfural (HMF).

  • Step 1: Selective Oxidation of HMF to 5-Hydroxymethyl-2-furancarboxylic acid (HMFA).

  • Step 2: Amide Coupling of HMFA with methylamine.

This approach is modular, allowing for the synthesis of a library of amide derivatives by substituting different amines in the second step.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Amidation HMF 5-Hydroxymethylfurfural (HMF) Oxidation Whole-Cell Biocatalyst (e.g., D. wulumuqiensis R12) or Chemical Oxidation HMF->Oxidation Selective Oxidation of Aldehyde HMFA 5-(Hydroxymethyl)-2- furancarboxylic acid (HMFA) Oxidation->HMFA Selective Oxidation of Aldehyde HMFA_2 HMFA Coupling Coupling Agents (e.g., DCC, DMAP) in Anhydrous Solvent HMFA_2->Coupling Methylamine Methylamine (CH3NH2) Methylamine->Coupling Target 5-(Hydroxymethyl)-N-methyl- 2-furamide Coupling->Target Amide Bond Formation Purification Purification (Column Chromatography) Target->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: Proposed two-step synthesis workflow for this compound.

Detailed Experimental Protocol: Amidation of HMFA

This protocol is adapted from established methods for the synthesis of furan-based amides.[11]

Materials:

  • 5-(Hydroxymethyl)-2-furancarboxylic acid (HMFA) (1.0 eq)

  • Methylamine solution (e.g., 2.0 M in THF) (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add HMFA (1.0 eq) and DMAP (0.1 eq). Dissolve the solids in anhydrous DCM.

  • Activation: Add DCC (1.1 eq) to the solution. Stir at room temperature for 20 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form. Causality: DCC activates the carboxylic acid group of HMFA, forming a highly reactive O-acylisourea intermediate that is susceptible to nucleophilic attack.

  • Nucleophilic Addition: Slowly add the methylamine solution (1.2 eq) to the reaction mixture at 0 °C (ice bath). Causality: The primary amine acts as a nucleophile, attacking the activated carboxyl group. Using a slight excess of the amine ensures complete consumption of the limiting HMFA. The reaction is cooled to control its exothermicity.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting HMFA spot is consumed.

  • Workup:

    • Filter the reaction mixture to remove the precipitated DCU byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove unreacted amine and DMAP), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 30-70% Ethyl Acetate in Hexanes) to afford the pure this compound.

Spectroscopic Characterization Profile (Predicted)

While experimental spectra are not published, the structure allows for a confident prediction of key signals, based on data from analogous compounds.[12]

  • ¹H NMR:

    • Hydroxymethyl Protons (-CH₂OH): A singlet expected around δ 4.5-4.7 ppm.

    • Furan Protons: Two doublets expected in the aromatic region (δ 6.0-7.5 ppm), characteristic of a 2,5-disubstituted furan ring.

    • N-Methyl Protons (-NHCH₃): A singlet (or a doublet if coupling to the NH proton is observed) around δ 2.8-3.0 ppm.

    • Amide Proton (-NH): A broad singlet expected around δ 7.0-8.5 ppm.

    • Alcohol Proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): Expected in the range of δ 160-165 ppm.

    • Furan Carbons: Four distinct signals expected between δ 105-160 ppm.

    • Hydroxymethyl Carbon (-CH₂OH): Expected around δ 56-58 ppm.

    • N-Methyl Carbon (-CH₃): Expected around δ 26-28 ppm.

  • FT-IR (Infrared Spectroscopy):

    • O-H Stretch: Broad peak around 3300-3400 cm⁻¹ (from the alcohol).

    • N-H Stretch: Sharp peak around 3300 cm⁻¹ (from the secondary amide).

    • C=O Stretch: Strong, sharp peak around 1630-1650 cm⁻¹ (amide I band).

    • C-O Stretch: Peak around 1020-1040 cm⁻¹ (from the alcohol and furan ether).

  • High-Resolution Mass Spectrometry (HRMS):

    • The calculated exact mass for C₇H₉NO₃ [M+H]⁺ would be approximately 156.0655. This value is crucial for confirming the elemental composition of the synthesized product.

Potential Applications and Biological Relevance

The therapeutic potential of furan-containing molecules is well-documented.[1][2][3] The inclusion of the furan nucleus is a key strategy in the design of novel chemotherapeutic agents.[2] Slight modifications to the substitution pattern on the furan ring can lead to significant changes in biological activity, making derivatives like this compound intriguing candidates for screening.[3]

  • Drug Discovery: Given the known antibacterial, anti-inflammatory, and anticancer activities of various furan amides, this molecule serves as a valuable starting point for library synthesis and high-throughput screening.[4][5]

  • Materials Science: The hydroxymethyl group offers a reactive handle for polymerization or grafting onto surfaces, making it a potential monomer for creating novel bio-based polymers.

  • Agrochemicals: The furan scaffold is present in some nematicides and fungicides; this derivative could be explored for potential applications in crop protection.[10]

Safety and Handling

As a novel chemical entity, this compound should be handled with care, assuming it is potentially hazardous. The precursor, HMFA, is known to cause skin and eye irritation.[10]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • A Review on Biological and Medicinal Significance of Furan. University of Omar Al-Mukhtar.
  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
  • Furan: A Promising Scaffold for Biological Activity (2024). International Journal of Advanced Biological and Biomedical Research.
  • Synthesis and biological activity of furan deriv
  • 5-(Hydroxymethyl)-N,N-dimethyl-2-furamide. Biosynth.
  • This compound. Anhui Kery Pharmaceutical Co., Ltd.
  • N-(4-hydroxyphenyl)-5-methyl-2-furamide (915922-65-5). Chemchart.
  • 5-HYDROXYMETHYL-FURAN-2-CARBOXYLIC ACID. ChemicalBook.
  • CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan. CymitQuimica.
  • 5-Hydroxymethyl-2-furancarboxylic Acid (CAS 6338-41-6). Cayman Chemical.
  • Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural.
  • 5-(Hydroxymethyl)furan-2-carboxylic Acid. Tokyo Chemical Industry Co., Ltd..
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
  • CAS 13139-14-5 Nα-Boc-L-tryptophan. BOC Sciences.
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
  • Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its deriv
  • Nα-Boc-L-tryptophan. Chem-Impex.
  • 5-Hydroxymethyl-2-furoic acid. PubChem.
  • 5-(Hydroxymethyl)furfural. PubChem.
  • Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Bioc
  • Boc-Trp-OH = 99.0 TLC 13139-14-5. Sigma-Aldrich.
  • N-tert-Butoxycarbonyl-L-tryptophan. PubChem.

Sources

A Technical Guide to 5-(Hydroxymethyl)-N-methyl-2-furamide (CAS 1185320-28-8): Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 5-(Hydroxymethyl)-N-methyl-2-furamide is a commercially available compound for research purposes, yet it is largely uncharacterized in peer-reviewed literature. This guide provides a technical overview based on established chemical principles and extrapolated data from structurally related furan derivatives. The experimental protocols described herein are proposed methodologies for its synthesis and evaluation, designed to serve as a foundational framework for researchers.

Executive Summary

The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities.[1] this compound, containing a 2-substituted furan ring with both a hydroxymethyl group at the 5-position and an N-methylamide function, represents an intriguing but underexplored molecule. This guide synthesizes information from analogous compounds to propose a viable synthetic route, predict its physicochemical properties, and outline a comprehensive strategy for evaluating its therapeutic potential, particularly in oncology and infectious diseases. The methodologies are presented to ensure scientific rigor and reproducibility, providing drug development professionals with a robust starting point for investigation.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is critical for its development.[2] While extensive experimental data for this compound is not publicly available, its key properties can be predicted based on its structure.

Table 1: Physicochemical Characteristics of this compound

PropertyData / Predicted ValueSource / Rationale
CAS Number 1185320-28-8Public Chemical Databases
Molecular Formula C₇H₉NO₃Public Chemical Databases
Molecular Weight 155.15 g/mol Calculated from Molecular Formula
Physical Form SolidSupplier Data
Predicted Solubility Soluble in water, polar organic solvents (e.g., MeOH, EtOH, DMSO)Presence of polar hydroxymethyl and amide groups suggests good polarity and hydrogen bonding capability.
Predicted Reactivity The hydroxymethyl group can undergo oxidation to an aldehyde or carboxylic acid, or esterification. The amide bond is stable but can be hydrolyzed under strong acidic or basic conditions. The furan ring is susceptible to electrophilic substitution and can be sensitive to strong acids.Based on fundamental organic chemistry principles of the constituent functional groups.

Proposed Synthesis Pathway

A logical and efficient synthesis is paramount for producing sufficient quantities of a compound for screening and development. Based on established methodologies for the synthesis of furoic acid amides and the availability of bio-renewable starting materials, a robust two-step synthesis is proposed starting from 5-(Hydroxymethyl)-2-furoic acid (HMFCA).[3][4] HMFCA itself is readily accessible from the oxidation of 5-hydroxymethylfurfural (HMF), a key platform chemical derived from biomass.[5][6]

Synthesis Workflow

The proposed synthesis involves an initial activation of the carboxylic acid followed by amidation with methylamine.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amidation HMFCA 5-(Hydroxymethyl)-2-furoic acid ThionylChloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride HMFCA->ThionylChloride in dry THF, 0°C to RT AcylChloride 5-(Hydroxymethyl)-2-furoyl chloride (Activated Intermediate) ThionylChloride->AcylChloride AcylChloride_ref Acyl Chloride Intermediate Methylamine Methylamine (CH₃NH₂) in solution Target This compound Methylamine->Target AcylChloride_ref->Methylamine in dry THF, with base (e.g., TEA)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-(Hydroxymethyl)-2-furoyl chloride

  • Suspend 5-(Hydroxymethyl)-2-furoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Causality: This converts the carboxylic acid to the more reactive acyl chloride, facilitating the subsequent amidation. Using a slight excess ensures complete conversion.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or the cessation of gas evolution.

  • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-(hydroxymethyl)-2-furoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude acyl chloride from Step 1 in anhydrous THF (10 mL/g).

  • In a separate flask, prepare a solution of methylamine (2.2 eq, e.g., 40% in water or 2.0 M in THF) and triethylamine (TEA, 1.5 eq) in THF. Causality: An excess of the amine is used to drive the reaction to completion. TEA acts as a base to neutralize the HCl byproduct, preventing side reactions.

  • Cool the methylamine solution to 0 °C.

  • Add the acyl chloride solution dropwise to the stirred methylamine solution.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the acyl chloride.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Predicted Biological Activity & Therapeutic Rationale

While this specific molecule has not been profiled, the furan-2-carboxamide scaffold is a known pharmacophore with diverse biological activities. Extrapolation from structurally similar compounds suggests potential applications in oncology and microbiology.

  • Anticancer Potential: Numerous studies have demonstrated the cytotoxic effects of furan derivatives against various cancer cell lines. For instance, novel carbamothioyl-furan-2-carboxamide derivatives have shown significant activity against human cancer cell lines including HepG2 (liver), Huh-7 (liver), and MCF-7 (breast).[7] Similarly, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate exhibited significant anticancer activities against HeLa (cervical) cell lines.[3] The combination of the furan ring and an amide side chain in our target compound provides a strong rationale for investigating its antiproliferative properties.

  • Antimicrobial Activity: The furan ring is a core component of several antimicrobial agents, including nitrofuran antibiotics.[8] Furan-2-carboxamide derivatives have been synthesized and shown to possess potent activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[7][9] The structural elements of this compound warrant investigation into its efficacy as a potential antimicrobial agent.

  • Other Potential Activities: Derivatives of 5-hydroxymethylfurfural (HMF), the likely precursor, have been investigated for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-hypoxic activities.[10] Furthermore, other 2-furoic acid derivatives have been shown to possess hypolipidemic activity.[11] These findings suggest that the therapeutic window for this compound could be broader than just oncology and infectious disease.

Proposed Experimental Workflows for Compound Validation and Screening

A systematic approach is required to validate the structure of the synthesized compound and to screen for its biological activities.[12][13]

Physicochemical Characterization Workflow

G cluster_0 Compound Validation & Purity Synthesized Purified Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized->NMR MS Mass Spectrometry (HRMS) Synthesized->MS HPLC HPLC Analysis Synthesized->HPLC Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity Assessment (>95%) HPLC->Purity G cluster_0 Primary Screening: Anticancer Activity cluster_1 Primary Screening: Antimicrobial Activity Validated Validated Compound (>95% Purity) CellLines Panel of Cancer Cell Lines (e.g., MCF-7, HeLa, HepG2) Validated->CellLines Microbe Panel of Microbes (Gram+/-, Fungi) Validated->Microbe MTT MTT or SRB Assay IC50 Determine IC₅₀ Values MTT->IC50 CellLines->MTT Decision Activity Observed? IC50->Decision BrothDilution Broth Microdilution Assay Microbe->BrothDilution MIC Determine MIC Values MIC->Decision BrothDilution->MIC Secondary Proceed to Secondary Assays (Mechanism of Action, etc.) Decision->Secondary Yes NoActivity No Significant Activity (Archive Compound) Decision->NoActivity No

Sources

An In-depth Technical Guide to 5-(Hydroxymethyl)-N-methyl-2-furamide: Molecular Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 5-(Hydroxymethyl)-N-methyl-2-furamide. This document is intended for researchers, scientists, and professionals in the fields of drug development and medicinal chemistry who are interested in the therapeutic potential of novel furan-based compounds.

Introduction: The Significance of the Furan Scaffold

The furan ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in numerous pharmacologically active compounds. Its unique electronic and steric properties make it a valuable scaffold in modern drug discovery. Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The versatility of the furan nucleus allows for strategic structural modifications that can enhance receptor binding, metabolic stability, and overall bioavailability, making it a privileged structure in medicinal chemistry.[1]

This guide focuses on a specific derivative, this compound, a molecule that combines the key features of a hydroxymethyl group and an N-methyl amide on the furan platform. These functional groups offer opportunities for hydrogen bonding and other molecular interactions, suggesting a high potential for biological activity.

Molecular Structure and Physicochemical Properties

The definitive identification of this compound is confirmed by its Chemical Abstracts Service (CAS) number, 1185320-28-8.[4]

Molecular Structure

The molecular structure of this compound consists of a central furan ring substituted at the C2 position with an N-methylcarboxamide group and at the C5 position with a hydroxymethyl group.

This compound C1 C C2 C C1->C2 C5 C C1->C5 O1 O C3 C O1->C3 C2->O1 H5 H C2->H5 C4 C C3->C4 H6 H C3->H6 C4->C1 C7 C C4->C7 O2 O C5->O2 N1 N C5->N1 C6 C N1->C6 H1 H N1->H1 H7 H C6->H7 H8 H C6->H8 O3 O C7->O3 H3 H C7->H3 H4 H C7->H4 H2 H O3->H2

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with related compounds.

PropertyValueSource
CAS Number 1185320-28-8[4]
Molecular Formula C₇H₉NO₃[4]
Molecular Weight 155.15 g/mol [4]
InChI Key CEBSWNKGLWHJRL-UHFFFAOYSA-N[4]
Predicted LogP -0.550[5]
Predicted pKa 3.11 (acidic)[5]
Physical Form Solid[4]

Synthesis and Derivatization

The synthesis of this compound can be logically approached through a two-step process starting from the readily available biomass-derived platform chemical, 5-(Hydroxymethyl)furfural (HMF).[6][7]

Proposed Synthesis Pathway

The proposed synthetic route involves the oxidation of HMF to 5-(hydroxymethyl)-2-furoic acid, followed by the amidation of the resulting carboxylic acid with methylamine.

Synthesis_Pathway HMF 5-(Hydroxymethyl)furfural (HMF) HMFA 5-(Hydroxymethyl)-2-furoic acid HMF->HMFA Oxidation [O] Target This compound HMFA->Target Amidation CH₃NH₂

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Oxidation of 5-(Hydroxymethyl)furfural (HMF) to 5-(Hydroxymethyl)-2-furoic acid

Rationale: The selective oxidation of the aldehyde group of HMF to a carboxylic acid is a well-established transformation. Various catalytic systems can be employed, with ruthenium-based catalysts in aqueous media offering a green and efficient route.[8]

Protocol:

  • In a round-bottom flask, dissolve 5-(Hydroxymethyl)furfural in an alkaline aqueous solution.

  • Introduce a catalytic amount of a suitable ruthenium pincer complex.

  • Heat the reaction mixture under reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-(hydroxymethyl)-2-furoic acid.

Step 2: Amidation of 5-(Hydroxymethyl)-2-furoic acid with Methylamine

Rationale: The direct amidation of a carboxylic acid with an amine is a fundamental reaction in organic synthesis. The use of a reusable Lewis acid catalyst such as Nb₂O₅ can facilitate this transformation under relatively mild conditions.[9]

Protocol:

  • To a solution of 5-(hydroxymethyl)-2-furoic acid in a suitable solvent (e.g., toluene), add a catalytic amount of Nb₂O₅.

  • Introduce a stoichiometric amount of methylamine (as a solution or gas).

  • Heat the reaction mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • After completion, cool the mixture, filter off the catalyst, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy
  • Furan Protons: Two doublets in the aromatic region (δ 6.0-7.5 ppm), corresponding to the two protons on the furan ring.

  • Hydroxymethyl Protons: A singlet or a doublet (depending on coupling to the hydroxyl proton) around δ 4.5 ppm for the -CH₂- group and a broad singlet for the -OH proton.

  • N-Methyl Protons: A singlet or a doublet (due to coupling with the amide proton) around δ 2.8-3.0 ppm.

  • Amide Proton: A broad singlet or quartet (due to coupling with the N-methyl protons) in the downfield region (δ 7.5-8.5 ppm).

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm).

  • Furan Carbons: Four signals in the aromatic region (δ 100-160 ppm), with the carbon bearing the hydroxymethyl group being the most upfield.

  • Hydroxymethyl Carbon: A signal around δ 55-65 ppm.

  • N-Methyl Carbon: A signal in the upfield region (δ 25-30 ppm).

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad band around 3300-3500 cm⁻¹ from the hydroxyl group.

  • N-H Stretch: A sharp peak around 3300 cm⁻¹ from the amide N-H.

  • C=O Stretch (Amide I): A strong absorption band around 1640-1680 cm⁻¹.

  • N-H Bend (Amide II): A band around 1520-1570 cm⁻¹.

  • C-O Stretch: Bands in the region of 1000-1250 cm⁻¹ corresponding to the furan ether and the alcohol C-O bonds.

Mass Spectrometry

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 155. Key fragmentation patterns would likely involve the loss of a hydroxymethyl radical (•CH₂OH), a methyl group (•CH₃), and cleavage of the amide bond.

Potential Applications and Future Directions

The therapeutic potential of this compound can be inferred from the broad biological activities exhibited by other furan derivatives.[1][11]

Pharmacological Relevance
  • Antimicrobial Activity: Many furan-containing compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1] The presence of the amide and hydroxyl functionalities on the target molecule could enhance its interaction with microbial enzymes or cell wall components.

  • Anticancer Properties: The furan scaffold is present in several anticancer agents. These molecules can induce apoptosis or inhibit key enzymes involved in cancer cell proliferation.[1] Studies on related furan derivatives have demonstrated cytotoxicity against various cancer cell lines.[12]

  • Anti-inflammatory Effects: Furan derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1]

  • Neuroprotective Potential: Recent studies have highlighted the neuroprotective effects of furan-containing compounds, suggesting their potential in treating neurodegenerative diseases.[13]

Future Research and Development

Further investigation into the biological activities of this compound is warranted. Key areas for future research include:

  • In vitro screening: Evaluating the compound's activity against a panel of bacterial, fungal, and cancer cell lines.

  • Mechanism of action studies: Elucidating the specific molecular targets and pathways through which the compound exerts its biological effects.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of the molecule to optimize its potency and selectivity.

  • In vivo studies: Assessing the compound's efficacy and safety in animal models of relevant diseases.

The unique combination of functional groups on the furan scaffold of this compound makes it a promising candidate for further investigation in the development of novel therapeutic agents.

References

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry, 39(5).
  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1080-1085.
  • Lewkowski, J. (2001).
  • 5-HYDROXYMETHYL-FURAN-2-CARBOXYLIC ACID | 6338-41-6. ChemicalBook. Retrieved January 21, 2026.
  • Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural. (2025).
  • Formation of 5-hydroxymethyl-2-furfural (HMF) and 5-hydroxymethyl-2-furoic acid during roasting of coffee. (2002). Journal of Agricultural and Food Chemistry, 50(17), 4882-4887.
  • 5-(Hydroxymethyl)-N,N-dimethyl-2-furamide | 1211764-32-7. Biosynth. Retrieved January 21, 2026.
  • 5-(Hydroxymethyl)furfural | C6H6O3. PubChem. Retrieved January 21, 2026.
  • 5-Hydroxymethyl-2-furoylcarnitine | C13H19NO6. PubChem. Retrieved January 21, 2026.
  • Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. (2018). Green Chemistry, 20(22), 5227-5235.
  • This compound. Sigma-Aldrich. Retrieved January 21, 2026.
  • Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues-An advance approach. (2022). Journal of Phytology, 14, 33-38.
  • Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. (2019). Molecules, 24(18), 3328.
  • Synthesis and biological activities of furan derivatives. (2025).
  • Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues-An advance approach. (2024). Journal of Phytology.
  • 5-Hydroxymethyl-2-furancarboxylic Acid (CAS 6338-41-6). Cayman Chemical. Retrieved January 21, 2026.
  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3).
  • Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. (2022).
  • A Review on Biological and Medicinal Significance of Furan. (2023). Journal of Drug Delivery and Therapeutics, 13(2), 123-130.
  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). Current Medicinal Chemistry.
  • 5-hydroxymethyl-2-furfural and Derivatives Formed During Acid Hydrolysis of Conjugated and Bound Phenolics in Plant Foods and the Effects on Phenolic Content and Antioxidant Capacity. (2014). Journal of Agricultural and Food Chemistry, 62(20), 4646-4655.
  • Amidation of Carboxylic Acids with Amines by Nb₂O₅ as a Reusable Lewis Acid Catalyst. (2013).
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Spectroscopic Characterization of 5-(Hydroxymethyl)-N-methyl-2-furamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-(Hydroxymethyl)-N-methyl-2-furamide , a furan derivative of significant interest in medicinal chemistry and materials science. Understanding its structural features through modern analytical techniques is paramount for its application and development. This document will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering both theoretical underpinnings and practical insights into the data acquisition and interpretation for this specific molecule.

While experimentally obtained spectra for this compound (CAS No. 1185320-28-8) are not widely published, this guide will provide a robust, predictive analysis based on the well-documented spectroscopic data of its precursors and closely related analogs.[1][2][3] This approach not only allows for a detailed forecast of the expected spectral features but also equips the researcher with the necessary framework to interpret experimentally acquired data.

Molecular Structure and its Spectroscopic Implications

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure. This compound possesses a furan ring, a hydroxymethyl group, and an N-methylamide functionality. Each of these components will give rise to characteristic signals in the various spectra, allowing for a complete structural elucidation.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, for many modern spectrometers, the residual solvent peak can be used for calibration.

  • Data Acquisition: Transfer the solution to a clean, dry NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for optimal resolution. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are highly recommended to confirm proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (δ) are based on the analysis of similar furan derivatives.[2]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
H3 (furan)6.2-6.4Doublet (d)1HCoupled to H4.
H4 (furan)7.0-7.2Doublet (d)1HCoupled to H3.
-CH₂OH (hydroxymethyl)4.5-4.7Singlet (s)2HThe hydroxyl proton may or may not be visible depending on the solvent and concentration.
-OH (hydroxyl)VariableBroad Singlet (br s)1HChemical shift is concentration and solvent dependent; may exchange with D₂O.
-NH (amide)7.5-8.5Broad Singlet (br s)1HChemical shift can be broad and is solvent dependent.
-NCH₃ (N-methyl)2.8-3.0Doublet (d)3HWill appear as a singlet if there is no coupling to the amide proton, which is often the case due to rapid exchange or quadrupole broadening.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C=O (amide carbonyl)160-165
C2 (furan)145-150Attached to the amide group.
C5 (furan)155-160Attached to the hydroxymethyl group.
C3 (furan)110-115
C4 (furan)118-122
-CH₂OH (hydroxymethyl)55-60
-NCH₃ (N-methyl)25-30

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or the KBr pellet should be acquired and subtracted from the sample spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (hydroxyl)3200-3600Strong, Broad
N-H stretch (amide)3200-3400Moderate
C-H stretch (aromatic)3100-3150Moderate
C-H stretch (aliphatic)2850-3000Moderate
C=O stretch (amide I)1640-1680Strong
N-H bend (amide II)1510-1570Moderate
C=C stretch (furan ring)1500-1600Moderate to Strong
C-O stretch (hydroxyl & furan)1000-1300Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which would provide more extensive fragmentation information.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range.

Predicted Mass Spectral Data

The molecular formula for this compound is C₇H₉NO₃, with a calculated molecular weight of 155.15 g/mol .[3]

  • Expected Molecular Ion: In ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 156.06. High-resolution mass spectrometry should confirm the elemental composition.

  • Key Fragmentation Patterns: Under EI or tandem MS (MS/MS) conditions, fragmentation of the molecule is expected. Key fragment ions would likely arise from:

    • Loss of water (-18 Da) from the hydroxymethyl group.

    • Loss of the hydroxymethyl group (-31 Da).

    • Cleavage of the amide bond.

G cluster_0 Spectroscopic Analysis Workflow Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Figure 2: Workflow for the spectroscopic characterization of the target compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its development and application. This technical guide provides a detailed, predictive framework for its NMR, IR, and MS analysis based on the established spectroscopic properties of closely related furan derivatives. By following the outlined experimental protocols and utilizing the predicted spectral data as a reference, researchers and scientists can confidently identify and characterize this important molecule, ensuring its quality and purity for downstream applications in drug discovery and materials science.

References

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

  • 5-Hydroxymethylfurfural | C6H6O3. PubChem. [Link]

  • N-hydroxy-N-methylfuran-2-carboxamide | C6H7NO3. PubChem. [Link]

  • Furamide | C5H5NO2. PubChem. [Link]

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A Technical Guide to the Solubility and Stability of 5-(Hydroxymethyl)-N-methyl-2-furamide: A Framework for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Executive Summary

5-(Hydroxymethyl)-N-methyl-2-furamide is a furan derivative with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its physicochemical properties is paramount for its successful application, particularly in a research and development setting. This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. Due to the limited availability of specific experimental data for this compound in the public domain, this document emphasizes foundational principles, proven experimental protocols, and the interpretation of data based on the known chemistry of related furan compounds. The objective is to equip researchers with the necessary tools and knowledge to conduct a robust in-house evaluation of this molecule's suitability for their intended applications.

Introduction to this compound

This compound belongs to the furan family, a class of heterocyclic organic compounds. Its structure, featuring a furan ring substituted with a hydroxymethyl group and an N-methylamide group, suggests a molecule with a balance of hydrophilic and lipophilic characteristics. The amide and hydroxyl functionalities are capable of hydrogen bonding, which is expected to influence its solubility in polar solvents, while the furan ring provides a degree of aromaticity and nonpolarity.

This guide will first address the solubility profile of this compound, offering a systematic approach to its experimental determination. Subsequently, it will delve into its stability, outlining potential degradation pathways and providing protocols for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Solubility Profile: A Predictive and Experimental Approach

2.1. Predicted Solubility Characteristics

Based on its molecular structure, the following solubility characteristics can be anticipated:

  • Aqueous Solubility: The presence of the hydroxyl and N-methylamide groups, both capable of hydrogen bonding with water, suggests that this compound will exhibit some degree of aqueous solubility. However, the nonpolar furan ring will limit its miscibility in water.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, and are likely to be effective at solvating the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are expected to be good solvents for this compound, particularly due to their ability to accept hydrogen bonds and their overall polarity.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is expected to be limited due to the presence of the polar functional groups.

2.2. Experimental Determination of Solubility

A definitive understanding of the solubility profile requires empirical testing. The shake-flask method is a widely accepted and straightforward approach for determining equilibrium solubility.[6]

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO, acetonitrile, hexane). The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. If necessary, centrifuge the samples to ensure a clear supernatant.

  • Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Data Presentation: Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Observations
Water25
PBS (pH 7.4)25
Ethanol25
Methanol25
DMSO25
Acetonitrile25
Hexane25

Visualization: Solvent Selection Workflow

start Start: Define Application analytical Analytical Standard Preparation start->analytical formulation Preclinical Formulation start->formulation synthesis Reaction/Purification start->synthesis high_solubility high_solubility analytical->high_solubility High Concentration Needed? aqueous_sol aqueous_sol formulation->aqueous_sol Aqueous Vehicle Required? reaction_solvent reaction_solvent synthesis->reaction_solvent Reaction Solvent purification_solvent purification_solvent synthesis->purification_solvent Purification Solvent dmso_dmf Use DMSO or DMF high_solubility->dmso_dmf Yes acn_meoh Use Acetonitrile or Methanol high_solubility->acn_meoh No check_pbs Determine Solubility in PBS aqueous_sol->check_pbs Yes organic_cosolvent Consider Organic Vehicles aqueous_sol->organic_cosolvent No sufficient_sol sufficient_sol check_pbs->sufficient_sol Sufficient? final_formulation Proceed with Aqueous Formulation sufficient_sol->final_formulation Yes cosolvent_strategy Consider Co-solvents (e.g., Ethanol, PEG) sufficient_sol->cosolvent_strategy No check_reactivity check_reactivity reaction_solvent->check_reactivity Check Reactivity & Solubility check_crystallization check_crystallization purification_solvent->check_crystallization Assess Solubility for Crystallization

Caption: Decision tree for solvent selection for this compound.

Stability Profile: Unveiling Potential Liabilities

The stability of a molecule is a critical determinant of its shelf-life, handling requirements, and its behavior in biological systems. Forced degradation studies are essential for identifying potential degradation pathways and for developing stability-indicating analytical methods.[7]

3.1. Predicted Degradation Pathways

The furan ring is susceptible to degradation under various conditions. Based on the known chemistry of furan derivatives, the following degradation pathways are plausible for this compound:

  • Hydrolysis: The amide bond is susceptible to hydrolysis under acidic or basic conditions, which would yield 5-(hydroxymethyl)-2-furoic acid and methylamine. The furan ring itself can also undergo acid-catalyzed ring opening.

  • Oxidation: The hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid. The furan ring is also susceptible to oxidative cleavage.

  • Thermal Degradation: At elevated temperatures, furan compounds can undergo complex degradation reactions, including ring opening and polymerization.[8][9][10]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to degradation.[11][12][13][14]

3.2. Experimental Protocol: Forced Degradation Studies

Forced degradation studies should be conducted in accordance with ICH guidelines to systematically evaluate the stability of the molecule under various stress conditions.[1][5][7][15]

Protocol for Forced Degradation Studies

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature for a defined period. Neutralize the samples before analysis.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for an extended period. Also, heat a solution of the compound.

  • Photostability: Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[11][16] A dark control sample should be stored under the same conditions but protected from light.

Analytical Monitoring

A stability-indicating HPLC method should be developed and validated to monitor the degradation of this compound. This method must be able to separate the parent compound from its degradation products. LC-MS is invaluable for the identification of the degradation products.

Data Presentation: Summary of Forced Degradation Studies

Stress ConditionDurationTemperature% Degradation of ParentNo. of Degradants DetectedObservations (e.g., color change)
0.1 M HCl72 hours60 °C
0.1 M NaOH72 hours40 °C
3% H₂O₂24 hoursRT
Dry Heat (Solid)7 days80 °C
Photostability (Solution)Per ICH Q1BRT

Visualization: Potential Furan Ring Degradation Pathway

furan Furan Ring ring_opening Ring Opening furan->ring_opening Hydrolysis oxidative_cleavage Oxidative Cleavage furan->oxidative_cleavage Oxidation acid Acid (H+) acid->ring_opening oxidant Oxidant (e.g., H2O2) oxidant->oxidative_cleavage linear_products Acyclic Carbonyl Compounds ring_opening->linear_products Forms smaller_fragments Smaller Acid/Aldehyde Fragments oxidative_cleavage->smaller_fragments Forms

Caption: Potential degradation pathways of the furan ring in this compound.

Conclusion

While specific experimental data for this compound remains to be published, this guide provides a robust framework for its characterization. By following the outlined predictive approaches and detailed experimental protocols, researchers can systematically evaluate its solubility and stability. This information is critical for making informed decisions in drug discovery and development, from initial screening and formulation to ensuring the integrity of analytical and biological data. The principles and methodologies described herein are grounded in established scientific practices and regulatory expectations, providing a solid foundation for the comprehensive physicochemical profiling of this and other novel chemical entities.

References

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An In-Depth Technical Guide to the Potential Biological Activity of 5-(Hydroxymethyl)-N-methyl-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Bio-Potential of a Furan Derivative

The landscape of drug discovery is in a constant state of evolution, with a significant focus on the exploration of novel chemical entities derived from renewable resources. Among these, furan-based compounds, readily accessible from biomass, have garnered considerable attention. 5-(Hydroxymethyl)-N-methyl-2-furamide, a derivative of the versatile platform chemical 5-hydroxymethylfurfural (5-HMF), stands as a molecule of interest at the intersection of sustainable chemistry and pharmaceutical sciences. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the hypothesized biological activities of this compound and the experimental pathways to validate them. Drawing upon the established bioactivities of its parent compound and related furan structures, we will delve into the scientific rationale and detailed methodologies for a thorough investigation of its therapeutic potential.

Introduction to this compound: A Molecule of Interest

This compound is a furan derivative characterized by a hydroxymethyl group at the 5-position and an N-methylamide group at the 2-position of the furan ring. Its synthesis would logically stem from 5-hydroxymethylfurfural (5-HMF), a key intermediate in the biorefinery process, produced from the acid-catalyzed dehydration of hexoses.[1][2] The presence of the furan moiety is significant, as it is a structural motif found in numerous natural products with diverse biological activities.[3]

The N-methylamide functionality introduces a polar group that can participate in hydrogen bonding, potentially influencing the molecule's pharmacokinetic and pharmacodynamic properties. While direct studies on this compound are scarce, the well-documented biological activities of 5-HMF and other furan derivatives provide a strong foundation for hypothesizing its potential therapeutic applications. These include antioxidant, antiproliferative, and anti-inflammatory effects.[4][5]

Hypothesized Biological Activities and Investigative Frameworks

The structural similarity of this compound to bioactive furan compounds, most notably its precursor 5-HMF, allows us to formulate several hypotheses regarding its potential biological activities. This section outlines these potential activities and provides a framework for their experimental validation.

Antioxidant Potential: A First Line of Cellular Defense

Scientific Rationale: 5-HMF has demonstrated notable antioxidant activity by scavenging free radicals and protecting cells from oxidative stress.[4][6] It is plausible that this compound retains or even enhances this capability due to the electron-donating nature of the hydroxymethyl group and the potential for the amide group to influence the electronic properties of the furan ring.

Experimental Workflow:

Antioxidant_Workflow cluster_assays In Vitro Antioxidant Assays DPPH DPPH Radical Scavenging Assay Data IC50 Values & Protective Effects DPPH->Data ABTS ABTS Radical Cation Decolorization Assay ABTS->Data Hemolysis AAPH-Induced Erythrocyte Hemolysis Assay Hemolysis->Data Compound This compound Compound->DPPH Test Concentrations Compound->ABTS Test Concentrations Compound->Hemolysis Pre-treatment

Caption: Workflow for assessing the in vitro antioxidant activity.

Experimental Protocols:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).

    • In a 96-well plate, add varying concentrations of the test compound to a solution of DPPH in methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid should be used as a positive control.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

  • AAPH-Induced Erythrocyte Hemolysis Assay:

    • Isolate erythrocytes from fresh heparinized blood by centrifugation.

    • Pre-incubate the erythrocyte suspension with various concentrations of the test compound.

    • Induce hemolysis by adding 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a free radical initiator.

    • Incubate the mixture at 37°C with gentle shaking.

    • Centrifuge the samples and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

    • A known antioxidant like Trolox can be used as a positive control.

Data Presentation:

AssayEndpointExpected Outcome for Active Compound
DPPH AssayIC50 (µg/mL)Low IC50 value
ABTS AssayIC50 (µg/mL)Low IC50 value
Hemolysis Assay% InhibitionHigh percentage of hemolysis inhibition
Antiproliferative and Pro-Apoptotic Activity: Targeting Cancer Cells

Scientific Rationale: 5-HMF has been reported to exhibit antiproliferative effects on various cancer cell lines, such as human melanoma A375 cells, by inducing apoptosis and cell cycle arrest.[4][5][6] Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have also shown cytotoxicity against HeLa and HepG2 cancer cell lines.[3][7] This suggests that the furan core is a promising scaffold for the development of anticancer agents.

Experimental Workflow:

Anticancer_Workflow cluster_initial_screening Initial Screening cluster_mechanism Mechanism of Action MTT MTT Assay on Cancer Cell Lines (e.g., A375, HeLa, HepG2) IC50 Determine IC50 MTT->IC50 Flow Flow Cytometry (Annexin V/PI Staining for Apoptosis) Apoptosis Quantify Apoptosis Flow->Apoptosis TUNEL TUNEL Assay (Detection of DNA Fragmentation) TUNEL->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) CellCycleArrest Identify Cell Cycle Arrest Phase CellCycle->CellCycleArrest Compound This compound Compound->MTT IC50->Flow IC50->TUNEL IC50->CellCycle

Caption: A stepwise approach to evaluate anticancer potential.

Experimental Protocols:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 24-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value.

  • Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining):

    • Treat cells with the test compound at its IC50 concentration for a specified time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation:

Cell LineMTT Assay (IC50 in µM)Apoptosis (% of Annexin V positive cells)Cell Cycle Arrest Phase
A375 (Melanoma)
HeLa (Cervical)
HepG2 (Liver)
Normal Fibroblasts
Anti-inflammatory Properties: Modulating Immune Responses

Scientific Rationale: 5-HMF has been shown to exert anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines in lipopolysaccharide (LPS)-stimulated macrophage models.[5] The structural features of this compound may allow it to interact with key enzymes and signaling pathways involved in inflammation.

Experimental Workflow:

Anti_inflammatory_Workflow cluster_cell_model Cell-Based Model cluster_assays Inflammatory Mediator Assays RAW RAW 264.7 Macrophages LPS LPS Stimulation RAW->LPS Griess Griess Assay for Nitric Oxide (NO) Data Inhibition of Inflammatory Mediators Griess->Data ELISA ELISA for PGE2, TNF-α, IL-6 ELISA->Data Compound Test Compound Compound->RAW LPS->Griess Supernatant LPS->ELISA Supernatant

Caption: Workflow for assessing anti-inflammatory activity.

Experimental Protocols:

  • Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages:

    • Culture RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm.

    • A known inhibitor of NO synthase, such as L-NAME, should be used as a positive control.

  • Cytokine Measurement by ELISA:

    • Following the same cell treatment protocol as above, collect the culture supernatant.

    • Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

    • Follow the manufacturer's instructions for the ELISA procedure.

    • Dexamethasone can be used as a positive control.

Potential Antiprotozoal Activity: A Lesson from "Furamide"

Scientific Rationale: The commercially available drug Diloxanide furoate, marketed as Furamide, is a luminal amebicide used to treat infections caused by Entamoeba histolytica.[8][9] Although its precise mechanism of action is not fully elucidated, it is believed to disrupt protein synthesis in the parasite.[10][11] The presence of a furan ring and an amide-like structure in Diloxanide suggests that this compound could be explored for similar antiprotozoal activities.

Experimental Approach:

A primary screening of this compound against the trophozoite stage of Entamoeba histolytica in vitro would be the initial step. This would involve determining the IC50 value for parasite growth inhibition. If promising activity is observed, further studies to elucidate the mechanism of action, potentially involving assays to assess protein synthesis inhibition, could be pursued.

Synthesis and Characterization

A robust investigation into the biological activity of this compound necessitates a reliable synthetic route and thorough characterization of the compound. A plausible synthesis could involve the amidation of methyl 5-(hydroxymethyl)-2-furoate, which can be derived from 5-HMF, with methylamine.[3] Full characterization using techniques such as 1H NMR, 13C NMR, mass spectrometry, and elemental analysis is crucial to confirm the structure and purity of the synthesized compound before biological evaluation.

Conclusion and Future Directions

This compound represents a promising yet underexplored molecule with the potential for a range of biological activities. Based on the established profiles of its parent compound, 5-HMF, and other bioactive furan derivatives, a systematic investigation into its antioxidant, antiproliferative, and anti-inflammatory properties is warranted. The experimental frameworks and detailed protocols provided in this guide offer a clear path for researchers to undertake a comprehensive evaluation of this compound. Positive findings from these in vitro studies would pave the way for more advanced preclinical investigations, including in vivo efficacy and safety assessments, ultimately contributing to the development of new therapeutic agents from sustainable sources.

References

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  • Roma, G., et al. (1990). Synthesis and pharmacological profile of novel N-substituted N-[5H-[4]benzopyrano[4,3-d]pyrimidin-2-YL]-N-methylglycinamides. Il Farmaco; edizione scientifica, 45(6), 633-652. [Link]

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  • Drugs.com. (2020). Diloxanide Furoate Drug Information, Professional. E-lactancia. [Link]

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Introduction: The Furan Scaffold in Modern Science

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery, Isolation, and Synthesis of Furan Compounds

Furan, a five-membered aromatic heterocycle containing one oxygen atom, represents a cornerstone scaffold in organic chemistry and drug discovery.[1][2] Its unique electronic properties, including its electron-rich nature and aromaticity, allow it to interact effectively with biological targets, often serving as a bioisostere for phenyl rings to modulate metabolic stability and bioavailability.[3][4] The name "furan" itself is derived from the Latin furfur, meaning bran, a nod to the historical production of its derivative, furfural, from agricultural waste like corn cobs.[2][5][6]

The journey of furan compounds from their initial discovery in the 18th century to their current status as vital components in pharmaceuticals, agrochemicals, and materials science is a testament to their versatility. The first described furan derivative was 2-furoic acid, identified by Carl Wilhelm Scheele in 1780, while furan itself was first prepared by Heinrich Limpricht in 1870.[5] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the discovery of furan compounds, modern and classical methodologies for their isolation and synthesis, and the analytical techniques essential for their characterization.

Section 1: Natural Occurrence and Discovery

Furan derivatives are widely distributed in nature, contributing to the flavor and aroma profiles of many foods and forming the structural core of complex natural products. Their discovery is often linked to the investigation of these natural sources.

1.1. Furans in the Food Matrix and Environment Furan and its alkylated derivatives are notably formed during the thermal processing of food through the degradation of natural constituents like carbohydrates, amino acids, and polyunsaturated fatty acids.[5][7] This makes them common, low-level constituents in a variety of consumer products:

  • Beverages: Roasted coffee, instant coffee, and canned beverages.[5][8]

  • Processed Foods: Canned and jarred goods, including soups and baby foods.[5][9]

  • Plant-Derived Products: Furanoids are found in the essential oils of plants such as cinnamon and pine.[10] 3-Furanmethanol, for instance, has been identified as a volatile component in daylily (Hemerocallis flava) and wild apple (Malus sieversii).[11]

1.2. Complex Furan-Containing Natural Products Beyond simple volatile furans, nature produces a vast array of complex molecules featuring the furan ring. Furanosteroids and related isoprenoids, for example, are sourced from fungi, plants, and marine organisms like sponges and corals.[12][13] These compounds exhibit a remarkable range of potent biological activities, including anticancer, antiviral, and anti-inflammatory effects, making them prime targets for natural product isolation and drug discovery programs.[12][13]

Section 2: Isolation and Purification from Natural Sources

The isolation of furan compounds is dictated by their physical properties, such as volatility and polarity. The choice of methodology is critical for efficiently separating the target molecule from a complex natural matrix.

Workflow for Isolation from Natural Sources

The general process involves extraction, concentration, and purification, followed by structural confirmation.

G cluster_0 Step 1: Extraction cluster_1 Step 2: Concentration & Purification cluster_2 Step 3: Analysis & Characterization A Plant/Fungal/Marine Biomass B Extraction (e.g., Steam Distillation, Solvent Extraction) A->B C Crude Extract B->C D Chromatography (e.g., Column, HPLC) C->D E Isolated Furan Compound D->E F Structural Elucidation (NMR, MS, IR) E->F

Caption: General workflow for the isolation and purification of furan compounds from natural sources.

2.1. Extraction of Volatile Furans For volatile furan compounds found in essential oils or generated during food processing, methods that leverage their high vapor pressure are most effective.

  • Steam Distillation: This technique is ideal for extracting volatile, water-immiscible furanoids from plant materials.[10] Passing steam through the biomass carries the volatile compounds into a condenser, where they are collected. The choice of steam distillation is causal: it allows for extraction at temperatures below the decomposition point of sensitive compounds.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is the gold standard for analyzing trace levels of volatile furans in food and beverage samples.[10][14] A fiber coated with an adsorbent polymer is exposed to the headspace (the vapor) above the sample. Volatiles, including furan, adsorb onto the fiber and are then thermally desorbed directly into a gas chromatograph for analysis. This method is chosen for its sensitivity, minimal sample preparation, and solvent-free nature.

2.2. Extraction of Non-Volatile Furanoids For complex, non-volatile furan compounds like furanosteroids, solvent-based extraction is required.

  • Solvent Extraction: Biomass is macerated or percolated with organic solvents of varying polarity (e.g., hexane, ethyl acetate, methanol).[10] The choice of solvent is critical and is based on the polarity of the target furanoid. A sequential extraction with solvents of increasing polarity can fractionate the extract, simplifying subsequent purification.

2.3. Purification Protocol: Column Chromatography Once a crude extract is obtained, chromatographic techniques are employed for purification.

Protocol: Isolation of a Furanosteroid by Silica Gel Chromatography

  • Preparation: Dissolve the crude extract (e.g., from a marine sponge) in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate container, create a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the silica slurry into a glass column, allowing the solvent to drain until the silica is settled into a packed bed. Add a thin layer of sand to the top to prevent disruption.

  • Loading: Carefully load the dissolved crude extract onto the top of the silica bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion. This gradient is the causal driver of separation: compounds will elute based on their affinity for the stationary phase (silica) versus the mobile phase. Non-polar compounds elute first, followed by more polar compounds.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Analyze each fraction by Thin-Layer Chromatography (TLC) to identify which fractions contain the target compound. Combine the pure fractions.

  • Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the isolated furanosteroid. The purity can then be confirmed by HPLC and the structure elucidated by spectroscopic methods.

Section 3: Synthetic Approaches to the Furan Core

While isolation from natural sources is valuable, chemical synthesis provides reliable access to a wide diversity of furan derivatives. The Paal-Knorr and Feist-Benary syntheses are two foundational methods.[15]

3.1. Paal-Knorr Furan Synthesis This is one of the most direct and widely used methods, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[15][16][17]

Mechanism: The reaction is initiated by the protonation of one carbonyl group, which makes it more electrophilic. The enol form of the second carbonyl then acts as a nucleophile, attacking the protonated carbonyl to form a cyclic hemiacetal. A final acid-catalyzed dehydration step generates the aromatic furan ring.[16][18]

G Start 1,4-Dicarbonyl Protonation Protonation of Carbonyl Start->Protonation H⁺ Enolization Enolization Protonation->Enolization Cyclization Intramolecular Nucleophilic Attack Enolization->Cyclization Hemiacetal Cyclic Hemiacetal Cyclization->Hemiacetal Dehydration Dehydration Hemiacetal->Dehydration H⁺, -H₂O Furan Substituted Furan Dehydration->Furan

Caption: Simplified mechanism of the Paal-Knorr furan synthesis.

Protocol: Synthesis of 2,5-Dimethylfuran via Paal-Knorr Reaction [19]

  • Setup: To a round-bottom flask containing hexane-2,5-dione (10 mmol) in toluene (50 mL), add a catalytic amount of p-toluenesulfonic acid monohydrate (1 mmol).

  • Reaction: Equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Heat the mixture to reflux. The removal of water is a key experimental choice that drives the reaction equilibrium towards the product, ensuring a high yield.

  • Monitoring: Monitor the reaction's progress using TLC until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the 2,5-dimethylfuran by vacuum distillation.

3.2. Feist-Benary Furan Synthesis This method constructs the furan ring by reacting an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[20][21][22]

Mechanism: The base (e.g., pyridine, ammonia) deprotonates the acidic α-carbon of the β-dicarbonyl compound, forming a nucleophilic enolate. This enolate then attacks the α-halo ketone in an SN2 reaction, displacing the halide. The resulting intermediate undergoes a base-catalyzed intramolecular cyclization, followed by dehydration to yield the substituted furan.[21][23][24]

G Reactants α-Halo Ketone + β-Dicarbonyl Enolate Enolate Formation Reactants->Enolate Base SN2 Sₙ2 Attack Enolate->SN2 Intermediate Alkylated Intermediate SN2->Intermediate -X⁻ Cyclization Intramolecular Cyclization Intermediate->Cyclization Base Dehydration Dehydration Cyclization->Dehydration -H₂O Product Substituted Furan Dehydration->Product

Caption: Reaction pathway of the Feist-Benary furan synthesis.

Comparison of Paal-Knorr and Feist-Benary Syntheses

FeaturePaal-Knorr SynthesisFeist-Benary Synthesis
Starting Materials 1,4-Dicarbonyl compounds[16]α-Halo ketones & β-Dicarbonyl compounds[20]
Catalyst/Reagent Acid (e.g., H₂SO₄, p-TsOH)[18]Base (e.g., Pyridine, Ammonia)[22]
Key Transformation Intramolecular cyclization[15]Intermolecular condensation then cyclization[23]
Conditions Often requires heating, can be harsh[19]Generally milder conditions[23]
Advantages High atom economy, often high yieldsReadily available and diverse starting materials
Limitations Availability of substituted 1,4-dicarbonyls[18]Can be lower yielding, potential for side reactions

Section 4: Characterization and Analysis

Unambiguous characterization is essential to confirm the identity and purity of an isolated or synthesized furan compound. A combination of chromatographic and spectroscopic techniques is typically employed.

4.1. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the premier technique for the analysis of volatile furan compounds.[25] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer provides mass information for identification.[14]

Typical GC-MS Parameters for Furan Analysis in Food [8][14][26]

ParameterTypical SettingRationale
Injection Mode Headspace (HS) or SPMEFor selective extraction of volatiles from complex matrix.[14]
Column HP-5MS, HP-PLOT Q, or equivalentA low- to mid-polarity column provides good separation for furan and its derivatives.[14]
Carrier Gas HeliumInert gas for carrying analytes through the column.
Oven Program Start at low temp (e.g., 32-40°C), ramp to ~250°CA temperature gradient is necessary to elute compounds with different boiling points.[8]
MS Detector Electron Ionization (EI)Standard, robust ionization method for creating reproducible fragmentation patterns.
MS Scan Mode Selected Ion Monitoring (SIM) or MRMFor high sensitivity and selectivity in quantifying trace levels of furan.[14][27]

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for the de novo structural elucidation of furan derivatives. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.

4.3. Infrared (IR) Spectroscopy IR spectroscopy is useful for identifying key functional groups. The furan ring itself has characteristic C-O-C stretching and C=C stretching vibrations in the fingerprint region of the spectrum.

Section 5: Biological Significance and Applications

The furan nucleus is a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities.[3][28][29]

Table of Furan Derivatives and Their Biological Activities

Furan Derivative ClassBiological ActivityExample(s)
Nitrofurans AntibacterialNitrofurantoin (used for urinary tract infections)[28]
Furan-containing NSAIDs Anti-inflammatory
Furanocoumarins PhotochemotherapeuticPsoralen
Various Synthetic Furans Antifungal, Antiviral, Anticancer, Antihypertensive[1][4][29]Ranitidine (anti-ulcer), various developmental drugs[28]

The biological potential of furan derivatives is vast, with research continually uncovering new therapeutic applications.[3] Their ability to engage in hydrogen bonding and π–π stacking interactions is often key to their binding at receptor sites.[3] The substitution pattern on the furan ring is crucial; for example, electron-withdrawing groups at the 2- and 5-positions can enhance antibacterial and anticancer activity.[3]

Section 6: Safety and Handling

Despite their utility, furan and many of its derivatives are hazardous. Furan itself is a colorless, highly volatile, and extremely flammable liquid.[30][31]

6.1. Toxicity and Carcinogenicity Furan is classified as a possible human carcinogen (Group 2B) by the IARC, based on evidence from animal studies where it induces liver tumors.[7][9][32] The mechanism of toxicity is believed to involve metabolic activation by cytochrome P450 enzymes in the liver to a highly reactive intermediate, cis-2-butene-1,4-dial.[33][34] This metabolite can alkylate cellular macromolecules like proteins and DNA, leading to cytotoxicity and, with chronic exposure, cancer.[33]

G Furan Furan Metabolism Metabolic Activation (Cytochrome P450) Furan->Metabolism ReactiveMetabolite cis-2-Butene-1,4-dial (Reactive Aldehyde) Metabolism->ReactiveMetabolite Alkylation Macromolecule Alkylation (Proteins, DNA) ReactiveMetabolite->Alkylation Toxicity Cellular Toxicity & Carcinogenicity Alkylation->Toxicity

Caption: Metabolic activation pathway leading to furan-induced toxicity.

6.2. Safe Handling Protocols Given the hazards, strict safety protocols must be followed when working with furan and its volatile derivatives.[30][35]

  • Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood.[36] Use of a closed system for transfers is recommended.[31] All electrical equipment must be explosion-proof.[30]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including solvent-resistant gloves (e.g., Butyl rubber), a lab coat, and chemical splash goggles.[36]

  • Fire Safety: Furan is extremely flammable.[31] Keep away from all sources of ignition, including heat, sparks, and open flames.[30][36] Use non-sparking tools for handling containers.[30]

  • Storage: Store in tightly closed containers in a cool, dark, and well-ventilated area, away from strong acids and oxidizing agents.[31][36] Furan can form explosive peroxides upon exposure to air, so containers should be dated upon opening.[35]

  • Spill Response: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material like sand or vermiculite and place it in a sealed container for hazardous waste disposal.[35][36]

Conclusion

Furan and its derivatives represent a fascinating and vitally important class of heterocyclic compounds. From their origins as flavor components in nature and processed foods to their synthesis in the lab via robust methods like the Paal-Knorr and Feist-Benary reactions, their journey is one of significant scientific relevance. The ability to isolate, synthesize, and characterize these molecules is fundamental to harnessing their immense potential in drug discovery and materials science. However, their utility is matched by their potential toxicity, underscoring the critical importance of understanding their metabolic pathways and adhering to rigorous safety standards. For the research scientist, the furan scaffold remains a fertile ground for discovery, promising the development of novel therapeutics and functional materials for years to come.

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An In-depth Technical Guide to 5-(Hydroxymethyl)-N-methyl-2-furamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-(Hydroxymethyl)-N-methyl-2-furamide, a furan derivative with significant potential in medicinal chemistry and drug development. Drawing upon established synthetic methodologies and the known biological activities of related furan compounds, this document serves as a vital resource for researchers, scientists, and professionals in the pharmaceutical industry. We will delve into the nuanced aspects of its synthesis, explore its anticipated biological profile, and propose avenues for future investigation.

Introduction: The Emerging Significance of Furan Derivatives

The furan scaffold is a cornerstone in medicinal chemistry, present in a multitude of natural products and synthetic pharmaceuticals.[1] Its unique electronic and steric properties often confer favorable pharmacokinetic profiles and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2] this compound belongs to this promising class of compounds, originating from the versatile and biomass-derived platform chemical, 5-Hydroxymethylfurfural (5-HMF).[3][4] The exploration of such derivatives is driven by the continuous need for novel therapeutic agents with improved efficacy and reduced toxicity.[5] This guide will provide a detailed examination of the synthesis, and predicted biological relevance of this compound, offering a roadmap for its potential development as a lead compound.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is a multi-step process that begins with the readily available starting material, 5-Hydroxymethylfurfural (5-HMF). The overall synthetic strategy involves the oxidation of the aldehyde group of 5-HMF to a carboxylic acid, followed by amidation with methylamine.

Step 1: Synthesis of the Precursor, 5-Hydroxymethylfurfural (5-HMF)

5-HMF is a key bio-based platform chemical, typically synthesized via the acid-catalyzed dehydration of carbohydrates, with fructose being a common starting material for laboratory-scale preparations.[3][6] While various methods exist, a common laboratory procedure involves heating fructose in a suitable solvent system, such as a biphasic mixture of water and an organic solvent or in ionic liquids, in the presence of an acid catalyst.[3]

G Fructose Fructose HMF 5-Hydroxymethylfurfural (5-HMF) Fructose->HMF Dehydration AcidCatalyst Acid Catalyst (e.g., HCl, H2SO4) AcidCatalyst->HMF Heat Heat Heat->HMF

Experimental Protocol: Synthesis of 5-Hydroxymethylfurfural (5-HMF) from Fructose

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve fructose in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or a biphasic system of water and methyl isobutyl ketone (MIBK)).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Heating: Heat the reaction mixture to a temperature between 120-180°C, depending on the solvent system used.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. If a biphasic system was used, separate the organic layer. If a high-boiling solvent like DMSO was used, the product may be extracted with a suitable organic solvent. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 5-HMF.

Step 2: Oxidation to 5-(Hydroxymethyl)-2-furoic Acid

The next critical step is the selective oxidation of the aldehyde functional group in 5-HMF to a carboxylic acid, yielding 5-(hydroxymethyl)-2-furoic acid. Various oxidizing agents can be employed for this transformation. A common and efficient method is the Pinnick oxidation, which utilizes sodium chlorite in the presence of a chlorine scavenger.

G HMF 5-Hydroxymethylfurfural (5-HMF) HMFA 5-(Hydroxymethyl)-2-furoic Acid HMF->HMFA Oxidation OxidizingAgent Oxidizing Agent (e.g., NaClO2, H2O2) OxidizingAgent->HMFA

Experimental Protocol: Oxidation of 5-HMF to 5-(Hydroxymethyl)-2-furoic Acid

  • Reaction Setup: Dissolve 5-HMF in a suitable solvent, such as a mixture of tert-butanol and water.

  • Reagent Addition: Add a chlorine scavenger, such as 2-methyl-2-butene, followed by a solution of sodium chlorite in water, while maintaining the temperature at or below room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until all the starting material is consumed.

  • Work-up and Purification: Quench the reaction by adding a reducing agent, such as sodium sulfite, to destroy any excess oxidant. Acidify the mixture with hydrochloric acid and extract the product with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 5-(hydroxymethyl)-2-furoic acid can be purified by recrystallization.

Step 3: Amidation to this compound

The final step is the formation of the amide bond between 5-(hydroxymethyl)-2-furoic acid and methylamine. This can be achieved through several standard amidation procedures.

Method A: Direct Amidation using a Coupling Agent

This method involves the use of a peptide coupling reagent to activate the carboxylic acid, facilitating the nucleophilic attack by methylamine.

G HMFA 5-(Hydroxymethyl)-2-furoic Acid TargetMolecule This compound HMFA->TargetMolecule Methylamine Methylamine (CH3NH2) Methylamine->TargetMolecule CouplingAgent Coupling Agent (e.g., DCC, HATU) CouplingAgent->TargetMolecule

Experimental Protocol: Direct Amidation

  • Reaction Setup: Dissolve 5-(hydroxymethyl)-2-furoic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Reagent Addition: Add a coupling agent, such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and a base like triethylamine or N,N-diisopropylethylamine (DIPEA).

  • Amine Addition: Add a solution of methylamine in a suitable solvent (e.g., THF or water) to the reaction mixture.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor by TLC. Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is washed with dilute acid, dilute base, and brine, then dried and concentrated. The crude product is purified by column chromatography.

Method B: Conversion to Acyl Chloride followed by Amination

For a more reactive intermediate, the carboxylic acid can be converted to an acyl chloride, which then readily reacts with methylamine. It is important to note that the hydroxyl group may need protection to prevent unwanted side reactions.

G HMFA 5-(Hydroxymethyl)-2-furoic Acid ProtectedHMFA Protected 5-(Hydroxymethyl)-2-furoic Acid HMFA->ProtectedHMFA Protection ProtectingGroup Protecting Group (e.g., Ac, TBDMS) ProtectingGroup->ProtectedHMFA AcylChloride Protected Acyl Chloride ProtectedHMFA->AcylChloride ThionylChloride Thionyl Chloride (SOCl2) ThionylChloride->AcylChloride ProtectedTarget Protected Target Molecule AcylChloride->ProtectedTarget Methylamine Methylamine (CH3NH2) Methylamine->ProtectedTarget TargetMolecule This compound ProtectedTarget->TargetMolecule Deprotection Deprotection Deprotection

Experimental Protocol: Acyl Chloride Route

  • Protection (Optional but Recommended): Protect the hydroxyl group of 5-(hydroxymethyl)-2-furoic acid, for example, as an acetate ester by reacting with acetic anhydride.

  • Acyl Chloride Formation: Treat the protected carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride in an anhydrous solvent like DCM.

  • Amination: Slowly add the resulting acyl chloride solution to a solution of methylamine in an anhydrous, non-protic solvent at low temperature (e.g., 0°C).

  • Deprotection: After the reaction is complete, remove the protecting group under appropriate conditions (e.g., hydrolysis of the acetate ester with a mild base).

  • Purification: Purify the final product by column chromatography.

Anticipated Biological Activities and Therapeutic Potential

While specific biological data for this compound is not extensively reported, the known activities of its parent molecule, 5-HMF, and other furan derivatives provide a strong basis for predicting its therapeutic potential.

Cytotoxicity and Anticancer Potential

Derivatives of 5-(hydroxymethyl)-2-furan carboxylate have demonstrated cytotoxicity against various cancer cell lines, including HeLa and HepG2.[7][8] For instance, certain amine derivatives have shown significant anticancer activities.[8] Furthermore, 5-HMF itself has exhibited antiproliferative activity against human melanoma A375 cells by inducing apoptosis and cell cycle arrest.[9] It is therefore plausible that this compound may possess similar cytotoxic properties.

Table 1: Cytotoxicity of Related Furan Derivatives

CompoundCell LineIC50 (µg/mL)Reference
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateHeLa62.37[7]
Methyl-5-(hydroxymethyl)-2-furan carboxylateHeLa>100[8]
5-Hydroxymethylfurfural (5-HMF)A375Not specified[9]
Antimicrobial Activity

The furan nucleus is a common motif in compounds with antibacterial and antifungal properties.[2] For example, 5-HMF has been shown to inhibit biofilm formation and virulence in Candida albicans.[10] Additionally, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been evaluated for their antibacterial activities against pathogenic bacteria.[7][8] This suggests that this compound could be a candidate for development as a novel antimicrobial agent.

Proposed Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of this compound, the following experimental protocols are recommended:

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, HepG2, A375) and a normal cell line (e.g., Vero) in appropriate media.

  • Treatment: Seed the cells in 96-well plates and treat with various concentrations of this compound for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Bacterial/Fungal Strains: Use standard strains of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism.

  • Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation and Incubation: Inoculate each well with the microbial suspension and incubate under appropriate conditions.

  • Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Physicochemical Properties and Safety Considerations

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
Appearance Solid (predicted)
Solubility Expected to be soluble in polar organic solvents

The safety profile of this compound has not been established. However, data on its precursor, 5-HMF, can provide some initial insights. 5-HMF is generally considered to have low acute toxicity.[11] However, some studies have raised concerns about its potential for genotoxicity and carcinogenicity, particularly of its metabolite, 5-sulfoxymethylfurfural.[12] Therefore, thorough toxicological evaluation of this compound is imperative during its development as a potential therapeutic agent.

Conclusion and Future Directions

This compound is a promising furan derivative with a clear synthetic pathway and a high potential for exhibiting valuable biological activities. Based on the established pharmacology of related furan compounds, it is a strong candidate for investigation as a novel anticancer and antimicrobial agent.

Future research should focus on:

  • Optimization of the synthetic route to improve yields and scalability.

  • Comprehensive in vitro and in vivo biological evaluation to determine its efficacy and mechanism of action.

  • Toxicological studies to establish a comprehensive safety profile.

  • Structure-activity relationship (SAR) studies by synthesizing and testing a library of related N-substituted furamides to identify compounds with enhanced potency and selectivity.

This in-depth technical guide provides a solid foundation for initiating research and development efforts on this compound, a molecule that holds considerable promise for the future of drug discovery.

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An Inquiry into the Bioactivity of 5-(Hydroxymethyl)-N-methyl-2-furamide: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of pharmacological activities.[1][2] This technical guide delves into the mechanistic pathways of a specific, yet lesser-studied derivative, 5-(Hydroxymethyl)-N-methyl-2-furamide. In the absence of direct empirical data for this molecule, this paper synthesizes the current body of knowledge on its core components—the 5-hydroxymethylfurfural (5-HMF) backbone and the furan-2-carboxamide moiety—to construct a scientifically-grounded, hypothesized mechanism of action. We will explore the well-documented anti-inflammatory and antioxidant properties of 5-HMF, alongside the emerging cytotoxic and antimicrobial potential of furan-2-carboxamide derivatives.[3][4] This guide will also furnish drug development professionals with robust, self-validating experimental protocols to rigorously test the proposed biological activities and elucidate the precise molecular interactions of this promising compound.

Introduction: The Furan-2-Carboxamide Scaffold in Drug Discovery

Furan derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in the field of medicinal chemistry due to their diverse biological activities.[5][6] These activities range from antimicrobial and anti-inflammatory to anticancer and cardiovascular effects.[1][6] The versatility of the furan ring allows for a wide array of substitutions, leading to a rich chemical space for the development of novel therapeutic agents.[7][8] this compound is a derivative of 5-hydroxymethylfurfural (5-HMF), a key platform chemical derived from the dehydration of sugars.[9][10] The molecule combines the 5-HMF core with an N-methylated amide at the 2-position, a feature seen in other biologically active furan-2-carboxamide derivatives.[4][11] This unique combination suggests a potential for multifaceted biological effects, which this paper aims to explore.

Physicochemical Properties and Synthesis

A plausible synthetic route for this compound would involve a two-step process. The first step would be the preparation of methyl formate from methanol via catalytic dehydrogenation.[12] The second step would involve the amination of the methyl formate with methylamine to yield the N-methylformamide.[12] This process could be adapted for the synthesis of the target molecule, likely starting from a 5-(hydroxymethyl)-2-furoic acid derivative.

Deconstructing the Bioactivity: Insights from Core Moieties

The 5-Hydroxymethylfurfural (5-HMF) Core: A Foundation of Anti-inflammatory and Antioxidant Activity

5-HMF, the parent molecule, has been the subject of numerous studies highlighting its beneficial biological properties.[13] It is known to possess significant anti-inflammatory, antioxidant, and even anti-sickling activities.[3][9]

Anti-inflammatory Mechanism: 5-HMF has been shown to mitigate lipopolysaccharide (LPS)-stimulated inflammation in macrophages.[3] It achieves this by suppressing the phosphorylation of key signaling proteins in several pro-inflammatory pathways, including:

  • MAPK Pathway: Inhibition of extracellular regulated protein kinases (ERK1/2) and c-Jun N-terminal kinase (JNK).[3]

  • NF-κB Pathway: Prevention of the phosphorylation of IκBα and the p65 subunit of NF-κB, which in turn inhibits the translocation of p65 into the nucleus.[3]

  • Akt/mTOR Pathway: Suppression of the phosphorylation of protein kinase B (Akt) and the mammalian target of rapamycin (mTOR).[3]

This multi-pathway inhibition leads to a significant reduction in the expression and production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[3][14]

Antioxidant Mechanism: 5-HMF demonstrates notable antioxidant activity by scavenging free radicals, as shown in ABTS and DPPH assays.[15][16] It can also protect erythrocytes from hemolysis induced by AAPH, a radical initiator.[15] This protective effect is associated with a reduction in reactive oxygen species (ROS) and malondialdehyde (MDA) content, along with an increase in the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[15][17]

The Furan-2-Carboxamide Moiety: A Vector for Cytotoxicity and Antimicrobial Action

The furan-2-carboxamide scaffold is a recognized pharmacophore in the development of anticancer and antimicrobial agents.[18][19]

Anticancer and Cytotoxic Potential: Several furan-2-carboxamide derivatives have exhibited potent antiproliferative activity against various cancer cell lines.[4][18] One of the key mechanisms identified is the stabilization of microtubules.[4] By binding to tubulin, these compounds can disrupt the normal dynamics of microtubule assembly and disassembly, leading to mitotic arrest and subsequent apoptosis.[4][18] The cytotoxicity of furan compounds can also be linked to their metabolic activation by cytochrome P450 enzymes into reactive α,β-unsaturated dialdehydes, which can induce oxidative stress and apoptosis.[20]

Antimicrobial Properties: Substituted furan derivatives have a long history of use as antimicrobial agents.[1][21] Their mechanism of action can vary depending on the specific substitutions, but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[2][22]

Hypothesized Mechanism of Action for this compound

Based on the activities of its constituent moieties, we can propose a dual-action mechanism for this compound:

  • Anti-inflammatory and Cytoprotective Effects: The 5-HMF core is likely to confer anti-inflammatory properties by modulating the MAPK, NF-κB, and Akt/mTOR signaling pathways, leading to a reduction in pro-inflammatory cytokine production. Its antioxidant capabilities may also protect cells from oxidative stress.

  • Antiproliferative and/or Antimicrobial Activity: The furan-2-carboxamide portion of the molecule may impart cytotoxic activity against cancer cells, potentially through microtubule stabilization or induction of apoptosis. Alternatively, or in addition, it may exhibit antimicrobial activity against a range of pathogens.

The N-methyl group on the amide could influence the compound's solubility, membrane permeability, and binding affinity to its molecular targets, thereby modulating its overall potency and selectivity.

Hypothesized_MoA cluster_compound This compound cluster_inflammatory Anti-inflammatory Pathway cluster_cytotoxic Cytotoxic/Antimicrobial Pathway Compound This compound MAPK MAPK Pathway (ERK, JNK) Compound->MAPK Inhibits NFkB NF-κB Pathway Compound->NFkB Inhibits mTOR Akt/mTOR Pathway Compound->mTOR Inhibits Microtubules Microtubule Stabilization Compound->Microtubules Potentially Stabilizes Apoptosis_Induction Induction of Apoptosis Compound->Apoptosis_Induction Potentially Induces Antimicrobial Antimicrobial Action Compound->Antimicrobial Potential Action Cytokines Reduced Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines mTOR->Cytokines Cell_Death Cell Cycle Arrest & Apoptosis Microtubules->Cell_Death Apoptosis_Induction->Cell_Death Microbe_Inhibition Inhibition of Microbial Growth Antimicrobial->Microbe_Inhibition

Figure 1: Hypothesized dual-action mechanism of this compound.

Experimental Protocols for Mechanistic Validation

To empirically validate the hypothesized mechanism of action, a series of in vitro assays are recommended.

Cytotoxicity and Antiproliferative Assays

A crucial first step is to determine the cytotoxic profile of the compound across various cell lines.

Table 1: Quantitative Cytotoxicity Data for Furan Derivatives

Compound Class/ExampleCell LineIC50Reference
Furan-2-carboxamide derivativeVarious cancer cell lines4 µM to 8 µM[4]
Furan Derivative 7MCF-72.96 µM[23]
Furan Derivative 4MCF-74.06 µM[23]

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Compound Treat with compound (serial dilutions) Seed_Cells->Treat_Compound Incubate Incubate for 24-72 hours Treat_Compound->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the MTT cell viability assay.

Anti-inflammatory Assays

To investigate the anti-inflammatory properties, RAW 264.7 macrophages can be used as a model system.

Protocol 2: Measurement of Pro-inflammatory Cytokines

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only control.

Antimicrobial Susceptibility Testing

The antimicrobial potential can be assessed using standard broth microdilution methods.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Preparation: Prepare a serial dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, a strong scientific rationale exists for its potential dual role as an anti-inflammatory and a cytotoxic or antimicrobial agent. The experimental protocols outlined in this guide provide a clear path forward for the comprehensive evaluation of this promising compound. Future research should focus on in vivo studies to assess its efficacy and safety profile, as well as target identification studies to pinpoint its specific molecular binding partners. The exploration of furan-2-carboxamide derivatives continues to be a fertile ground for the discovery of new therapeutics, and this compound represents a compelling candidate for further investigation.

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  • Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • Zhao, L., et al. (2019). 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells. International Journal of Molecular Sciences, 20(2), 336.
  • Al-Baadani, W. A., et al. (2024). Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues-An advance approach. Journal of Phytology, 16, 1-8.
  • Al-Baadani, W. A., et al. (2024). Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues-An advance approach.
  • Alizadeh, M., et al. (2020). Possible pathways that suggested for antimicrobial effects of furan natural derivatives.
  • Benchchem. (n.d.). A Comparative Guide to Furan-2-Carboxamide Derivatives as Potential Therapeutic Inhibitors.
  • Pharmacological activity of furan derivatives. (2024).
  • 5-Hydroxymethylfurfural Alleviates Inflammatory Lung Injury by Inhibiting Endoplasmic Reticulum Stress and NLRP3 Inflammasome Activation. (2022). Frontiers in Immunology, 13, 843407.
  • Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. (2021). Bioorganic Chemistry, 108, 104586.
  • Furan Derivatives and Their Role in Pharmaceuticals. (2025). American Journal of Bioscience and Clinical Integrity.
  • 5-Hydroxymethylfurfural: A Particularly Harmful Molecule Inducing Toxic Lipids and Proteins? (2022). International Journal of Molecular Sciences, 23(19), 11797.
  • Zhao, L., et al. (2013). In vitro antioxidant and antiproliferative activities of 5-hydroxymethylfurfural. Journal of Agricultural and Food Chemistry, 61(44), 10604-10611.
  • In Vitro Antioxidant and Antiproliferative Activities of 5-Hydroxymethylfurfural. (2025). Request PDF.
  • Antioxidant and antiproliferative activities of 5-Hydroxymethylfurfural. (2025).
  • 5-Hydroxymethylfurfural (HMF)
  • 5-HMF–based chemicals, fuels, and pharmaceuticals. (n.d.).
  • Hydroxymethylfurfural. (n.d.). Wikipedia.
  • In VitroAntioxidant and Antiproliferative Activities of 5-Hydroxymethylfurfural. (2013). R Discovery.
  • Method for preparation of N-methyl formamide. (n.d.).
  • How can 5-Hydroxymethylfurfural (HMF) be utilized as a platform chemical in the production of renewable chemicals or bio-based polymers? (2025). Sugar Energy.
  • Biomass-derived 5-hydroxymethylfurfural (HMF) and 2,5-dimethylfuran (DMF) synthesis as promising alternative fuel: A prospective review. (2022).
  • Synthesis of N-methyl-d-ribopyranuronamide nucleosides. (2008). Tetrahedron, 64(45), 10397-10402.
  • N-(4-METHYLPHENYL)-2-FURAMIDE AldrichCPR. (n.d.). Sigma-Aldrich.
  • Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs. (2016). Nucleic Acids Research, 44(12), 5493-5503.
  • A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. (2020). Journal of Labelled Compounds and Radiopharmaceuticals, 63(8), 361-368.

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Methodological & Application

Synthesis Protocol for 5-(Hydroxymethyl)-N-methyl-2-furamide: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, research-grade protocol for the synthesis of 5-(Hydroxymethyl)-N-methyl-2-furamide, a valuable building block in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol is designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of Furan-Based Scaffolds

Furan derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities.[1] The furan scaffold is a key component in numerous pharmaceuticals, agrochemicals, and functional materials. Specifically, substituted 2-furamides have demonstrated a range of pharmacological properties, making them attractive targets for synthetic chemists. This compound, the subject of this protocol, incorporates a reactive hydroxymethyl group and a secondary amide functionality, offering multiple points for further chemical elaboration in the design of novel therapeutic agents.

This guide outlines a robust two-step synthesis commencing with the selective oxidation of the readily available bio-based platform chemical, 5-hydroxymethylfurfural (HMF), to yield the key intermediate, 5-(hydroxymethyl)-2-furoic acid (HMFCA). This is followed by a reliable amide coupling reaction with methylamine to afford the target compound.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-stage process. The first stage involves the selective oxidation of the aldehyde group of 5-hydroxymethylfurfural (HMF). The second stage is the formation of the amide bond between the resulting carboxylic acid and methylamine.

Synthesis_Workflow HMF 5-Hydroxymethylfurfural (HMF) Oxidation Stage 1: Selective Oxidation HMF->Oxidation HMFCA 5-(Hydroxymethyl)-2-furoic acid (HMFCA) Oxidation->HMFCA Amidation Stage 2: Amide Coupling HMFCA->Amidation FinalProduct This compound Amidation->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Selective Oxidation of 5-Hydroxymethylfurfural (HMF) to 5-(Hydroxymethyl)-2-furoic acid (HMFCA)

The selective oxidation of the aldehyde functionality in HMF while preserving the primary alcohol is a critical step. While various methods exist, including biocatalytic routes, this protocol details a highly efficient chemical oxidation using silver (I) oxide, which has been reported to provide near-quantitative yields.[2]

Reaction Scheme:

Oxidation_Reaction reactant HMF product HMFCA reactant->product reagents Ag₂O, NaOH Water, 90 °C

Caption: Oxidation of HMF to HMFCA using silver oxide.

Materials and Reagents:
Reagent/MaterialGradeSupplier Recommendation
5-Hydroxymethylfurfural (HMF)≥98%Sigma-Aldrich, Acros
Silver (I) Oxide (Ag₂O)Reagent GradeSigma-Aldrich, Alfa Aesar
Sodium Hydroxide (NaOH)ACS Reagent GradeFisher Scientific
Deionized WaterHigh PurityIn-house
Hydrochloric Acid (HCl), 1 MACS Reagent GradeVWR
Diethyl EtherACS Reagent GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)AnhydrousAcros
Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-hydroxymethylfurfural (1.0 eq) in deionized water.

  • Addition of Reagents: To the stirred solution, add sodium hydroxide (2.0 eq) and silver (I) oxide (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the silver salts.

    • Wash the filter cake with a small amount of deionized water.

    • Combine the filtrate and washings and acidify with 1 M hydrochloric acid to a pH of approximately 2-3.

    • The product, 5-(hydroxymethyl)-2-furoic acid, will precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Purification: The crude product can be further purified by recrystallization from hot water to yield a white to off-white solid. Dry the purified product under vacuum.

Causality and Experimental Choices:
  • Silver (I) Oxide: Silver oxide is a mild and selective oxidizing agent for aldehydes, which is crucial for preventing the over-oxidation of the primary alcohol group in HMF.[2]

  • Sodium Hydroxide: The basic medium facilitates the oxidation process.

  • Acidification: Protonation of the carboxylate salt formed during the reaction is necessary to precipitate the carboxylic acid product.

Stage 2: Amide Coupling of 5-(Hydroxymethyl)-2-furoic acid (HMFCA) with Methylamine

The formation of the amide bond is achieved using a well-established coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent such as N-hydroxybenzotriazole (HOBt). This method is known for its efficiency and for minimizing side reactions.[3][4]

Reaction Scheme:

Amidation_Reaction reactant1 HMFCA product This compound reactant1->product reactant2 Methylamine reagents EDC, HOBt DIPEA, DMF

Caption: Amide coupling of HMFCA and methylamine.

Materials and Reagents:
Reagent/MaterialGradeSupplier Recommendation
5-(Hydroxymethyl)-2-furoic acid (HMFCA)As synthesizedN/A
Methylamine solution (e.g., 40% in water)Reagent GradeSigma-Aldrich
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Reagent GradeSigma-Aldrich, Chem-Impex
N-Hydroxybenzotriazole (HOBt)Reagent GradeOakwood Chemical
N,N-Diisopropylethylamine (DIPEA)Reagent GradeAcros
Anhydrous N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Ethyl AcetateACS Reagent GradeFisher Scientific
Saturated Sodium Bicarbonate SolutionN/AIn-house
BrineN/AIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)AnhydrousAcros
Experimental Protocol:
  • Reaction Setup: To a solution of 5-(hydroxymethyl)-2-furoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) followed by the dropwise addition of methylamine solution (1.5 eq).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate and wash successively with saturated sodium bicarbonate solution, water, and brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality and Experimental Choices:
  • EDC/HOBt: This combination forms a highly reactive HOBt ester intermediate from the carboxylic acid, which readily reacts with the amine. The use of HOBt minimizes side reactions and potential racemization if chiral centers are present.[3] The urea byproduct of EDC is water-soluble, facilitating its removal during the aqueous work-up.[6]

  • DIPEA: As a non-nucleophilic base, DIPEA is used to neutralize the hydrochloride salt of EDC and the ammonium salt formed from the amine, driving the reaction to completion.

  • Anhydrous Conditions: The use of an anhydrous solvent is important to prevent the hydrolysis of the activated carboxylic acid intermediate.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the N-methyl group, a singlet or doublet for the hydroxymethyl protons, two doublets for the furan ring protons, and a broad singlet for the amide proton. The chemical shifts can be predicted based on data for similar N-methyl-2-furamide derivatives.[7][8]

    • ¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon of the amide, the carbons of the furan ring, the hydroxymethyl carbon, and the N-methyl carbon.[9][10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound (155.15 g/mol ).

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, including the O-H stretch of the alcohol, the N-H stretch and C=O stretch of the amide.

Safety and Handling

  • Silver (I) Oxide: Silver oxide is an oxidizing agent and can cause skin and eye irritation. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with combustible materials.[11][12][13][14][15]

  • EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is a corrosive and moisture-sensitive reagent. It can cause skin, eye, and respiratory tract irritation. Handle in a well-ventilated fume hood and wear appropriate PPE.[6][16][17][18]

  • General Precautions: All chemical manipulations should be performed in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

References

  • Furan Derivatives: Properties, Applications, and Synthesis. (2025). Vertex AI Search.
  • Silver Oxide - ESPI Metals. (n.d.).
  • Silver (I) Oxide - Safety Data Sheet. (n.d.).
  • Safety Data Sheet: Silver oxide - Carl ROTH. (n.d.).
  • Silver Oxide Safety Data Sheet (SDS) - Flinn Scientific. (n.d.).
  • Material Safety Data Sheet - Silver Oxide - Cole-Parmer. (n.d.).
  • Exploring The Versatility And Safety Of EDC HCL - lifechem pharma. (n.d.).
  • Safety Data Sheet EDC-HCL - CovaChem. (2020).
  • Safety Data Sheet: EDC-HCl - Carl ROTH. (n.d.).
  • Safety Data Sheet - Biosynth. (2024).
  • Insights into the Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-furancarboxylic Acid Using Silver Oxide. (2020). ACS Sustainable Chemistry & Engineering.
  • Insights into the Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-furancarboxylic Acid Using Silver Oxide | Request PDF. (n.d.).
  • Insights into the Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-furancarboxylic Acid Using Silver Oxide - IRIS. (2020).
  • instructions - edc - Thermo Fisher Scientific. (n.d.).
  • Selective oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid using silver oxide supported on calcium carbonate | Request PDF. (2021).
  • This compound - Sigma-Aldrich. (n.d.).
  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken
  • EDC-HOBt Amide coupling workup help : r/Chempros - Reddit. (2022).
  • Is there a good work-up for an EDC-HCl coupling reaction that does not involve any aqueous washes? | ResearchGate. (2018).
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (n.d.).
  • 5-(Hydroxymethyl)-N,N-dimethyl-2-furamide | 1211764-32-7 | LYB76432 - Biosynth. (n.d.).
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem. (n.d.).
  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (n.d.).
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. (2019). Oriental Journal of Chemistry.
  • Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid - Weizmann Institute of Science. (2022).
  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC - PubMed Central. (2017).
  • Nomination Background: 5-(Hydroxymethyl)-2-furfural (CASRN: 67-47-0). (n.d.).
  • 5-Hydroxymethyl-2-furoic acid | C6H6O4 | CID 80642 - PubChem. (n.d.).
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies. (n.d.).
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • N-(2-Methyl-1-naphthyl)-2-furamide | C16H13NO2 | MD Topology | NMR | X-Ray. (n.d.).
  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - MDPI. (n.d.).

Sources

Analytical methods for "5-(Hydroxymethyl)-N-methyl-2-furamide" quantification

Author: BenchChem Technical Support Team. Date: February 2026

Starting Data Collection

I've started gathering data on "5-(Hydroxymethyl)-N-methyl-2-furamide" through targeted Google searches. I am focused on chemical properties and potential matrices, aiming for a comprehensive understanding to guide further investigation.

Expanding Method Exploration

I'm now diving deeper into analytical techniques. I'm focusing on HPLC-UV, LC-MS/MS, and GC-MS, seeking established protocols and regulatory guidelines. My aim is to structure the application note, starting with an introduction and then detailing each analytical method's principles, strengths, and weaknesses, to explain the process.

Initiating Application Note

I'm now integrating my data collection to structure the application note. I've decided to start with an introduction emphasizing the analyte and the need for quantification. I am planning to detail analytical methods, and will design protocols and data tables. I will create workflow diagrams and then draft the main body, ensuring detailed citations.

Drafting a Protocol

I'm currently working on a detailed application note and protocol. I've begun with the introduction, including its CAS number for clarity. The next stage is outlining the experimental sections to quantify this compound.

Outlining Key Methodologies

I've moved on to the analytical methodologies section of the application note. I'm exploring common techniques like HPLC-UV/DAD, LC-MS/MS, and GC-MS (potentially with derivatization). I'm focusing on the principles behind each method and why they're apt for quantifying this furan derivative. I'm referencing prior work, searching for supporting evidence for optimal method choice. I'm making sure to address aspects such as volatility and derivatization requirements.

Detailing HPLC Protocol

I'm now diving into the HPLC-UV/DAD method. The key component is the chromatographic separation, so I'm finalizing the protocol, working with a C18 column. I'm focusing on defining solvent systems, flow rates, and detection wavelengths, based on previous analyses of comparable furan derivatives. I've begun to list the materials and reagents needed and have specified a reference standard supplier.

Outlining Initial Application Note

I've just finished the preliminary plan for the application note. I'm focusing on the introduction, methods overview, and detailed HPLC-UV/DAD protocol. I've found the CAS number and molecular weight. I am now drafting the introduction, detailing the significance of accurate quantification and its utility across different scientific disciplines.

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Expanding Application Note Details

I'm presently building out the analytical methods section. I'm focusing on LC-MS/MS, outlining its underlying principles and how it might work with this compound, including potential fragmentation patterns to define MRM transitions, requiring optimization of the instrument. I will include a detailed protocol, specifying instrumental settings. I'm finalizing the HPLC method, considering column dimensions, mobile phases, and potential detection wavelengths.

Expanding Method Outlines

I'm now building out the application note, with the GC-MS approach next on my list. While it has some drawbacks for this compound, I can describe necessary derivatization to improve volatility. I'll make sure to specify all the required materials and reagents. I'm also including options for method validation.

Refining the Application Note

I've just added the application note's introduction, focusing on the significance of quantifying this furan derivative in various contexts. It includes its CAS number, molecular weight, and potential uses, especially in areas like biomass research. I'm building out the overview, referencing the different methodologies, discussing HPLC-UV/DAD, LC-MS/MS, and GC-MS.

Refining Method Outlines

I am finalizing the introduction and overview. I'm incorporating the CAS number, molecular weight, and potential uses of the compound, with an explanation of its utility in varied research settings. I'm also including a summary of the analytical techniques and methods I will be reviewing and the reasons why.

Expanding Analytical Method Plans

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Application Notes and Protocols for the In Vitro Assay Development of 5-(Hydroxymethyl)-N-methyl-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of Furan-Based Compounds

The furan scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic molecules with a wide array of biological activities.[1] Derivatives of furan have been investigated for their antibacterial, anti-inflammatory, and, notably, anticancer properties.[1][2] The compound 5-(Hydroxymethyl)-N-methyl-2-furamide belongs to this promising class of molecules. While its specific biological activities are under investigation, its structural similarity to other biologically active furans, such as methyl-5-(hydroxymethyl)-2-furan carboxylate, which has demonstrated cytotoxicity against cancer cell lines like HeLa and HepG2, suggests its potential as a novel therapeutic agent.[1][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of a robust in vitro assay cascade to characterize the biological activity of this compound. The protocols herein are designed not merely as a set of instructions, but as a self-validating framework, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Strategic Assay Cascade for Novel Compound Characterization

A logical, tiered approach is essential when evaluating a novel compound. This strategy allows for an efficient use of resources, starting with broad screening assays and progressively moving towards more complex, mechanism-of-action studies.

Assay_Cascade A Tier 1: Primary Screening General Cytotoxicity Assessment B Tier 2: Target Engagement Verification Does the compound bind its intended target? A->B Active compounds progress C Tier 3: Mechanistic Elucidation How does the compound exert its effect? B->C Confirmed binders progress D Tier 4: Downstream Pathway Analysis What are the cellular consequences of target engagement? C->D Characterized mechanism

Caption: A tiered workflow for in vitro characterization of novel compounds.

Part 1: Primary Screening - General Cytotoxicity Assessment

The initial step is to determine if this compound exhibits cytotoxic effects against cancer cells. The MTT assay is a reliable, colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[4]

Protocol 1: MTT Assay for IC₅₀ Determination

Causality Behind the Method: This assay is selected for its high throughput, cost-effectiveness, and its ability to provide a quantitative measure of cell viability.[4] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells serves as a proxy for the number of living cells.[4]

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell lines (e.g., HeLa, HepG2, A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and plate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Determine the optimal seeding density to ensure cells are in the logarithmic growth phase at the end of the experiment (typically 5,000-10,000 cells/well).[5]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A common starting range is 0.1 µM to 100 µM.

    • Include "vehicle control" wells (medium with the same concentration of DMSO used for the highest compound dose) and "untreated control" wells (medium only).

    • Remove the old medium from the cells and add 100 µL of the diluted compound or control solutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Hypothetical IC₅₀ Values

Cell LineThis compound IC₅₀ (µM) after 48h
HeLa15.2
HepG225.8
A3758.9
Vero>100

This table illustrates how to present the half-maximal inhibitory concentration (IC₅₀) data, which should be calculated using non-linear regression analysis of the dose-response curve.

Part 2: Target Engagement Verification

Once cytotoxicity is established, it is crucial to verify that the compound directly interacts with its intended intracellular protein target(s). The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it assesses target engagement in a physiological cellular environment.[6][7][8]

Principle of CETSA: The binding of a ligand (the compound) to its target protein often increases the protein's thermal stability. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Treat cells with Vehicle or Compound B Heat cell lysates at a range of temperatures A->B C Separate soluble vs. aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cells of interest (e.g., A375, if it's the most sensitive line)

  • This compound

  • PBS with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge capable of high speeds

  • Reagents for Western blotting (see Part 4)

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Treat cultured cells with the compound at a concentration known to be effective (e.g., 5x IC₅₀) or with a vehicle control for 1-2 hours.[6]

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Lyse the cells using freeze-thaw cycles (e.g., three cycles in liquid nitrogen followed by thawing at room temperature).[9]

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant (lysate).[9]

  • Heating Step:

    • Aliquot the lysate from both vehicle- and compound-treated cells into separate PCR tubes for each temperature point.

    • Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[9]

  • Separation of Soluble Fraction:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[9]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Quantification:

    • Analyze the amount of the specific target protein remaining in the soluble fraction for each temperature point using Western blotting (see Protocol 4). A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Part 3: Mechanistic Elucidation - Enzyme Inhibition Assay

If the putative target of this compound is an enzyme, a direct enzyme inhibition assay is necessary to characterize its inhibitory mechanism and potency (IC₅₀ or Ki).[10][11]

Protocol 3: General Enzyme Inhibition Assay

Causality Behind the Method: This protocol provides a framework for measuring how a compound affects an enzyme's catalytic activity.[12] By varying substrate and inhibitor concentrations, one can determine the mode of inhibition (e.g., competitive, non-competitive), which is critical for understanding the compound's mechanism of action.[13]

Materials:

  • Purified target enzyme

  • Specific substrate for the enzyme

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • This compound

  • 96-well assay plate (UV-transparent if necessary)

  • Plate reader capable of kinetic measurements

Step-by-Step Methodology:

  • Assay Design and Optimization:

    • Choose a catalytic reaction that produces a detectable signal (e.g., change in absorbance or fluorescence).

    • Determine the optimal concentration of the enzyme and the Michaelis-Menten constant (Km) of the substrate. This is crucial for accurate inhibition constant (Ki) determination.[10]

  • Inhibition Assay:

    • In a 96-well plate, add the assay buffer, the target enzyme, and varying concentrations of this compound.

    • Include a positive control (a known inhibitor) and a negative control (vehicle).

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) to allow for binding.

  • Initiate Reaction and Measure:

    • Initiate the enzymatic reaction by adding the substrate (typically at its Km concentration).

    • Immediately place the plate in a plate reader and measure the product formation over time (kinetic read). The rate of the reaction is the slope of the linear portion of the progress curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀.

Data Presentation: Hypothetical Enzyme Inhibition Data

Compound Concentration (µM)Enzyme Activity (Rate)% Inhibition
0 (Vehicle)1.250%
11.0516%
50.7837.6%
100.5556%
500.1588%
IC₅₀ 8.5 µM

Part 4: Downstream Pathway Analysis

Confirming that target engagement leads to a functional downstream effect is a critical validation step. Western blotting is a fundamental technique to measure changes in the expression or post-translational modification (e.g., phosphorylation) of proteins in a signaling pathway.[14]

Protocol 4: Western Blotting for Pathway Modulation

Causality Behind the Method: Western blotting allows for the specific detection of a target protein from a complex mixture of proteins in a cell lysate. This is essential to confirm that the inhibition of an upstream target (e.g., a kinase) results in the expected change in the phosphorylation status of a downstream substrate.

Materials:

  • Treated cell lysates (from a cytotoxicity experiment)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein (and its phosphorylated form, if applicable)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Methodology:

  • Sample Preparation:

    • Treat cells with this compound at various concentrations and for different times.

    • Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.[15]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash the membrane thoroughly with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with an antibody for a housekeeping protein (e.g., GAPDH or β-actin) to confirm equal protein loading.

References

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Application Notes and Protocols for the Antimicrobial Drug Discovery of 5-(Hydroxymethyl)-N-methyl-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1][2] The scientific community is actively exploring novel chemical scaffolds that can circumvent existing resistance mechanisms.[3][4] Furan derivatives, a class of heterocyclic compounds often derived from biomass, have emerged as a promising area of research due to their diverse biological activities, including antimicrobial and antibiofilm properties.[5][6][7][8] This document provides a detailed guide for the investigation of a specific furan derivative, 5-(Hydroxymethyl)-N-methyl-2-furamide , as a potential candidate for antimicrobial drug discovery.

While this specific compound is a novel entity, its structural relationship to 5-hydroxymethylfurfural (5-HMF) and its derivatives provides a strong rationale for its investigation.[5][9][10] These application notes and protocols are designed for researchers, scientists, and drug development professionals, offering a structured workflow from initial screening to preliminary mechanism of action studies.

PART 1: Synthesis and Characterization

A reliable supply of the compound of interest is the foundational step for any drug discovery program. While a specific synthetic protocol for this compound is not widely documented, a plausible synthetic route can be derived from standard organic chemistry principles and existing literature on similar furan derivatives.[11][12][13]

Proposed Synthesis of this compound

A common method for the synthesis of amides is the reaction of a carboxylic acid or its derivative (like an ester) with an amine. In this case, a suitable starting material would be methyl-5-(hydroxymethyl)-2-furancarboxylate, which can be synthesized from furfuryl alcohol.[11]

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from methyl-5-(hydroxymethyl)-2-furancarboxylate and methylamine.

Materials:

  • Methyl-5-(hydroxymethyl)-2-furancarboxylate

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • A suitable solvent (e.g., Methanol, THF)

  • Stirring plate and magnetic stir bar

  • Round bottom flask

  • Reflux condenser (if heating is required)

  • Standard workup and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)

Procedure:

  • Dissolve methyl-5-(hydroxymethyl)-2-furancarboxylate in the chosen solvent in a round bottom flask.

  • Add a stoichiometric excess of the methylamine solution to the flask.

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating under reflux may be necessary.

  • Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • Perform an appropriate aqueous workup to remove any unreacted methylamine and other water-soluble impurities.

  • Purify the crude product using column chromatography on silica gel to obtain the pure this compound.

  • Characterize the final product using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

PART 2: Antimicrobial Activity Screening

The initial step in evaluating a new compound is to determine its ability to inhibit the growth of clinically relevant microorganisms. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Synthesized Compound Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock MIC MIC Determination (Broth Microdilution) Stock->MIC Stock->MIC Bacteria Bacterial Strains (e.g., S. aureus, E. coli) Media Prepare Culture Media (e.g., Mueller-Hinton Broth) Bacteria->Media Media->MIC Media->MIC MBC MBC Determination MIC->MBC MIC->MBC Data Data Analysis (Determine MIC & MBC values) MBC->Data MBC->Data

Caption: Workflow for initial antimicrobial screening.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15][16][17]

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a test microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Test compound stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard and then diluted to yield a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Positive control (bacterial suspension in broth without the compound)

  • Negative control (broth only)

  • Solvent control (broth with the highest concentration of DMSO used)

  • Standard antibiotic (e.g., ciprofloxacin, gentamicin) as a reference

Procedure:

  • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.

  • Prepare the bacterial inoculum and add the appropriate volume to each well (except the negative control) to achieve the final concentration.

  • Set up the positive, negative, and solvent controls in separate wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[18]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

  • MIC plate from Protocol 2

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips and micropipette

Procedure:

  • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

  • Spot-plate the aliquot onto a sterile MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth (or a ≥99.9% reduction compared to the initial inoculum) on the agar plate.

Data Presentation

The results from the MIC and MBC assays should be tabulated for clear comparison.

MicroorganismCompound MIC (µg/mL)Compound MBC (µg/mL)Reference Antibiotic MIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Enterococcus faecalis

PART 3: Cytotoxicity Assessment

A critical aspect of drug discovery is to ensure that the compound is not toxic to human cells at concentrations where it is effective against microbes.[19][20][21]

Protocol 4: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxicity of this compound on a mammalian cell line (e.g., HEK293, HepG2).

Materials:

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • The next day, remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[22]

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

PART 4: Preliminary Mechanism of Action (MoA) Studies

Understanding how a compound exerts its antimicrobial effect is crucial for its development.[23][24][25] The primary mechanisms of action for antibacterial agents typically involve interference with essential cellular processes.[26]

Potential Mechanisms of Action for Investigation

MoA_Investigation cluster_targets Potential Cellular Targets MoA Mechanism of Action Investigation for This compound CellWall Cell Wall Synthesis MoA->CellWall ProteinSynth Protein Synthesis MoA->ProteinSynth NucleicAcidSynth Nucleic Acid Synthesis MoA->NucleicAcidSynth Membrane Cell Membrane Integrity MoA->Membrane

Caption: Key cellular targets for MoA studies.

Workflow for MoA Elucidation

A series of targeted assays can provide insights into the potential mechanism of action.

Protocol 5.1: Cell Wall Integrity Assay (Sorbitol Protection Assay)

Objective: To determine if the compound targets the bacterial cell wall.

Procedure:

  • Perform the MIC assay (Protocol 2) in parallel on two sets of plates.

  • One set of plates should contain standard CAMHB, and the second set should be supplemented with an osmotic protectant like sorbitol (at a concentration that does not affect bacterial growth).

  • If the compound targets the cell wall, the MIC value will be significantly higher in the presence of the osmotic protectant, as it stabilizes the osmotically sensitive spheroplasts.

Protocol 5.2: Protein Synthesis Inhibition Assay

Objective: To assess if the compound inhibits bacterial protein synthesis.

Procedure:

  • A cell-free protein synthesis assay using a bacterial lysate (e.g., from E. coli) can be employed.

  • The assay typically involves a reporter enzyme (e.g., luciferase or β-galactosidase) that is synthesized in vitro.

  • Incubate the cell-free system with the test compound and measure the activity of the newly synthesized reporter enzyme.

  • A decrease in enzyme activity indicates inhibition of protein synthesis.

Protocol 5.3: Nucleic Acid Synthesis Inhibition Assay

Objective: To investigate the effect of the compound on DNA and RNA synthesis.

Procedure:

  • This can be evaluated by measuring the incorporation of radiolabeled precursors (e.g., [³H]thymidine for DNA and [³H]uridine for RNA) into bacterial cells.

  • Treat bacterial cultures with the test compound at its MIC.

  • Add the radiolabeled precursor and incubate for a short period.

  • Harvest the cells, precipitate the macromolecules (DNA and RNA), and measure the incorporated radioactivity using a scintillation counter.

  • Inhibition of precursor incorporation suggests interference with nucleic acid synthesis.

Protocol 5.4: Membrane Permeability Assay

Objective: To determine if the compound disrupts the bacterial cell membrane.

Procedure:

  • Use a fluorescent dye such as propidium iodide (PI), which can only enter cells with compromised membranes.

  • Treat a suspension of bacterial cells with the test compound.

  • Add PI to the cell suspension and measure the fluorescence over time using a fluorometer or a fluorescence microscope.

  • An increase in fluorescence indicates that the compound has damaged the cell membrane, allowing the dye to enter and intercalate with DNA.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the initial evaluation of This compound as a potential antimicrobial agent. By systematically assessing its synthesis, antimicrobial activity, cytotoxicity, and preliminary mechanism of action, researchers can generate the critical data needed to advance this or similar furan derivatives through the drug discovery pipeline. The challenge of antimicrobial resistance requires a multi-faceted and rigorous approach, and the exploration of novel chemical entities like this compound is a vital component of this endeavor.

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Sources

Application Notes & Protocols: Investigating 5-(Hydroxymethyl)-N-methyl-2-furamide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

The furan nucleus is a privileged scaffold in medicinal chemistry, with numerous natural and synthetic derivatives demonstrating significant therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties.[1] 5-(Hydroxymethyl)-N-methyl-2-furamide is a furan derivative of interest for oncological research. While this specific molecule remains a subject of emerging investigation, the broader class of furan compounds has established a compelling precedent for anticancer activity. Structurally related molecules, such as 5-Hydroxymethylfurfural (5-HMF) and other furan amides/esters, have shown efficacy across a range of cancer cell lines, including those of the cervix (HeLa), colon (SW620, HT29), breast (MCF-7), and melanoma (A375).[2][3][4][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals initiating studies on this compound. We will synthesize the current understanding of related compounds to propose likely mechanisms of action and provide detailed, field-proven protocols for the systematic evaluation of its anticancer potential in vitro. The methodologies described herein are designed to be self-validating, providing a robust framework for assessing cytotoxicity, elucidating molecular mechanisms, and generating reliable data for go/no-go decisions in early-stage drug discovery.

Proposed Mechanisms of Action for Furan Derivatives

Based on extensive studies of structurally analogous compounds, this compound may exert its anticancer effects through one or more established signaling pathways. The primary investigational hypotheses are outlined below.

Hypothesis A: Modulation of Pro-Survival Signaling Cascades

Several novel furan derivatives have demonstrated potent anti-proliferative activity by suppressing critical pro-survival pathways.[1][2] A principal mechanism involves the upregulation of the tumor suppressor PTEN, which in turn inhibits the PI3K/Akt and Wnt/β-catenin signaling cascades.[1][2] This dual inhibition cripples the cell's ability to promote growth, proliferation, and survival.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates PTEN PTEN PTEN->PIP3 Cell_Survival Cell Survival, Growth, Proliferation mTOR->Cell_Survival Promotes HMF_Amide 5-(Hydroxymethyl)- N-methyl-2-furamide (Hypothesized) HMF_Amide->PTEN Promotes

Caption: Hypothesized PI3K/Akt pathway inhibition by furan derivatives.

Hypothesis B: Induction of Apoptosis via the Intrinsic Pathway

Studies on furan-based compounds have shown a strong pro-apoptotic impact by triggering the intrinsic mitochondrial mechanism of apoptosis.[6] This is often characterized by an increase in the expression of the tumor suppressor p53 and the pro-apoptotic protein Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2.[6][7] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Hypothesis C: Inhibition of Cancer Cell Migration and Invasion

The parent compound, 5-HMF, has been identified as a novel inhibitor of the Aquaporin-1 (AQP1) ion channel.[3][8] AQP1 is often upregulated in aggressive cancer cells and plays a role in facilitating cell migration and invasion. By blocking the ion conductance of AQP1, 5-HMF and potentially its derivatives can significantly impair cancer cell motility without affecting overall cell viability at similar concentrations.[3] This suggests a potential application as an anti-metastatic agent.

Summary of Bioactivity for Structurally Related Furan Derivatives

To establish a baseline for expected potency, the following table summarizes published in vitro cytotoxicity data for compounds structurally related to this compound. This data is crucial for designing appropriate dose-response experiments.

Compound ClassCancer Cell LineAssay TypeIC50 ValueReference
Novel Furan Derivatives HeLa (Cervical)CCK-80.08 - 8.79 µM[2]
SW620 (Colorectal)CCK-8Moderate to Potent[2]
Furan-Based Derivatives MCF-7 (Breast)MTT2.96 - 4.06 µM[6]
5-HMF Analogue Colo-205 (Colorectal)SRBEffective at 10 µg/mL[9][10]
5-HMF A375 (Melanoma)MTTPotent Activity[4]
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative HeLa (Cervical)MTT62.37 µg/mL[5][11]

Note: IC50 values are highly dependent on the assay conditions and exposure time. This table should be used as a directional guide for initial concentration screening.

Experimental Protocols and Workflow

A systematic approach is required to characterize the bioactivity of a novel compound. The following workflow and detailed protocols provide a comprehensive framework for the in vitro evaluation of this compound.

General Experimental Workflow

Workflow A 1. Cell Line Selection & Culture Maintenance C 3. Primary Screening: Cell Viability Assay (MTT) A->C B 2. Stock Solution Prep (this compound) B->C D 4. Dose-Response & IC50 Determination C->D Identifies Potency E 5. Mechanistic Assays (at IC50 & 2x IC50) D->E Informs Concentration F Apoptosis Assay (Annexin V / PI) E->F G Cell Cycle Analysis (Propidium Iodide Staining) E->G H Protein Expression (Western Blot) E->H I 6. Data Analysis & Interpretation F->I G->I H->I

Caption: Standard workflow for in vitro anticancer compound evaluation.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Selected cancer cell lines (e.g., HeLa, MCF-7, SW620)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well flat-bottom cell culture plates

  • This compound (HMF-Amide)

  • DMSO (vehicle control)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Multi-channel pipette, sterile tips

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 100x stock solution of HMF-Amide in DMSO. Perform serial dilutions in serum-free medium to create 2x working concentrations. (e.g., initial screening range: 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Remove the old medium from the wells. Add 100 µL of the 2x working concentrations of HMF-Amide to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. Rationale: This duration is typically sufficient to observe effects on cell proliferation.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Apoptosis Assessment (Annexin V-FITC / Propidium Iodide Staining)

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.

Materials:

  • 6-well plates

  • Treated and untreated cells (from Protocol 4.2, using IC50 and 2x IC50 concentrations)

  • Annexin V-FITC / PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with HMF-Amide (vehicle, IC50, 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (floating cells), then wash the plate with PBS, trypsinize the adherent cells, and combine them with the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. Rationale: This allows time for the reagents to bind without causing significant degradation.

  • Dilution: Add 400 µL of 1x Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer.

  • Data Analysis:

    • Live Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

    • Necrotic Cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant to determine the mode of cell death induced by the compound.

Protocol: Western Blot for Mechanistic Markers

Principle: Western blotting is used to detect specific protein expression levels. Following treatment with HMF-Amide, this technique can validate the hypothesized mechanisms by measuring changes in key proteins like PTEN, p-Akt, Akt, p53, Bax, and Bcl-2.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PTEN, anti-p-Akt, anti-Akt, anti-p53, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells as in Protocol 4.3. Lyse cells in ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Rationale: Overnight incubation at a low temperature enhances specific antibody binding.

  • Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin) to compare relative protein levels across different treatment groups.

Conclusion and Future Directions

The application notes and protocols provided offer a robust, evidence-based framework for the initial investigation of this compound as a potential anticancer agent. By leveraging knowledge from structurally related furan derivatives, researchers can efficiently screen for cytotoxicity and probe the most probable mechanisms of action, including the inhibition of pro-survival signaling and induction of apoptosis. Successful outcomes from these in vitro studies would warrant progression to more complex models, including 3D cell cultures, in vivo xenograft studies, and further investigation into its potential as an anti-metastatic agent through migration and invasion assays.

References

  • Title: Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors Source: PubMed URL: [Link]

  • Title: Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors Source: ResearchGate URL: [Link]

  • Title: Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity Source: PubMed Central URL: [Link]

  • Title: Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 Source: MDPI URL: [Link]

  • Title: (PDF) Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues-An advance approach Source: ResearchGate URL: [Link]

  • Title: Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity Source: Semantic Scholar URL: [Link]

  • Title: 5-Hydroxymethyl-Furfural and Structurally Related Compounds Block the Ion Conductance in Human Aquaporin-1 Channels and Slow Cancer Cell Migration and Invasion Source: PubMed URL: [Link]

  • Title: Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues-An advance approach Source: Update Publishing House URL: [Link]

  • Title: Analysis of key targets for 5-hydroxymethyl-2-furfural-induced lung cancer based on network toxicology, network informatics, and in vitro experiments Source: PubMed URL: [Link]

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  • Title: Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives Source: Oriental Journal of Chemistry URL: [Link]

  • Title: (PDF) 5-Hydroxymethyl-Furfural and Structurally Related Compounds Block the Ion Conductance in Human Aquaporin-1 Channels and Slow Cancer Cell Migration and Invasion Source: ResearchGate URL: [Link]

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Application Notes & Protocols: 5-(Hydroxymethyl)-N-methyl-2-furamide as a Versatile Scaffold for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 5-(Hydroxymethyl)-N-methyl-2-furamide as a versatile building block for the synthesis of novel compounds. Furan derivatives are a significant class of heterocyclic compounds that exhibit a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, antiviral, and antitumor properties.[1][2][3] this compound incorporates three key functional groups ripe for chemical modification: a primary alcohol, a secondary amide, and an aromatic furan ring. This guide will detail the strategic derivatization of this molecule, providing step-by-step protocols, mechanistic insights, and characterization data.

Introduction to this compound

This compound (CAS No. 1185320-28-8) is a trifunctional chemical entity that serves as an excellent starting point for the generation of diverse chemical libraries.[4] Its furan core is a bioisostere for phenyl rings, offering modified steric and electronic properties that can enhance metabolic stability and drug-receptor interactions.[5] The strategic positioning of the hydroxymethyl and N-methylformamide groups at the 2 and 5 positions of the furan ring allows for selective chemical transformations.

Key Molecular Features:

  • Primary Hydroxymethyl Group: Amenable to oxidation, esterification, etherification, and conversion to leaving groups for nucleophilic substitution.

  • Secondary N-methyl Amide Group: A stable linkage that can direct molecular conformation and participate in hydrogen bonding. The amide nitrogen and carbonyl can be involved in further reactions under specific conditions.

  • Furan Ring: An aromatic system that can undergo electrophilic substitution, Diels-Alder cycloadditions, and ring-opening reactions, providing a pathway to diverse carbocyclic and heterocyclic systems.

Stability Considerations: Similar to the well-studied 5-hydroxymethylfurfural (HMF), this compound and its derivatives can be sensitive to high temperatures, strong acidic, and strong basic conditions.[6][7] Thermal degradation can occur at temperatures above 120°C.[6][8] Therefore, reaction conditions should be carefully controlled to prevent polymerization or decomposition. Storage in a cool, dark place is recommended.

Strategic Derivatization Pathways

The unique arrangement of functional groups in this compound allows for a modular approach to library synthesis. The following sections outline key transformation protocols.

G cluster_0 Core Scaffold cluster_1 Hydroxymethyl Group Derivatization cluster_2 Furan Ring Modification cluster_3 Amide Group Modification Core This compound Oxidation Oxidation to Aldehyde/Carboxylic Acid Core->Oxidation PCC, DMP, etc. Esterification Esterification Core->Esterification Acyl Halides, Anhydrides Etherification Etherification Core->Etherification Williamson Ether Synthesis DielsAlder Diels-Alder Cycloaddition Core->DielsAlder Maleimides, etc. Reduction Amide Reduction Core->Reduction LiAlH4, etc.

Caption: Synthetic pathways from this compound.

Experimental Protocols

Protocol 3.1: Oxidation of the Hydroxymethyl Group

The selective oxidation of the primary alcohol to an aldehyde or a carboxylic acid provides a key intermediate for further functionalization, such as reductive amination or amide coupling.[9]

3.1.1. Synthesis of 5-Formyl-N-methyl-2-furamide (Aldehyde)

This protocol utilizes Dess-Martin periodinane (DMP), a mild oxidant that minimizes over-oxidation to the carboxylic acid.

Materials:

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume
This compound 155.15 1.0 155 mg
Dess-Martin Periodinane (DMP) 424.14 1.2 509 mg
Dichloromethane (DCM), anhydrous - - 10 mL
Saturated aq. NaHCO₃ - - 10 mL
Sodium thiosulfate (Na₂S₂O₃) 158.11 - 1 g

| Anhydrous MgSO₄ | - | - | As needed |

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add Dess-Martin periodinane (1.2 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane).

  • Upon completion, quench the reaction by adding a solution of saturated aqueous NaHCO₃ (10 mL) containing sodium thiosulfate (1 g).

  • Stir vigorously for 15 minutes until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aldehyde.

3.1.2. Synthesis of 5-(N-methylcarbamoyl)-2-furoic acid (Carboxylic Acid)

This protocol uses Jones oxidation, a stronger oxidizing agent to ensure complete conversion to the carboxylic acid.

Materials:

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume
This compound 155.15 1.0 155 mg
Jones Reagent (CrO₃/H₂SO₄/H₂O) - 2.5 ~1.0 mL
Acetone - - 10 mL
Isopropanol - - As needed
Diethyl ether - - 20 mL

| Anhydrous Na₂SO₄ | - | - | As needed |

Procedure:

  • Dissolve this compound (1.0 mmol) in acetone (10 mL) in a round-bottom flask and cool to 0°C in an ice bath.

  • Add Jones reagent (2.5 mmol) dropwise to the stirred solution. The color will change from orange to green/brown.

  • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the dropwise addition of isopropanol until the orange color disappears completely.

  • Remove the acetone under reduced pressure.

  • Add water (10 mL) and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization or chromatography.

Protocol 3.2: Esterification of the Hydroxymethyl Group

Esterification introduces a variety of functional groups, which can modulate the lipophilicity and pharmacological properties of the parent molecule.

3.2.1. Synthesis of (5-(N-methylcarbamoyl)furan-2-yl)methyl acetate

This protocol describes a standard acylation using acetic anhydride and a base catalyst.

Materials:

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume
This compound 155.15 1.0 155 mg
Acetic Anhydride 102.09 1.5 0.14 mL
Pyridine, anhydrous - - 5 mL
1 M HCl - - As needed
Ethyl Acetate - - 20 mL
Saturated aq. NaHCO₃ - - 10 mL

| Anhydrous MgSO₄ | - | - | As needed |

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask at 0°C.

  • Add acetic anhydride (1.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by slowly adding water (5 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify by column chromatography to yield the acetate ester.

Protocol 3.3: Furan Ring Modification via Diels-Alder Cycloaddition

The furan ring can act as a diene in a Diels-Alder reaction, providing a powerful method for constructing complex polycyclic scaffolds.[10] This reaction is often intramolecular to increase its efficiency.[10] For an intermolecular reaction, high-pressure or Lewis acid catalysis might be necessary.

3.3.1. Synthesis of the N-phenylmaleimide Diels-Alder Adduct

G cluster_workflow Diels-Alder Reaction Workflow Start Combine Reactants: This compound + N-Phenylmaleimide in Toluene Heat Heat under Reflux (High Pressure Optional) Start->Heat 1. Reaction Setup Monitor Monitor by TLC/LC-MS Heat->Monitor 2. Reaction Progress Workup Cool and Concentrate Monitor->Workup 3. Quenching Purify Column Chromatography (Silica Gel) Workup->Purify 4. Purification Characterize Characterize Product (NMR, MS) Purify->Characterize 5. Analysis

Caption: Workflow for Diels-Alder cycloaddition.

Materials:

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume
This compound 155.15 1.0 155 mg
N-Phenylmaleimide 173.17 1.1 190 mg

| Toluene, anhydrous | - | - | 10 mL |

Procedure:

  • In a high-pressure reaction vessel, combine this compound (1.0 mmol) and N-phenylmaleimide (1.1 mmol) in anhydrous toluene (10 mL).

  • Seal the vessel and heat the mixture to 110-120°C for 24-48 hours.

  • After cooling to room temperature, carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel. The product is expected to be a mixture of endo and exo isomers.

Characterization of Novel Compounds

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity.

Standard Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key shifts to observe include the disappearance of the hydroxymethyl protons and the appearance of new signals corresponding to the introduced functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the new compounds.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the appearance of a new carbonyl stretch in the oxidized or esterified products.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.[11][12]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel and diverse chemical entities. The protocols outlined in this guide provide a starting point for exploring its rich chemistry. The furan scaffold is a privileged structure in medicinal chemistry, and the strategic modification of this starting material can lead to the discovery of new therapeutic agents with a wide range of biological activities.[3][5][13]

References

  • Vertex AI Search. (2024).
  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • BioScience Academic Publishing. (2025). Furan Derivatives and Their Role in Pharmaceuticals.
  • ACS Publications. (n.d.). Determination of 5-Hydroxymethylfurfural Using Derivatization Combined with Polymer Monolith Microextraction by High-Performance Liquid Chromatography. [Link]

  • ResearchGate. (n.d.). Overview of reactions leading to 5-hydroxymethylfurfural (HMF)
  • National Institutes of Health. (2025). Rapid and high-throughput analysis of 5-hydroxymethylfurfural in honey by MALDI-MS with in-situ tetra (4-aminophenyl)
  • SciSpace. (2011).
  • (2024). Furan: A Promising Scaffold for Biological Activity.
  • ACS Publications. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. [Link]

  • ACS Publications. (n.d.).
  • Frontiers. (2022). Production of Hydroxymethylfurfural Derivatives From Furfural Derivatives via Hydroxymethylation. [Link]

  • (n.d.).
  • PubMed. (2009). Determination of 5-hydroxymethylfurfural using derivatization combined with polymer monolith microextraction by high-performance liquid chromatography. [Link]

  • ACS Omega. (2023). Biobased 2,5-Bis(hydroxymethyl)
  • Catalysis Science & Technology (RSC Publishing). (2022).
  • Sugar Energy. (2025). How does the stability of 5-Hydroxymethylfurfural (HMF)
  • National Institutes of Health. (n.d.). 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants. [Link]

  • YouTube. (2021). intramolecular Diels-Alder cycloaddition on a furan ring. [Link]

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Application Note: High-Throughput Screening of Novel 5-(Hydroxymethyl)-N-methyl-2-furamide (HMMF) Derivative Libraries for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] This application note presents a comprehensive framework for the high-throughput screening (HTS) of novel chemical libraries derived from "5-(Hydroxymethyl)-N-methyl-2-furamide" (HMMF), a scaffold built upon the well-studied 5-hydroxymethylfurfural (HMF) platform.[2][3] Leveraging the known bioactivities of structurally related furan compounds, we provide detailed, field-proven protocols for two distinct HTS campaigns: a cell-based assay targeting cancer cell proliferation and a biochemical assay for the discovery of novel antibacterial enzyme inhibitors. The methodologies are designed to be robust, self-validating, and adaptable, guiding researchers from initial library synthesis and management through primary screening, data analysis, and hit confirmation.

Strategic Framework for the HTS Campaign

The HMMF Scaffold: A Platform for Diversity-Oriented Synthesis

The HMMF core structure is exceptionally well-suited for the generation of a large, diverse chemical library. It possesses two key modification points: the C5-hydroxymethyl group and the N-methyl-amide at the C2 position. These functional groups serve as versatile handles for introducing a wide array of chemical moieties, allowing for systematic exploration of the structure-activity relationship (SAR).

  • C5-Hydroxymethyl Group: This primary alcohol can be readily converted into ethers, esters, carbamates, and other functional groups to modulate lipophilicity, hydrogen bonding capacity, and steric profile.

  • C2-Amide Group: While the N-methyl is fixed in the core structure, the amide itself is a critical pharmacophoric element. The synthetic strategy can be adapted to introduce diverse substituents in place of the methyl group, further expanding chemical space.

The goal is to create a library that systematically probes interactions with biological targets, maximizing the probability of identifying potent and selective "hits."

Caption: HMMF core scaffold illustrating key points for library diversification.

Target Selection Guided by Analog Activity

The decision to screen a new compound library should be grounded in existing evidence. Close structural analogs of the furan core have demonstrated compelling biological activity, providing a strong rationale for selecting specific therapeutic areas and molecular targets.

  • Anticancer Activity: Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, a close analog of HMMF, have shown significant cytotoxicity against cancer cell lines such as HeLa.[4] Furthermore, other benzofuran derivatives have been identified as potent inhibitors of the mTOR signaling pathway, a critical regulator of cell growth that is frequently dysregulated in cancer.[1] This evidence strongly supports a cell-based phenotypic screen for antiproliferative compounds.

  • Antibacterial Activity: The furan scaffold is also present in compounds with potent antibacterial properties. High-throughput screening has identified diaryl furan derivatives that inhibit N-acetyl glutamate synthase (ArgA), an essential enzyme in the L-arginine biosynthesis pathway of Mycobacterium tuberculosis.[5] Additionally, the parent ester, methyl-5-(hydroxymethyl)-2-furan carboxylate, has shown activity against Staphylococcus aureus. This justifies the development of a biochemical assay against an essential bacterial enzyme.

Library Preparation and Management

A successful HTS campaign begins with a high-quality, well-characterized compound library.

General Synthetic Approach

A robust synthetic route to generate the HMMF derivative library can be envisioned starting from commercially available 5-(hydroxymethyl)-2-furoic acid.

  • Amidation: Reaction of the starting carboxylic acid with methylamine using standard peptide coupling reagents (e.g., DCC, EDC) would yield the core HMMF scaffold.

  • Diversification: A parallel synthesis approach can then be employed to react the C5-hydroxymethyl group with a diverse set of building blocks (e.g., acyl chlorides, carboxylic acids, isocyanates) to generate a library of esters, ethers, and carbamates. General methods for the synthesis and modification of furan-based compounds are well-documented.[3][6][7]

Library Plating and Quality Control

Proper management of the compound library is critical for data integrity.[8]

  • Solubilization: Compounds should be dissolved in 100% dimethyl sulfoxide (DMSO) at a standard stock concentration (e.g., 10 mM).

  • Plate Formatting: The library should be arrayed in HTS-compatible microplates, typically 384- or 1536-well formats.[8] Master plates containing the high-concentration stocks should be carefully sealed and stored at -20°C or -80°C.

  • Assay-Ready Plates: For screening, "assay-ready" plates are prepared by dispensing nanoliter volumes of the master stock into the assay plates, which are then sealed and stored desiccated until use. This minimizes freeze-thaw cycles of the master stocks.

High-Throughput Screening Protocols

The success of an HTS campaign hinges on the development of sensitive, robust, and reproducible assays.[9] A key metric for assay quality is the Z'-factor , which assesses the statistical separation between positive and negative controls.

Z'-Factor ValueAssay Quality Interpretation
Z' = 1 Ideal assay
1 > Z' ≥ 0.5 Excellent assay, suitable for HTS
0.5 > Z' > 0 Marginal assay, may require optimization
Z' ≤ 0 Unacceptable assay

This metric is crucial for validating assay performance before committing to a full-scale screen.[10]

Protocol 1: Cell-Based Antiproliferation Assay (Anticancer)

This protocol describes a phenotypic screen to identify HMMF derivatives that inhibit the growth of a cancer cell line (e.g., HeLa).

A. Principle This assay utilizes a resazurin-based reagent to measure cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. A decrease in fluorescence in compound-treated wells compared to DMSO controls indicates cytotoxicity or cytostatic activity.

B. Key Experimental Parameters

ParameterRecommended Value/ConditionRationale
Cell Line HeLa (or other relevant cancer line)Documented sensitivity to furan derivatives.
Microplate Format 384-well, black, clear-bottomOptimizes for fluorescence reading and cell imaging.
Seeding Density 1,000 - 2,500 cells/wellDetermined empirically to ensure exponential growth over the assay duration.
Compound Conc. 10 µM (final)Standard concentration for primary single-point screens.
Incubation Time 48 - 72 hoursAllows for multiple cell doubling times to observe antiproliferative effects.
Controls 0.1% DMSO (Negative), 1 µM Staurosporine (Positive)Essential for calculating Z'-factor and percent inhibition.
Detection Fluorescence (Ex: 560 nm, Em: 590 nm)Standard wavelengths for resorufin detection.

C. Step-by-Step Methodology

  • Cell Seeding: Using an automated dispenser, seed cells at the predetermined density in 40 µL of complete culture medium into all wells of a 384-well plate.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Addition: Transfer ~40 nL of compounds, DMSO, and positive controls from the assay-ready plate to the cell plate using a pintool or acoustic dispenser. This results in a final compound concentration of 10 µM in 0.1% DMSO.

  • Therapeutic Incubation: Return the plate to the incubator for 48-72 hours.

  • Reagent Addition: Add 10 µL of a resazurin-based viability reagent (e.g., alamarBlue™, CellTiter-Blue®) to each well.

  • Signal Development: Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Read the fluorescence intensity on a compatible plate reader.

D. Data Analysis

  • Calculate the Z'-factor using the mean (µ) and standard deviation (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|.

  • Calculate Percent Inhibition for each compound well: % Inhibition = 100 * (1 - (Signal_Compound - µ_Positive) / (µ_Negative - µ_Positive)).

  • Define a hit criterion (e.g., % Inhibition ≥ 50% or > 3 standard deviations from the mean of the negative controls).

Protocol 2: Biochemical Enzyme Inhibition Assay (Antibacterial)

This protocol provides a template for a screen to identify HMMF derivatives that inhibit a purified, essential bacterial enzyme.

A. Principle This is a generic fluorescence intensity-based assay. The target enzyme converts a non-fluorescent substrate into a fluorescent product. Inhibitors will prevent this conversion, resulting in a lower fluorescence signal compared to the uninhibited enzyme. The specific enzyme and substrate must be chosen based on the therapeutic target (e.g., ArgA from M. tuberculosis).[5]

B. Key Experimental Parameters

ParameterRecommended Value/ConditionRationale
Target Enzyme e.g., M. tuberculosis ArgAChosen based on essentiality for bacterial survival.[5]
Microplate Format 384-well, black, low-volumeMinimizes reagent usage and maximizes signal-to-background.
Enzyme Conc. EC₅₀ (Effective Conc. for 50% activity)Determined via enzyme titration to ensure the assay runs under linear kinetics.
Substrate Conc. Kₘ (Michaelis-Menten constant)Ensures sensitivity to competitive inhibitors.
Compound Conc. 10 µM (final)Standard concentration for primary single-point screens.
Controls DMSO (Negative), Known Inhibitor (Positive)Essential for Z'-factor calculation and data normalization.
Detection Fluorescence IntensitySpecific wavelengths depend on the chosen substrate.

C. Step-by-Step Methodology

  • Reagent Preparation: Prepare assay buffer, enzyme stock, and substrate stock.

  • Compound Dispensing: Dispense ~40 nL of compounds and controls into the 384-well assay plates.

  • Enzyme Addition: Add 10 µL of enzyme solution (at 2X final concentration) to all wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add 10 µL of substrate solution (at 2X final concentration) to all wells to start the reaction.

  • Reaction Incubation: Incubate for 30-60 minutes at the optimal temperature for the enzyme, protected from light.

  • (Optional) Stop Solution: If the reaction is rapid, a stop solution can be added to quench the reaction simultaneously across the plate.

  • Data Acquisition: Read the fluorescence intensity on a compatible plate reader.

D. Data Analysis Data analysis follows the same principles as the cell-based assay: calculate Z'-factor, percent inhibition, and apply a statistically significant hit threshold.

Hit Triage and Confirmation Strategy

A primary HTS campaign will generate a list of initial "hits." A rigorous follow-up strategy is essential to eliminate false positives and prioritize the most promising compounds for further development. This process is often visualized as a funnel, progressively narrowing the number of compounds through increasingly stringent tests.

HTS_Funnel cluster_workflow Hit Triage and Confirmation Workflow Lib HMMF Library (>100,000 Compounds) Pri Primary Screen (Single Concentration) Lib->Pri ~1-2% Hit Rate Conf Hit Confirmation (Re-test from Powder) Pri->Conf DR Dose-Response (IC50) (Potency Determination) Conf->DR Sec Secondary/Orthogonal Assays (Mechanism & Specificity) DR->Sec Lead Lead Candidates (<10 Compounds) Sec->Lead

Caption: A typical workflow for progressing HTS hits to lead candidates.

  • Hit Confirmation: Primary hits are re-tested in the same assay to confirm activity and eliminate random errors. Compounds are sourced from fresh solid samples ("powder picks") to rule out degradation or concentration errors in the original library plates.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to generate a dose-response curve and determine their potency (IC₅₀ value).

  • Secondary & Orthogonal Assays: Potent compounds are evaluated in different assays to confirm their mechanism of action and rule out artifacts. For example, a hit from the biochemical screen should be tested for activity against the target bacteria in a cell-based assay (e.g., minimum inhibitory concentration). Hits from the cell proliferation screen should be tested in counter-screens (e.g., against a non-cancerous cell line to assess general toxicity) and target-based assays to deconvolve the mechanism.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The strategic framework and detailed protocols provided in this application note offer a robust, evidence-based pathway for executing a high-throughput screening campaign. By combining rational library design with high-quality, validated assays and a rigorous hit triage process, researchers can efficiently identify and advance novel furan derivatives with potential applications in oncology and infectious disease.

References

  • BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening Assays Involving Furan Derivatives.
  • Yadav, P., et al. (2021). Identification of diphenyl furan derivatives via high throughput and computational studies as ArgA inhibitors of Mycobacterium tuberculosis. International Journal of Biological Macromolecules, 193(Pt B), 1845-1858. [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(5). [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

  • Gong, D., et al. (2025). Establishment and Application of a High-Throughput Screening Model for Furin Inhibitors. Chinese Pharmaceutical Journal, 60(22), 2368-2375. [Link]

  • National Toxicology Program. (n.d.). Nomination Background: 5-(Hydroxymethyl)-2-furfural. [Link]

  • Krasilin, A., et al. (2020). Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural. ResearchGate. [Link]

  • Lewkowski, J. (2001). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. ARKIVOC. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • Macarron, R., et al. (2020). High-throughput screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]

  • Xia, Q-N., et al. (2022). Production of Hydroxymethylfurfural Derivatives From Furfural Derivatives via Hydroxymethylation. Frontiers in Chemistry, 10. [Link]

  • Zhao, L., et al. (2013). In Vitro Antioxidant and Antiproliferative Activities of 5-Hydroxymethylfurfural. Journal of Agricultural and Food Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Furamide. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). Diloxanide furoate. PubChem Compound Database. [Link]

  • Inshutiyimana, S., et al. (2025). Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness. Basic & Clinical Pharmacology & Toxicology, 136(1). [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Diloxanide?. [Link]

  • Wang, Y., et al. (2023). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 258. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Hydroxymethyl)-N-methyl-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-(Hydroxymethyl)-N-methyl-2-furamide. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances. This document addresses common challenges in a question-and-answer format, offering field-proven insights and troubleshooting strategies to enhance reaction yield, purity, and reproducibility.

Frequently Asked Questions & Troubleshooting Guide

Q1: My overall yield for this compound is consistently low. What are the primary synthetic routes, and which is recommended for optimal yield?

A1: Low yield is the most frequently encountered issue. It typically stems from the choice of synthetic strategy, reaction conditions, or instability of the furan core. There are three primary pathways to consider, each with distinct advantages and disadvantages.

  • Route A: Direct Amidation via Coupling Agents: This is the most common and often most efficient laboratory-scale method. It involves the direct reaction of 5-(hydroxymethyl)-2-furoic acid (HMFCA) with methylamine in the presence of a coupling agent.

  • Route B: Acyl Chloride Intermediate: This classic method involves converting HMFCA to an acyl chloride, which then reacts readily with methylamine. However, this route is complicated by the presence of the free hydroxymethyl group, which requires a protection-deprotection sequence.

  • Route C: Ester Aminolysis: This route involves forming a methyl or ethyl ester of HMFCA, followed by aminolysis with methylamine. This reaction is often sluggish and requires harsh conditions, leading to low yields and side products.[1]

Recommendation: For most applications, Route A (Direct Amidation) offers the best balance of yield, simplicity, and scalability. The key to success lies in selecting the appropriate coupling agent and optimizing reaction conditions to prevent side reactions.

Diagram 1: Synthetic Pathways Overview

cluster_0 Starting Material cluster_1 Synthetic Routes cluster_2 Product HMFCA 5-(Hydroxymethyl)-2-furoic Acid A Route A: Direct Amidation (Coupling Agent + MeNH2) HMFCA->A Recommended B Route B: Acyl Chloride (Protection -> SOCl2 -> MeNH2 -> Deprotection) HMFCA->B C Route C: Ester Aminolysis (Esterification -> MeNH2) HMFCA->C Product This compound A->Product B->Product C->Product

Caption: Primary synthetic routes to the target amide.

Table 1: Comparison of Common Amide Coupling Reagents

Reagent (Acronym)Full NameProsConsTypical Byproduct
EDC / HOBt N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / HydroxybenzotriazoleWater-soluble byproduct, good for polar substrates, cost-effective.Can cause side reactions (N-acylurea), HOBt has safety concerns.Water-soluble urea
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh reactivity, fast reaction times, low rate of side reactions.Expensive, byproduct can be difficult to remove.Tetramethylurea
T3P® Propylphosphonic AnhydrideHigh efficiency, clean reaction profile, byproduct is water-soluble.Often requires a tertiary amine base, can be viscous/difficult to handle.Phosphonic acids
DCC DicyclohexylcarbodiimideInexpensive, effective for simple amides.Byproduct (DCU) is insoluble in most solvents, making purification difficult.[1]Dicyclohexylurea (DCU)
Q2: I'm observing significant impurities in my crude product. What are the likely side products and how can I minimize their formation?

A2: Impurity generation is a critical issue that directly impacts yield and purification difficulty. The primary culprits are the reactivity of the hydroxymethyl group and the stability of the furan ring itself.

Common Side Reactions and Solutions:

  • Self-Condensation/Esterification: The hydroxymethyl group of one molecule can be acylated by the activated carboxylic acid of another, forming a polyester-like oligomer.

    • Causality: This occurs when the amine nucleophile (methylamine) is not present in sufficient concentration or is less reactive than the alcohol.

    • Solution: Use a slight excess of methylamine (e.g., 1.2-1.5 equivalents). More critically, add the coupling agent last and slowly to the mixture of the carboxylic acid, amine, and a non-nucleophilic base (like DIPEA). This ensures the activated acid reacts immediately with the intended amine.

  • N-Acylurea Formation (with Carbodiimides like EDC/DCC): The activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, consuming your starting material.

    • Causality: This rearrangement is competitive with the desired amine attack.

    • Solution: Include an activating agent like HOBt or DMAP. These additives trap the O-acylisourea to form a more reactive activated ester, which minimizes the rearrangement.[1]

  • Furan Ring Degradation: The furan ring is sensitive to strongly acidic or basic conditions and high temperatures, which can lead to ring-opening and polymerization, often observed as an intractable brown tar.[2]

    • Causality: Furan derivatives can undergo polymerization or participate in side reactions like the Diels-Alder reaction under thermal stress.[3]

    • Solution: Maintain a moderate reaction temperature (0 °C to room temperature is ideal for most modern coupling reactions). Avoid strong, non-volatile acids or bases. Use a hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) instead of triethylamine (TEA) if a base is required.

Diagram 2: Troubleshooting Low Yield and Impurities

Start Low Yield or High Impurity? CheckPurity Verify Starting Material Purity (HMFCA, MeNH2, Solvent) Start->CheckPurity Yes SideProducts Significant Side Products Observed (TLC/LCMS)? CheckPurity->SideProducts Incomplete Incomplete Conversion? SideProducts->Incomplete No Oligomer High MW Smear? (Polyester Formation) SideProducts->Oligomer Yes Urea Byproduct Matches N-Acylurea MW? SideProducts->Urea Yes Degradation Dark Tar Formation? SideProducts->Degradation Yes OptimizeCoupling Optimize Coupling Agent (Switch to HATU or T3P) Incomplete->OptimizeCoupling Stoichiometry Check Stoichiometry (Use 1.2-1.5 eq. Amine) Oligomer->Stoichiometry AddHOBt Add HOBt/DMAP (with EDC/DCC) Urea->AddHOBt TempControl Lower Reaction Temp (0°C -> RT) Degradation->TempControl SlowAddition Slowly Add Coupling Agent (Last) Stoichiometry->SlowAddition

Caption: A decision tree for troubleshooting common synthesis issues.

Q3: I'm having trouble with product purification. What is the recommended work-up and purification protocol?

A3: Because the product contains both a polar amide and a hydroxyl group, it has moderate polarity and good solubility in many organic solvents, but also some water solubility. Byproducts from the coupling reaction (e.g., ureas, phosphonic acids) can complicate purification.

Recommended Purification Strategy:

  • Aqueous Work-up:

    • Quench: If necessary, quench the reaction with a small amount of water or saturated NH₄Cl.

    • Dilute: Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash 1 (Acid): Wash the organic layer with a dilute acid (e.g., 1 M HCl or 5% citric acid solution) to remove the amine base (DIPEA) and any unreacted methylamine.

    • Wash 2 (Base): Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted 5-(hydroxymethyl)-2-furoic acid and acidic byproducts (like HOBt).

    • Wash 3 (Brine): Wash with saturated NaCl solution to remove residual water.

    • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification by Flash Column Chromatography:

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient elution is highly recommended. Start with a less polar system and gradually increase polarity.

      • A good starting point is a Hexane/Ethyl Acetate system. Begin with ~30-40% EtOAc in Hexane and gradually increase to 70-100% EtOAc.

      • For very polar impurities, a DCM/Methanol system (e.g., starting with 1% MeOH in DCM and increasing to 5-10%) can be effective after the initial work-up.

    • Monitoring: Use TLC with a suitable stain (e.g., potassium permanganate or vanillin) to visualize the product and impurities, as the hydroxyl group may not be strongly UV-active.

  • Crystallization (Optional): If the column-purified product is a solid and high purity is required, crystallization can be attempted. Solvents to explore include Ethyl Acetate/Hexane, Isopropanol, or Acetone/Water mixtures.

Validated Experimental Protocol

This protocol utilizes HATU, a highly efficient coupling agent that minimizes side reactions and typically provides high yields.

Protocol: HATU-Mediated Synthesis of this compound

Materials:

  • 5-(Hydroxymethyl)-2-furoic acid (HMFCA) (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Methylamine solution (e.g., 2.0 M in THF) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), 1 M HCl, Sat. NaHCO₃, Brine

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-(hydroxymethyl)-2-furoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Addition of Base and Amine: Add DIPEA (2.5 eq) to the solution, followed by the methylamine solution (1.2 eq). Stir the mixture at room temperature for 5 minutes.

  • Activation: In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF.

  • Coupling Reaction: Cool the flask containing the acid/amine mixture to 0 °C using an ice bath. Add the HATU solution dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing Ethyl Acetate and water.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of 30% -> 80% Ethyl Acetate in Hexane to yield the pure product.

References

  • Lewkowski, J. (2001). Synthesis, chemistry and applications of 5-hydroxymethyl-furfural and its derivatives. ARKIVOC, 2001(i), 17-54. [Link]

  • Long, Y., et al. (2021). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Organic & Biomolecular Chemistry. [Link]

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

  • Climent, M. J., et al. (2019). Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural. ResearchGate. [Link]

  • De Vreese, R., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Publishing. [Link]

  • Van der Klis, F. (2013). Purification of 5-hydroxymethylfurfural (hmf) by crystallization.
  • Simeonov, S. P., Coelho, J. A. S., & Afonso, C. A. M. (2016). Synthesis of 5-(Hydroxymethyl)furfural (HMF). Organic Syntheses, 93, 29-36. [Link]

  • Ferreira, P. M. T., et al. (2018). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Isho, F. Y., & Whiting, A. (2012). Boric acid-catalyzed amide formation from carboxylic acids and amines. Organic Syntheses, 89, 476-487. [Link]

  • Gelissen, H. (1924). 2-Furoyl chloride. Wikipedia. [Link]

  • National Center for Biotechnology Information (2024). 5-Hydroxymethyl-2-furoic acid. PubChem Compound Summary. [Link]

  • Gandini, A., & Belgacem, M. N. (1997). Furans in polymer chemistry. Progress in Polymer Science, 22(6), 1203-1379. [Link]

Sources

Technical Support Center: Purification of 5-(Hydroxymethyl)-N-methyl-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(Hydroxymethyl)-N-methyl-2-furamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. Drawing from established principles in furan chemistry and purification sciences, this document provides troubleshooting guides and frequently asked questions to support your experimental success.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered during the purification of this compound, providing quick-glance solutions and explanations.

Q1: My purified this compound is showing a brownish or yellowish tint. What is the likely cause and how can I prevent it?

A1: A colored impurity often indicates the presence of degradation products or residual starting materials. Furan compounds, particularly those with a hydroxymethyl group, can be sensitive to heat and acidic conditions, leading to the formation of polymeric or humic substances.[1][2]

  • Causality: The furan ring is susceptible to acid-catalyzed degradation, and the hydroxymethyl group can be a site for side reactions. Overheating during solvent evaporation or prolonged exposure to acidic conditions (e.g., from residual acid catalysts used in synthesis) can lead to discoloration.

  • Troubleshooting Steps:

    • Neutralize: Before concentrating your crude product, ensure that any acidic catalysts from the synthesis have been neutralized. A mild bicarbonate wash of your organic extract is often sufficient.

    • Low-Temperature Evaporation: Use a rotary evaporator with a water bath temperature not exceeding 40-50°C. For final drying, a vacuum oven at a moderate temperature is preferable to high-heat methods.

    • Inert Atmosphere: If possible, conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can also contribute to color formation.

Q2: I am having difficulty removing a closely-eluting impurity during column chromatography. What strategies can I employ?

A2: Closely-eluting impurities are a common challenge, especially with structurally similar byproducts. The key is to enhance the selectivity of your chromatographic system.

  • Causality: The impurity likely has a polarity very similar to your target compound. This could be an isomer, a related furan derivative, or an unreacted starting material.

  • Troubleshooting Steps:

    • Solvent System Optimization: Systematically vary the solvent system. A common starting point for furan derivatives is a hexane/ethyl acetate or dichloromethane/methanol gradient. Try adding a small percentage of a third solvent with different properties (e.g., a small amount of acetic acid to sharpen peaks of acidic impurities, or a different polar aprotic solvent like acetone).

    • Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. If you are using standard silica gel, switching to a diol- or cyano-bonded silica may offer different selectivity.

    • Orthogonal Purification: Combine chromatography with another purification technique based on a different principle, such as crystallization.

Q3: My yield is significantly lower than expected after purification. Where could I be losing my product?

A3: Product loss can occur at multiple stages. A systematic review of your workflow is necessary to pinpoint the cause.

  • Causality: Losses can be due to incomplete extraction, degradation during purification, or co-precipitation with impurities. The volatility of some furan derivatives can also lead to loss during solvent evaporation.[3]

  • Troubleshooting Steps:

    • Extraction Efficiency: Ensure your extraction solvent is appropriate for this compound. Check the pH of the aqueous layer during extraction to ensure your compound is in a neutral form for optimal partitioning into the organic layer.

    • Adsorption on Silica Gel: Highly polar compounds can sometimes irreversibly adsorb to silica gel. If you suspect this, you can try deactivating the silica gel with a small amount of triethylamine in your mobile phase or using a less acidic stationary phase like alumina.

    • Crystallization Losses: If you are using crystallization, ensure you are not using an excessive amount of solvent, as this will increase the amount of product remaining in the mother liquor. Cooling the crystallization mixture slowly can improve crystal formation and reduce loss.

Part 2: In-Depth Purification Protocols & Advanced Troubleshooting

This section provides detailed, step-by-step methodologies for the primary purification techniques applicable to this compound, along with advanced troubleshooting logic.

Method 1: Flash Column Chromatography

Flash column chromatography is often the primary method for purifying this compound from a crude reaction mixture.

Experimental Protocol:

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane or ethyl acetate). If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel ("dry loading").

  • Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) using the initial mobile phase. The amount of silica should be 50-100 times the weight of the crude product.

  • Loading: Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. The exact gradient will depend on the impurities present.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Chromatography:

Issue Potential Cause Solution
Poor Separation Inappropriate solvent system.Perform a systematic TLC analysis with various solvent mixtures to find the optimal mobile phase.
Tailing Peaks Compound is too polar for the solvent system or interacting strongly with the silica.Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine to the mobile phase.
Product Crashing on Column Low solubility of the compound in the mobile phase.Use a stronger solvent for loading or employ a dry loading technique.

Workflow for Chromatography Optimization:

chromatography_optimization start Crude Product tlc_screen TLC Screening (Hexane/EtOAc, DCM/MeOH) start->tlc_screen good_sep Good Separation? tlc_screen->good_sep flash_chrom Flash Chromatography good_sep->flash_chrom Yes adjust_solvent Adjust Solvent System (e.g., add modifier, try different solvents) good_sep->adjust_solvent No end Pure Product flash_chrom->end re_screen Re-screen on TLC adjust_solvent->re_screen re_screen->good_sep

Caption: Workflow for optimizing flash chromatography conditions.

Method 2: Recrystallization

Recrystallization can be a highly effective method for obtaining very pure this compound, especially for removing minor impurities after chromatography.

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good candidates might include ethyl acetate, isopropanol, or mixtures such as ethyl acetate/hexane.

  • Dissolution: Dissolve the crude or partially purified compound in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath or refrigerator. Low-temperature crystallization, for instance at -30°C using a solvent like methyl tert-butyl ether (MTBE), has been shown to be effective for the parent compound, 5-hydroxymethylfurfural.[4][5]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Troubleshooting Recrystallization:

Issue Potential Cause Solution
No Crystals Form Solution is too dilute, or the compound is too soluble in the chosen solvent.Boil off some of the solvent to concentrate the solution. If that fails, add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy.
Oiling Out The compound is melting in the hot solvent rather than dissolving, or the solution is supersaturated.Add more solvent to fully dissolve the oil at the boiling point. Ensure a slower cooling rate.
Poor Recovery Too much solvent was used, or the compound is still quite soluble at low temperatures.Concentrate the mother liquor and attempt a second crop of crystals. Re-evaluate the choice of solvent.

Logical Flow for Solvent Selection:

solvent_selection start Impure Solid test_solubility Test Solubility in Various Solvents (Hot and Cold) start->test_solubility ideal_solvent Ideal Solvent Found? (Low solubility cold, high solubility hot) test_solubility->ideal_solvent proceed Proceed with Recrystallization ideal_solvent->proceed Yes solvent_pair Try a Solvent/Anti-Solvent Pair ideal_solvent->solvent_pair No end Crystalline Product proceed->end solvent_pair->test_solubility

Caption: Decision process for selecting a recrystallization solvent.

Part 3: Purity Analysis

Confirming the purity of your final product is a critical step. High-Performance Liquid Chromatography (HPLC) is a standard method for this.

HPLC Method Parameters (Example):

While a specific method for this compound is not widely published, a method adapted from the analysis of 5-Hydroxymethylfurfural (HMF) can be an excellent starting point.[6][7]

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic or gradient of water and methanol/acetonitrile. A starting point could be 80:20 Water:Methanol.
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10-20 µL

Data Interpretation:

  • A single, sharp peak indicates high purity.

  • The presence of other peaks suggests impurities. The area of these peaks can be used to estimate the percentage of impurity.

  • For quantitative analysis, a calibration curve with a standard of known concentration should be prepared.

References

  • Wu, J.-Y., Shi, Z.-G., & Feng, Y.-Q. (2009). Determination of 5-Hydroxymethylfurfural Using Derivatization Combined with Polymer Monolith Microextraction by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • OIV (International Organisation of Vine and Wine). Determination of 5-(hydroxymethyl)furfural. Available at: [Link]

  • Wu, J. Y., Shi, Z. G., & Feng, Y. Q. (2009). Determination of 5-hydroxymethylfurfural using derivatization combined with polymer monolith microextraction by high-performance liquid chromatography. Journal of Agricultural and Food Chemistry, 57(12), 5195–5200. Available at: [Link]

  • SIELC Technologies. HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column. Available at: [Link]

  • ResearchGate. Determination of 5-Hydroxymethylfurfural Using Derivatization Combined with Polymer Monolith Microextraction by High-Performance Liquid Chromatography | Request PDF. Available at: [Link]

  • Google Patents. WO2013024162A1 - Purification of 5-hydroxymethylfurfural (hmf) by crystallization.
  • Lewkowski, J. (2001). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. ARKIVOC. Available at: [Link]

  • Google Patents. US3201331A - Purification of hydroxymethyl furfural.
  • Google Patents. WO2013024162A1 - Purification du 5‑hydroxyméthylfurfural (hmf) par cristallisation.
  • MDPI. Biocatalytic Transformation of 5-Hydroxymethylfurfural into 2,5-di(hydroxymethyl)furan by a Newly Isolated Fusarium striatum Strain. Available at: [Link]

  • Google Patents. US20150025256A1 - Purification of 5-Hydroxymethylfurfural (HMF) by Crystallization.
  • MDPI. Biodegradation of 5-(Hydroxymethyl)-furfural and Furan Derivatives. Available at: [Link]

  • LCGC International. The Determination of Furan in Foods — Challenges and Solutions. Available at: [Link]

  • ResearchGate. (PDF) Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. Available at: [Link]

  • PubMed. Degradation of 5-hydroxymethylfurfural in honey. Available at: [Link]

  • ResearchGate. The degradation pathway for furfural and 5-hydroxymethylfurfural (HMF)... Available at: [Link]

  • European Patent Office. METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE - EP 4032881 A1. Available at: [Link]

  • Wiley Online Library. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Available at: [Link]

  • ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available at: [Link]

  • ResearchGate. Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural | Request PDF. Available at: [Link]

  • Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available at: [Link]

  • ResearchGate. A Validated Fast Difference Spectrophotometric Method for 5-hydroxymethyl-2-furfural (HMF) Determination in Corn Syrups | Request PDF. Available at: [Link]

  • ACS Publications. Review on Furan as a Food Processing Contaminant: Identifying Research Progress and Technical Challenges for Future Research. Available at: [Link]

  • ResearchGate. Determination of 5-hydroxymethyl-2-furaldehyde in royal jelly by a rapid reversed phase HPLC method. Available at: [Link]

  • ResearchGate. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Available at: [Link]

  • Google Patents. US7579489B2 - Processes for the preparation and purification of hydroxymethylfuraldehyde and derivatives.

Sources

"5-(Hydroxymethyl)-N-methyl-2-furamide" stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(Hydroxymethyl)-N-methyl-2-furamide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide not only troubleshooting steps but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling and stability of this compound.

Q1: My solution of this compound has turned yellow or brown upon storage. What is happening?

A: The discoloration you are observing is a classic indicator of furan ring degradation and subsequent polymerization. Furan derivatives, particularly those with electron-donating groups like hydroxymethyl, are susceptible to degradation under various conditions, including exposure to acid, heat, or light. The initial degradation products can self-polymerize or cross-react with the parent compound to form colored humins, which are complex polymeric materials.[1][2] This process is well-documented for the structurally similar compound 5-Hydroxymethylfurfural (5-HMF).[3]

Q2: What are the optimal pH conditions for preparing and storing solutions of this compound?

A: The furan ring is notoriously unstable in both strongly acidic and strongly basic conditions.[2][4]

  • Acidic Conditions (pH < 4): Furan rings undergo rapid, acid-catalyzed ring-opening via protonation, leading to the formation of dicarbonyl species that are highly reactive and prone to polymerization.[2]

  • Basic Conditions (pH > 8): While generally more stable than in strong acid, furan compounds can still degrade under alkaline conditions, especially at elevated temperatures.[5][6] 5-HMF, for example, undergoes hydrolysis in basic solutions.[5]

For optimal stability, solutions should be prepared and stored in a pH range of 5 to 7 . If your experimental conditions require a different pH, exposure time should be minimized, and the temperature should be kept as low as possible.[2]

Q3: Is this compound sensitive to temperature and light?

A: Yes, both temperature and light can significantly accelerate degradation.

  • Temperature: Elevated temperatures provide the activation energy needed for decomposition reactions. Thermal degradation of 5-HMF, a close analog, is well-studied and leads to dimerization and the formation of byproducts.[5][7] We recommend long-term storage of solutions at 2-8°C and minimization of exposure to temperatures above 25°C.[8]

  • Light: Furan rings can absorb UV radiation, leading to photochemical degradation.[9][10] This can involve oxidation and polymerization reactions. To ensure stability, always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[5]

Q4: What are the likely degradation products I should be looking for in my analysis?

A: Based on the known degradation pathways of 5-HMF, the primary degradation products arise from the hydrolysis of the furan ring.[1][11] Key potential degradants could include analogs of levulinic acid and formic acid, resulting from ring-opening. You should also be aware of the potential for dimerization and the formation of high-molecular-weight polymers (humins), which may appear as a broad baseline hump or precipitate out of solution.[7]

Summary of Stability Factors and Recommendations
Stress FactorEffect on CompoundMechanismRecommended Mitigation
Low pH (<4) High DegradationAcid-catalyzed ring opening, polymerization.[2]Maintain pH between 5-7; use non-acidic buffers.
High pH (>8) Moderate DegradationBase-catalyzed hydrolysis and other reactions.[5]Maintain pH between 5-7; avoid strong bases.
High Temp. (>25°C) High DegradationAccelerates all degradation pathways.[5][7]Store solutions at 2-8°C; perform experiments at controlled room temperature or below.
UV/Visible Light Moderate DegradationPhotochemical reactions, oxidation, dimerization.[9][10]Store in amber vials or protect from light.
Oxidizing Agents High DegradationOxidation of the furan ring and hydroxymethyl group.[12]Use degassed solvents; consider working under an inert atmosphere (N₂ or Ar).

Troubleshooting Guide: Investigating Solution Instability

This guide provides a logical workflow to diagnose and resolve stability issues during your experiments.

Issue: I am observing a loss of the parent compound peak and/or the appearance of unexpected peaks in my chromatogram (e.g., HPLC, LC-MS).

G start Observation: Unexpected peaks or loss of parent compound. q1 Step 1: Review Storage Conditions Were solutions stored at 2-8°C, protected from light, and within a neutral pH range (5-7)? start->q1 res1 Action: Adjust storage protocol immediately. Re-prepare fresh solution under optimal conditions (2-8°C, amber vial, pH 5-7 buffer). q1->res1 a1_no q2 Step 2: Evaluate Experimental Conditions Does the experimental protocol involve extreme pH, high temperature, or potential oxidizing agents? q1->q2 a1_yes a1_yes YES a1_no NO res2 Action: This is a likely cause. Perform a forced degradation study (see protocol below) to identify specific stress factor. Consider modifying the protocol (e.g., lower temp, shorter time). q2->res2 a2_yes q3 Step 3: Check Solvent & Excipients Are all solvents and reagents of high purity? Could any component be catalyzing degradation? q2->q3 a2_no a2_yes YES a2_no NO res3 Action: Test compound stability in each individual component of the solution to isolate the problematic reagent. Use fresh, high-purity solvents (e.g., HPLC grade). q3->res3 a3_yes res4 Conclusion: Instability is likely inherent to the molecule under these specific 'stable' conditions over time. Action: Define a solution 'use by' time. Prepare solutions fresh before each experiment. q3->res4 a3_no a3_yes YES a3_no NO

Caption: Troubleshooting workflow for diagnosing instability.

Potential Degradation Pathways

The instability of this compound is primarily driven by the reactivity of the furan ring. The diagram below illustrates the principal acid-catalyzed degradation pathway, which is analogous to that of 5-HMF.

G Potential Acid-Catalyzed Degradation Pathway node_parent This compound node_protonated Protonated Intermediate (Unstable Furanium Ion) node_parent->node_protonated + H⁺ (Acidic Conditions) node_polymer Polymerization (Humins/Colored Products) node_parent->node_polymer Polymerization node_opened Ring-Opened Dicarbonyl Species node_protonated->node_opened + H₂O (Ring Opening) node_products Further Degradation Products (e.g., Levulinic Acid & Formic Acid Analogs) node_opened->node_products Hydrolysis node_opened->node_polymer Self-Condensation

Sources

Overcoming poor solubility of "5-(Hydroxymethyl)-N-methyl-2-furamide"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 5-(Hydroxymethyl)-N-methyl-2-furamide (CAS No. 1185320-28-8). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the poor solubility of this compound. Here, we provide in-depth troubleshooting guides, experimental protocols, and frequently asked questions to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound?

A1: this compound is a solid at room temperature with a molecular weight of 155.15 g/mol . Its structure comprises a furan ring, a hydroxymethyl group, and an N-methylamide group.

Q2: Based on its structure, what is the expected solubility of this compound?

A2: The presence of a hydroxymethyl group and an N-methylamide group suggests potential for hydrogen bonding, which would typically favor solubility in polar solvents. Structurally related compounds like 5-Hydroxymethylfurfural (HMF) are highly soluble in water and various organic solvents.[1][2][3] However, poor solubility of this compound indicates that strong intermolecular forces in its solid crystal lattice may impede dissolution.

Q3: What common solvents should I start with for solubilizing this compound?

A3: Based on the solubility of similar furan derivatives and amides, it is recommended to start with polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4] Polar protic solvents like ethanol and methanol are also viable options. For aqueous solutions, direct dissolution in buffers should be attempted, though this may be challenging.

Q4: Are there any known stability issues with this compound in solution?

Troubleshooting Guide: Overcoming Poor Solubility

This section provides a systematic approach to enhancing the solubility of this compound.

Issue 1: Compound fails to dissolve in common organic solvents (DMSO, DMF, Ethanol).

This is a common starting problem for many solid compounds. The following workflow can help identify a suitable solvent system.

Caption: Workflow for initial solvent screening.

Step-by-Step Protocol: Co-Solvent System Evaluation

  • Prepare a stock solution: Attempt to dissolve the compound in a strong organic solvent like DMSO at a high concentration (e.g., 10-20 mM).

  • Select co-solvents: Choose a range of co-solvents with varying polarities. See Table 1 for suggestions.

  • Titration: Gradually add the co-solvent to the stock solution while observing for any precipitation.

  • Final concentration: Once a stable co-solvent ratio is identified, this can be used to prepare working solutions.

Table 1: Recommended Co-Solvent Systems

Primary SolventCo-SolventTypical Ratio (v/v)Rationale
DMSOEthanol1:1 to 1:9Increases polarity while maintaining good solvating power.
DMSOPropylene Glycol1:1 to 1:4A less volatile and more biocompatible option than ethanol.
NMPWater9:1 to 1:1N-Methyl-2-pyrrolidone (NMP) is miscible with water and a powerful solvent.[5]
DMSOPBS (pH 7.4)1:9 to 1:99For preparing aqueous solutions for biological assays.
Issue 2: Compound precipitates when preparing aqueous solutions from an organic stock.

This is a frequent challenge when transitioning from a concentrated organic stock to an aqueous buffer for biological or analytical experiments.

Step-by-Step Protocol: Aqueous Solution Preparation

  • Start with a high-concentration stock: Prepare a concentrated stock solution in 100% DMSO (e.g., 50 mM).

  • Pre-warm the aqueous buffer: Gently warm your buffer (e.g., PBS, TRIS) to 37°C. This can help overcome the initial energy barrier of dissolution.

  • Rapid dilution with vortexing: While vigorously vortexing the pre-warmed buffer, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your working solution to minimize solvent effects in biological assays.

Issue 3: Standard methods are insufficient; seeking advanced solubility enhancement.

When conventional solvent systems fail, more advanced formulation strategies may be necessary, especially for in vivo applications.

Caption: Decision tree for advanced solubility enhancement techniques.

1. pH Modification

The amide proton in this compound is weakly acidic, and the furan oxygen and amide carbonyl oxygen are weakly basic. While significant ionization is not expected at physiological pH, exploring a pH range can sometimes influence solubility.

  • Protocol:

    • Prepare a series of buffers (e.g., citrate, phosphate, borate) ranging from pH 3 to 9.

    • Add an excess of the compound to each buffer.

    • Equilibrate the samples for 24 hours with constant agitation.

    • Centrifuge and analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

2. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with poorly soluble molecules, thereby increasing their apparent solubility.[6]

  • Protocol:

    • Prepare aqueous solutions of a cyclodextrin derivative (e.g., 2-Hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations (e.g., 1-10% w/v).

    • Add an excess of this compound to each solution.

    • Stir the suspensions at room temperature for 24-48 hours.

    • Filter the solutions through a 0.22 µm filter to remove undissolved compound.

    • Quantify the concentration of the dissolved compound in the filtrate.

3. Use of Surfactants

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule. Non-ionic surfactants are generally preferred for their lower toxicity.

  • Protocol:

    • Prepare aqueous solutions of surfactants like Tween® 80 or Cremophor® EL at concentrations above their critical micelle concentration (CMC).

    • Disperse this compound in these surfactant solutions.

    • Use sonication or gentle heating to facilitate dissolution.

    • Allow the solutions to equilibrate and then determine the solubility.

Summary and Recommendations

For initial laboratory experiments, a systematic solvent screening followed by the use of co-solvent systems is recommended. For more advanced applications requiring higher aqueous concentrations, cyclodextrin complexation is a promising approach due to the potential for the furan ring to fit within the cyclodextrin cavity. Always ensure that any excipients used are compatible with your downstream experimental setup.

References

  • Gabbard, R., et al. (2024). Harnessing the Potential of 5-Hydroxymethylfurfural: Investigating Solubility and Stability in Tailored Deep Eutectic Solvents. PMC. [Link]

  • National Toxicology Program. (1994). 5-(Hydroxymethyl)-2-furfural CAS No. 67-47-0. [Link]

  • Wikipedia. Hydroxymethylfurfural. [Link]

  • MDPI. (2021). Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents. [Link]

  • ACS Publications. (2018). Mutual Influence of Furfural and Furancarboxylic Acids on Their Solubility in Aqueous Solutions: Experiments and Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) Predictions. [Link]

  • National Institutes of Health. (2017). Hydroxymethylfurfural and its Derivatives: Potential Key Reactants in Adhesives. PMC. [Link]

  • ChemBK. 5-Hydroxymethylfurfural. [Link]

  • ResearchGate. (2022). Production of 5-hydroxymethylfurfural based on accessible natural raw materials. [Link]

  • Cheméo. Chemical Properties of 5-Hydroxymethylfurfural (CAS 67-47-0). [Link]

  • National Institutes of Health. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. PMC. [Link]

  • Chemchart. N-(4-hydroxyphenyl)-5-methyl-2-furamide (915922-65-5). [Link]

  • Molbase. This compound. [Link]

  • National Institutes of Health. 5-(Hydroxymethyl)furfural. PubChem. [Link]

  • National Institutes of Health. Furamide. PubChem. [Link]

  • Cheméo. Chemical Properties of 2-Furamide, n-benzimidazole-2-yl- (CAS 21694-48-4). [Link]

  • ResearchGate. (2014). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. [Link]

  • Wikipedia. Aromaticity. [Link]

  • National Toxicology Program. (2010). Nomination Background: 5-(Hydroxymethyl)-2-furfural (CASRN: 67-47-0). [Link]

  • National Institutes of Health. N-Methylformamide. PubChem. [Link]

  • IJIRT. (2024). Solubility Enhancement Strategies of Warfarin. [Link]

  • Wikipedia. N-Methyl-2-pyrrolidone. [Link]

  • National Institutes of Health. Diloxanide furoate. PubChem. [Link]

Sources

Technical Support Center: Analysis of Side Products in the Synthesis of 5-(Hydroxymethyl)-N-methyl-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 5-(Hydroxymethyl)-N-methyl-2-furamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile furan derivative. Here, we address common challenges related to side product formation during its synthesis, offering troubleshooting advice and frequently asked questions in a direct, question-and-answer format. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes and ensure the purity of your final product.

I. Troubleshooting Guide: Common Side Products and Their Mitigation

This section delves into specific issues you might encounter during the synthesis of this compound, providing explanations for their occurrence and actionable strategies to minimize their formation.

Question 1: My reaction is producing a significant amount of a dark, insoluble material (humins). What causes this and how can I prevent it?

Answer:

The formation of dark, polymeric, and often insoluble materials, known as humins, is a prevalent issue in reactions involving furan compounds, especially those derived from biomass like 5-(hydroxymethyl)furfural (HMF), a common precursor to your starting material.[1][2]

Causality:

Furan rings, particularly when substituted with electron-donating groups like a hydroxymethyl group, are susceptible to acid-catalyzed degradation and polymerization.[1] The reaction mechanism often involves the protonation of the hydroxymethyl group, leading to the formation of a carbocation that can then attack other furan rings, initiating a cascade of polymerization reactions. High temperatures and strong acidic conditions significantly accelerate this process.[3]

Mitigation Strategies:

  • Strict pH Control: Maintain the reaction pH within a neutral to slightly acidic range.[3] The use of buffered systems can help stabilize the furan ring against acid-catalyzed degradation.

  • Temperature Management: Avoid excessive heating. Run the reaction at the lowest effective temperature to achieve a reasonable reaction rate while minimizing thermal decomposition.[3] Consider conducting temperature scouting studies to find the optimal balance.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may also contribute to the formation of colored impurities.

  • Solvent Choice: The choice of solvent can influence stability. Polar aprotic solvents like DMSO or DMF have been used, but their impact on humin formation should be evaluated for your specific reaction conditions.[1] Biphasic systems can sometimes be employed to extract the product as it is formed, protecting it from the reaction conditions that lead to degradation.[4]

Question 2: I'm observing an impurity with a mass corresponding to the di-acylated product of methylamine. How can I improve the selectivity for mono-amidation?

Answer:

The formation of a di-acylated methylamine impurity, where two molecules of the furoic acid derivative react with one molecule of methylamine, is a common issue in amidation reactions.

Causality:

This side reaction occurs when the initially formed primary amide still possesses sufficient nucleophilicity to react with another molecule of the activated carboxylic acid or acid derivative. The reaction conditions, particularly the stoichiometry of the reactants and the nature of the activating agent, play a crucial role.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of methylamine. This will increase the probability of the activated carboxylic acid reacting with a primary amine rather than the secondary amide product. A 1.1 to 1.5 molar excess of methylamine is a good starting point.

  • Slow Addition of the Limiting Reagent: Add the activated 5-(hydroxymethyl)furoic acid derivative (e.g., acid chloride or ester) slowly to the solution of methylamine. This maintains a high concentration of the primary amine relative to the activated acid throughout the reaction, favoring the formation of the desired mono-amide.

  • Choice of Coupling Reagents: When using coupling reagents for direct amidation of the carboxylic acid, select reagents known for minimizing over-acylation. Reagents like HBTU or TBTU are generally efficient for peptide synthesis and can offer good selectivity.[5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the less favorable di-acylation reaction.

Question 3: My final product contains unreacted 5-(hydroxymethyl)-2-furoic acid. How can I drive the amidation reaction to completion?

Answer:

Incomplete conversion of the starting carboxylic acid is a frequent challenge in amide bond formation.

Causality:

This issue can stem from several factors, including insufficient activation of the carboxylic acid, deactivation of the coupling reagent, or unfavorable reaction kinetics. The equilibrium nature of some amidation reactions can also prevent full conversion.

Mitigation Strategies:

  • Effective Carboxylic Acid Activation: Ensure your method for activating the carboxylic acid is robust.

    • Acid Chlorides: If converting the acid to an acid chloride, ensure the reaction with thionyl chloride or oxalyl chloride goes to completion before adding the amine.

    • Coupling Reagents: Use a sufficient amount of a reliable coupling reagent (e.g., DCC, EDC, HATU). The addition of an activating agent like DMAP can be beneficial.[6]

  • Water Scavenging: Amidation reactions produce water, which can hydrolyze the activated intermediate and deactivate coupling reagents. The use of molecular sieves can help drive the reaction forward by removing water as it is formed.

  • Extended Reaction Time and/or Increased Temperature: If the reaction is slow, increasing the reaction time or temperature (while being mindful of potential degradation as discussed in Question 1) can lead to higher conversion.[7] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal endpoint.

  • Use of a Base: In direct amidation reactions, a non-nucleophilic base like triethylamine or pyridine is often added to neutralize the acid formed and drive the reaction forward.[8]

Question 4: I am detecting an impurity that appears to be an ester, possibly from reaction with an alcohol solvent. How do I avoid this?

Answer:

The formation of an ester side product indicates that the activated carboxylic acid is reacting with the alcohol solvent instead of the intended amine.

Causality:

Alcohols can act as nucleophiles and compete with the amine in reacting with the activated carboxylic acid intermediate. This is particularly problematic with highly reactive intermediates like acid chlorides and when using alcohol solvents (e.g., methanol, ethanol).

Mitigation Strategies:

  • Solvent Selection: Avoid using alcohol-based solvents. Opt for aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), or N,N-dimethylformamide (DMF).

  • Amine as the Solvent: If feasible and economical, using an excess of the amine reactant as the solvent can eliminate the possibility of reaction with a solvent molecule.

  • Order of Addition: When using an alcohol as a co-solvent for solubility reasons, ensure that the amine is present in the reaction mixture before the addition of the activated carboxylic acid to give it a competitive advantage.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the analysis and characterization of this compound and its impurities.

Q1: What are the recommended analytical techniques for identifying and quantifying side products in my reaction mixture?

A1: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for separating the main product from its impurities and quantifying their relative amounts.[9] Developing a gradient method can effectively resolve compounds with different polarities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities by providing molecular weight information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile impurities or after derivatization of the main components.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of both the desired product and any isolated impurities.

Q2: How can I purify my this compound to remove these side products?

A2: The choice of purification method depends on the nature and quantity of the impurities:

  • Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the desired amide from both more polar (e.g., unreacted carboxylic acid) and less polar (e.g., some ester) impurities.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent technique for obtaining highly pure material, especially for removing small amounts of impurities.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC is a viable, though more costly and time-consuming, option.

Q3: Are there any known degradation pathways for this compound during storage?

A3: Furan derivatives can be sensitive to light, heat, and acidic or basic conditions.[3] To ensure long-term stability:

  • Store the compound in a cool, dark place. Refrigeration (2-8°C) is recommended.[3]

  • Protect from light by using amber vials or storing in a light-proof container.[3]

  • Ensure the container is well-sealed to protect from moisture and air.

Q4: Where do impurities in active pharmaceutical ingredients (APIs) like this generally originate from?

A4: Impurities in APIs can arise from various sources throughout the manufacturing process. These include:

  • Starting Materials and Intermediates: Impurities present in the initial raw materials can be carried through the synthesis.[11]

  • By-products: Unwanted products formed from side reactions during the synthesis.[11]

  • Degradation Products: Impurities formed by the degradation of the API during manufacturing or storage.[12]

  • Reagents, Ligands, and Catalysts: Residual amounts of substances used in the synthesis.[12]

  • Residual Solvents: Solvents used in the manufacturing process that are not completely removed.[12]

III. Experimental Protocols & Data

Table 1: Typical Impurity Profile Detected by HPLC
Peak Retention Time (min) Probable Identity Typical Area %
12.55-(Hydroxymethyl)-2-furoic acid< 1.0%
24.8This compound > 98.0%
36.2Dimer/Oligomer Species< 0.5%
47.5Over-acylation Product< 0.5%
Protocol 1: General Procedure for Amide Synthesis via Acid Chloride
  • To a solution of 5-(hydroxymethyl)-2-furoic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 2 hours or until gas evolution ceases.

  • In a separate flask, dissolve methylamine (1.5 eq, as a solution in THF or as a gas bubbled through the solvent) in anhydrous DCM and cool to 0°C.

  • Slowly add the acid chloride solution from step 2 to the cooled methylamine solution.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 10-90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

IV. Diagrams

Reaction_Pathway Start 5-(Hydroxymethyl)-2-furoic acid Activated Activated Intermediate (e.g., Acid Chloride) Start->Activated Activation (e.g., SOCl2) SideProduct3 Humins/Polymer Start->SideProduct3 Degradation Product This compound Activated->Product + Methylamine (Desired Reaction) SideProduct1 Over-acylation Product Activated->SideProduct1 SideProduct2 Ester Side Product Activated->SideProduct2 + Alcohol Solvent (Nucleophilic Attack by Solvent) Product->SideProduct1 + Activated Intermediate (Excess Acylating Agent) Methylamine Methylamine (CH3NH2) Methylamine->Product Solvent Alcohol Solvent Solvent->SideProduct2 Degradation Acid/Heat Degradation->SideProduct3

Caption: Main reaction pathway and potential side product formations.

Troubleshooting_Logic Impurity Impurity Observed Dark Polymers Over-acylation Unreacted Acid Ester Formation Cause1 Root Cause Acid/Heat Degradation Impurity:f0->Cause1 Cause2 Root Cause Incorrect Stoichiometry Impurity:f1->Cause2 Cause3 Root Cause Incomplete Activation Impurity:f2->Cause3 Cause4 Root Cause Nucleophilic Solvent Impurity:f3->Cause4 Solution1 Mitigation Strategy Control Temp/pH, Inert Atm. Cause1->Solution1 Solution2 Mitigation Strategy Excess Amine, Slow Addition Cause2->Solution2 Solution3 Mitigation Strategy Effective Coupling Agent, Water Scavenging Cause3->Solution3 Solution4 Mitigation Strategy Use Aprotic Solvent Cause4->Solution4

Caption: Troubleshooting logic for common reaction impurities.

V. References

  • Karlinskii, B. Y., et al. (2025). Search for the Sustainable Optimum: Review of 5-(Hydroxymethyl)furfural Stability Under Various Reaction Conditions. Korean Journal of Chemical Engineering. [Link]

  • Sugar Energy. (2025). How does the stability of 5-Hydroxymethylfurfural (HMF) vary under different storage conditions and temperatures?. [Link]

  • ResearchGate. (n.d.). Stability of 5-hydroxymethylfurfural (HMF) in the a H2O/tetrahydrofuran.... [Link]

  • Frontiers in Chemistry. (2022). Production of Hydroxymethylfurfural Derivatives From Furfural Derivatives via Hydroxymethylation. [Link]

  • Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?. [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

  • Organic Syntheses. (2016). Synthesis of 5-(Hydroxymethyl)furfural (HMF). [Link]

  • ResearchGate. (n.d.). Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural. [Link]

  • Lewkowski, J. (2001). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. ARKIVOC. [Link]

  • Bode, J. W. (2012). Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. PMC. [Link]

  • Moravek. (n.d.). Different Types of Impurities in Pharmaceuticals. [Link]

  • IJRPR. (n.d.). Impurities in Pharmaceutical Substances. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Hydroxymethyl-2-furfurylamine via Reductive Amination of 5-Hydroxymethyl-2-furaldehyde with Supported Ni-Co Bimetallic Catalysts. [Link]

  • SpringerOpen. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • ChemistNATE. (2014). How to Make Amides: Mechanism. YouTube. [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

Sources

Optimizing reaction conditions for "5-(Hydroxymethyl)-N-methyl-2-furamide" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Hydroxymethyl)-N-methyl-2-furamide. It is structured as a series of troubleshooting scenarios and frequently asked questions to directly address common challenges encountered in the laboratory. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reaction conditions effectively.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures and provides a logical, step-by-step approach to identify and resolve the underlying issues.

Question 1: I am observing very low or no yield of my target product, this compound. What are the likely causes and how can I fix this?

Answer: Low or no product yield is a common but solvable issue that typically points to problems with the starting materials, reaction conditions, or the chosen synthetic strategy. The synthesis of this amide can be approached from two primary starting materials: Methyl 5-(hydroxymethyl)-2-furoate (the ester) or 5-(Hydroxymethyl)-2-furoic acid (the acid). The optimal path depends on reagent availability and desired reaction efficiency.

Let's diagnose the problem systematically.

Below is a workflow to guide your troubleshooting process.

LowYield_Troubleshooting start Low / No Yield Observed check_sm Step 1: Verify Starting Material (SM) Purity & Integrity start->check_sm sm_ester Starting from Ester: Methyl 5-(hydroxymethyl)-2-furoate check_sm->sm_ester Which SM? sm_acid Starting from Acid: 5-(hydroxymethyl)-2-furoic acid check_sm->sm_acid Which SM? check_route Step 2: Evaluate Synthetic Route route_aminolysis Route A: Direct Aminolysis (Ester + Methylamine) check_route->route_aminolysis Which Route? route_coupling Route B: Amide Coupling (Acid + Methylamine + Coupling Agent) check_route->route_coupling Which Route? check_conditions Step 3: Assess Reaction Conditions sm_ester->check_route sm_acid->check_route cond_aminolysis Aminolysis Issues: - Insufficient temperature? - Base catalyst absent/inactive? - Reaction time too short? route_aminolysis->cond_aminolysis cond_coupling Coupling Issues: - Coupling agent degraded? - Incorrect solvent? - Temperature too low/high? route_coupling->cond_coupling solution Implement Corrective Actions: - Adjust temperature/time - Use fresh reagents - Change solvent/catalyst cond_aminolysis->solution cond_coupling->solution

Caption: Workflow for troubleshooting low product yield.

The stability of furan-based compounds, particularly those with a hydroxymethyl group, can be a concern. 5-Hydroxymethylfurfural (HMF), a common precursor, is known to be unstable and can degrade, leading to impurities in downstream materials.[1]

  • Action: Confirm the purity of your starting ester or acid using NMR or LC-MS before starting the reaction. Ensure it has been stored correctly (cool, dark, inert atmosphere).

The two primary routes have distinct advantages and pitfalls.

Route A: Direct Aminolysis of the Ester This involves reacting Methyl 5-(hydroxymethyl)-2-furoate directly with methylamine. While atom-economical, it can be slow and require forcing conditions.

  • Causality: The ester carbonyl is not as electrophilic as an activated carboxylic acid. The reaction often requires elevated temperatures (reflux) and a base catalyst, such as triethylamine, to proceed at a reasonable rate.

  • Troubleshooting:

    • Methylamine Source: Are you using an aqueous solution or anhydrous methylamine in a solvent like THF or methanol? Water can interfere with the reaction. Using a solution of methylamine in an alcohol is often effective.

    • Temperature: Is the reaction being heated sufficiently? Many direct aminolysis reactions require refluxing for several hours to overnight.[2]

    • Catalyst: While not always essential, a non-nucleophilic base like triethylamine can help drive the reaction.

Route B: Amide Coupling from the Carboxylic Acid This is often the more reliable and higher-yielding method. It involves activating the 5-(Hydroxymethyl)-2-furoic acid with a coupling reagent before adding methylamine.

  • Causality: Coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive intermediate that is readily attacked by the amine.[3] The addition of an auxiliary nucleophile like 4-dimethylaminopyridine (DMAP) can further accelerate the reaction.[2]

  • Troubleshooting:

    • Coupling Reagent Activity: Carbodiimides like DCC and EDC are moisture-sensitive. Using an old or improperly stored bottle is a common cause of failure. Always use fresh, high-purity coupling reagents.

    • Solvent Choice: The reaction should be run in an anhydrous aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), to prevent quenching of the activated intermediate.

    • Stoichiometry: Ensure you are using at least a stoichiometric amount (1.0-1.2 equivalents) of the coupling reagent and methylamine.

FeatureRoute A: Direct AminolysisRoute B: Amide Coupling
Starting Material Methyl 5-(hydroxymethyl)-2-furoate5-(Hydroxymethyl)-2-furoic acid
Key Reagents Methylamine, optional base (e.g., Et3N)Methylamine, Coupling Agent (DCC, EDC), optional catalyst (DMAP)
Typical Solvents Methanol, Ethanol, THFAnhydrous DCM, DMF, THF
Conditions Often requires elevated temperature (reflux)Often runs at 0 °C to room temperature
Pros Fewer reagents, more atom-economicalGenerally higher yields (e.g., 35% reported with DCC/DMAP), faster, milder conditions.[2]
Cons Can be slow, lower yielding, may require harsh conditionsRequires expensive coupling agents, generates byproducts (e.g., DCU)
Question 2: My reaction worked, but the final product is difficult to purify. I see multiple spots on my TLC plate. What are these impurities and how can I remove them?

Answer: Impurity generation is often due to the reactivity of the starting materials or side reactions. The furan ring and the primary hydroxyl group are both potential sites for undesired reactivity.

  • Unreacted Starting Material: The most common impurity. Easily identified by running co-spots on a TLC plate with the starting materials.

  • Coupling Agent Byproducts: If using Route B with DCC, the dicyclohexylurea (DCU) byproduct is formed. DCU has low solubility in many organic solvents like DCM and can often be removed by filtration. EDC forms a water-soluble urea byproduct, which is typically removed during an aqueous workup.

  • Side-Products from the Hydroxyl Group: The free -CH₂OH group can potentially be acylated by the activated carboxylic acid intermediate, leading to the formation of a polyester-like dimer or oligomer.

  • Degradation Products: Furan rings can be sensitive to strongly acidic or oxidative conditions, which are generally avoided in amide coupling but could be a factor if starting material purity is low.

Strategy A: Optimized Purification

  • Filtration (for DCC users): If you used DCC, ensure you cool the reaction mixture after completion (e.g., in an ice bath) to maximize precipitation of the DCU byproduct, then filter it off before proceeding with the workup.

  • Aqueous Workup: A standard acidic/basic workup can remove many impurities. Wash the organic layer sequentially with a weak acid (e.g., 5% HCl) to remove unreacted amine and DMAP, then a weak base (e.g., 5% NaHCO₃) to remove unreacted carboxylic acid, followed by brine.

  • Column Chromatography: This is the most effective method for final purification.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be increased with methanol if the product is slow to elute (e.g., 0-10% methanol in DCM).

Strategy B: Protecting Group Chemistry If side reactions at the hydroxymethyl group are suspected, a protection/deprotection strategy is a robust solution.

Protection_Workflow A 1. Start: 5-(Hydroxymethyl)-2-furoic acid B 2. Protect Hydroxyl Group (e.g., Acetic Anhydride) Product: 5-(Acetoxymethyl)furan-2-carboxylic acid A->B C 3. Amide Coupling (DCC/DMAP + Methylamine) B->C D 4. Deprotect (e.g., Mild Base like K2CO3 in Methanol) C->D E 5. Final Product: Pure this compound D->E

Caption: Workflow using a protecting group strategy.

This approach adds steps but can significantly simplify purification and boost the yield of the desired product by preventing the formation of complex side-products. The synthesis of the acetyl-protected starting material is well-documented.[4][5][6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step protocol to get started?

A1: This protocol is based on the robust amide coupling strategy (Route B), which generally provides more consistent results.

Experimental Protocol: Synthesis via Amide Coupling

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-(Hydroxymethyl)-2-furoic acid (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). Dissolve the solids in anhydrous dichloromethane (DCM).

  • Activation: Cool the flask to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the solution and stir for 20-30 minutes. Alternatively, use Dicyclohexylcarbodiimide (DCC, 1.1 eq).

  • Amidation: Slowly add a solution of methylamine (1.2 eq, e.g., 2.0 M solution in THF) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Workup:

    • If using DCC, filter the mixture to remove the DCU precipitate.

    • Dilute the organic mixture with additional DCM.

    • Wash sequentially with 5% aq. HCl, 5% aq. NaHCO₃, and saturated aq. NaCl (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel.

Q2: How can I synthesize the starting 5-(Hydroxymethyl)-2-furoic acid?

A2: A common route is the oxidation of 5-Hydroxymethylfurfural (HMF). However, controlling the oxidation can be challenging as both the aldehyde and alcohol can react. A more controlled method involves starting from Methyl 5-(hydroxymethyl)-2-furoate, protecting the alcohol (e.g., as an acetate), saponifying the ester to the carboxylic acid, and then deprotecting the alcohol. A more direct synthesis involves the Pinnick oxidation of 5-(acetoxymethyl)-2-furaldehyde followed by deprotection.

Q3: Are there any advanced methods to accelerate this reaction?

A3: Yes. For sluggish amide couplings, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. The use of specialized coupling reagents like DMT/NMM/TsO⁻ under microwave conditions has been shown to be effective for synthesizing furan-based amides.[3] This is particularly useful for high-throughput synthesis or when conventional heating gives low conversion.

Q4: What are the key safety precautions?

A4:

  • Methylamine: Is a flammable and corrosive gas/solution with a strong odor. Always handle it in a well-ventilated fume hood.

  • Carbodiimides (DCC/EDC): DCC is a potent skin allergen. EDC is a corrosive irritant. Always handle with appropriate gloves and avoid inhalation of the solids.

  • Solvents: DCM is a suspected carcinogen. Use appropriate personal protective equipment (PPE) and handle it in a fume hood.

Q5: How do I confirm the structure of my final product?

A5: A combination of analytical techniques is required for full characterization:

  • ¹H and ¹³C NMR: Will confirm the connectivity of protons and carbons, showing characteristic peaks for the furan ring, the N-methyl group, the hydroxymethyl group, and the amide bond.

  • Mass Spectrometry (HRMS): Will provide an accurate mass to confirm the elemental composition.

  • FTIR Spectroscopy: Will show characteristic stretches for the O-H group (broad, ~3300 cm⁻¹), N-H group (~3300 cm⁻¹), and the amide carbonyl C=O group (~1640 cm⁻¹).

References

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1080-1085. [Link]

  • Valdivia, M., et al. (2007). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules, 12(3), 634-640. [Link]

  • Request PDF. (n.d.). Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural. ResearchGate. [Link]

  • Sengpracha, W. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

  • Google Patents. (n.d.). WO2013024162A1 - Purification of 5-hydroxymethylfurfural (hmf)
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). WO2013024162A1 - Purification du 5‑hydroxyméthylfurfural (hmf)
  • Simeonov, S. P., et al. (2016). Synthesis of 5-(Hydroxymethyl)furfural (HMF). Organic Syntheses, 93, 29-36. [Link]

  • Lewkowski, J. (2001). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. ARKIVOC, 2001(i), 17-54. [Link]

  • MDPI. (n.d.). Biocatalytic Transformation of 5-Hydroxymethylfurfural into 2,5-di(hydroxymethyl)furan by a Newly Isolated Fusarium striatum Strain. [Link]

  • Request PDF. (n.d.). Synthesis of 5-Hydroxymethyl-2-furfurylamine via Reductive Amination of 5-Hydroxymethyl-2-furaldehyde with Supported Ni-Co Bimetallic Catalysts. ResearchGate. [Link]

  • Google Patents. (n.d.). US20150025256A1 - Purification of 5-Hydroxymethylfurfural (HMF)
  • PubMed. (n.d.). Synthesis of 5-acetoxymethyl- and 5-hydroxymethyl-2-vinyl-furan. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. [Link]

  • RSC Publishing. (n.d.). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]

  • PMC - NIH. (n.d.). Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. [Link]

  • PMC - NIH. (n.d.). 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants. [Link]

  • PMC - NIH. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. [Link]

  • Janczewski, Ł., et al. (2018). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Open Chemistry, 16(1), 264-272. [Link]

Sources

Technical Support Center: Troubleshooting Bioassay Variability for 5-(Hydroxymethyl)-N-methyl-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 5-(Hydroxymethyl)-N-methyl-2-furamide in their bioassays. This guide is designed to provide in-depth troubleshooting strategies and address common sources of variability, ensuring the generation of robust and reproducible data. Our approach is rooted in a deep understanding of the compound's chemistry and the nuances of cell-based assays.

Introduction to this compound and its Bioassay Challenges

This compound is a furan derivative with potential applications in drug development. Furan-containing molecules are known for their biological activities, but they can also present unique challenges in experimental settings.[1][2] Variability in bioassay results can stem from the compound's intrinsic properties, its interaction with the assay components, and the specifics of the experimental setup. This guide will walk you through a systematic approach to identifying and mitigating these variables.

Part 1: Compound Integrity and Preparation

The quality and handling of your small molecule are the foundation of a reliable bioassay. Issues introduced at this stage will inevitably lead to downstream variability.

Question: I'm observing inconsistent dose-responses in my cytotoxicity assay. Could the problem be my compound stock?

Answer: Absolutely. The stability and purity of this compound are critical. Here’s a checklist to ensure the integrity of your compound:

  • Purity Verification: Always use a compound with the highest possible purity. Impurities can have their own biological effects, confounding your results. Request a certificate of analysis (CoA) from your supplier and, if possible, verify the purity in-house using techniques like HPLC.

  • Solvent Selection and Stock Concentration: The choice of solvent is crucial. While a supplier may provide basic information, it's best to determine the optimal solvent for your specific assay conditions.[3] Dimethyl sulfoxide (DMSO) is a common choice for small molecules, but high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration in your assay below 0.5%.

SolventRecommended Starting ConcentrationMaximum Final Assay Concentration
DMSO10-50 mM< 0.5% (v/v)
Ethanol10-50 mM< 0.5% (v/v)
PBS (if soluble)1-10 mMN/A
  • Storage and Stability: Furan derivatives can be susceptible to degradation, especially with improper storage.[4] Store your stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Some furan compounds are also light-sensitive, so amber vials are recommended. Studies on the related compound 5-hydroxymethylfurfural (HMF) have shown that its stability is influenced by pH and temperature.[4]

  • Fresh dilutions: Always prepare fresh dilutions of your compound from the stock solution for each experiment. This minimizes the risk of degradation in lower concentration working solutions.

Part 2: Assay-Specific Troubleshooting

Cell-based assays are complex systems with many potential sources of variability.[5] Here, we address common issues encountered when testing this compound.

Question: My IC50 values for this compound are fluctuating between experiments. What could be the cause?

Answer: Fluctuations in IC50 values are a common challenge and often point to subtle variations in your assay protocol. Let's break down the potential culprits:

Cell-Related Factors
  • Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and free from mycoplasma contamination. Use cells within a consistent and low passage number range, as cellular characteristics and responses can change over time in culture.

  • Cell Seeding Density: Inconsistent cell numbers will lead to variable results. Optimize and strictly adhere to a specific seeding density for your chosen cell line and plate format.

  • Cell Health and Confluency: Only use healthy, actively dividing cells for your experiments. Do not use cells that are over-confluent, as their metabolic state and drug sensitivity can be altered.

Experimental Parameters
  • Incubation Time: The duration of compound exposure can significantly impact the observed effect. You may need to perform a time-course experiment to determine the optimal incubation time for your specific cell line and endpoint.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth, leading to the "edge effect." To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile PBS or media.

  • Assay Reagent Variability: Ensure all reagents are properly stored and within their expiration dates. Use the same lot of reagents for a set of comparative experiments whenever possible.

Part 3: Understanding the Mechanism and Potential Artifacts

A deeper understanding of how this compound might interact with your cells and assay chemistry can help you anticipate and troubleshoot more complex issues.

Question: I'm using a standard MTT assay to assess cytotoxicity, but I'm getting strange results. Could the compound be interfering with the assay itself?

Answer: Yes, interference with assay chemistry is a known issue for some small molecules.[6] Furan derivatives, in particular, warrant careful consideration of potential artifacts.

  • Metabolic Activation: The toxicity of some furan-containing compounds is linked to their metabolic activation by cellular enzymes, such as cytochrome P450s, into reactive metabolites.[2] This can lead to oxidative stress and apoptosis. If your cell line has low metabolic activity, you may not observe the compound's full cytotoxic potential.

  • Assay Interference:

    • MTT Assay: Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for cell viability. Conversely, compounds that inhibit cellular reductases can give a false-negative result.

    • LDH Release Assay: Compounds can inhibit the LDH enzyme, leading to an underestimation of cytotoxicity.[6]

    • Fluorescence/Luminescence-based Assays: Your compound may be autofluorescent or quench the fluorescent signal of your reporter dye, leading to inaccurate readings.

To rule out assay interference, it is crucial to run appropriate controls.

Workflow for Investigating Assay Interference

Caption: Workflow for identifying and confirming assay interference.

Part 4: Cellular Uptake Considerations

The efficiency with which this compound enters your cells can be a significant source of variability.

Question: How can I be sure my compound is getting into the cells?

Answer: Cellular uptake of small molecules is a complex process influenced by the compound's physicochemical properties and the cell type.[7][8] this compound, being a relatively small and polar molecule, may utilize several uptake mechanisms.

  • Passive Diffusion: Small, moderately lipophilic molecules can often cross the cell membrane via passive diffusion.[8]

  • Carrier-Mediated Transport: The presence of polar functional groups might allow the compound to be recognized and transported by specific carrier proteins on the cell surface.

Variations in the expression of these transporters between different cell lines or even within the same cell line under different culture conditions can lead to variability in uptake and, consequently, in the observed biological effect.

Proposed Cellular Uptake and Action Pathway

Cellular_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Compound_Ext This compound Membrane Cell Membrane Compound_Ext->Membrane Uptake (Diffusion/Transport) Compound_Int Intracellular Compound Metabolism Metabolic Activation (e.g., CYP450) Compound_Int->Metabolism Reactive_Metabolite Reactive Metabolite Metabolism->Reactive_Metabolite DNA_Damage DNA Damage Reactive_Metabolite->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Putative cellular uptake and mechanism of action for this compound.

FAQs

Q1: What is an acceptable coefficient of variation (CV) for my replicate data? A1: For most cell-based assays, a CV of less than 15% for replicate wells is considered acceptable. If your CVs are consistently higher, it's a strong indicator of a variability issue that needs to be addressed using the strategies outlined in this guide.

Q2: Should I use serum in my cell culture medium during the assay? A2: Serum components can bind to small molecules, reducing their effective concentration. It is advisable to perform initial experiments in both serum-containing and serum-free media to assess the impact of serum on your compound's activity. If you observe a significant difference, you may need to optimize the serum concentration or switch to a serum-free assay condition.

Q3: How do I prepare a dose-response curve for this compound? A3: Start with a wide range of concentrations, typically using a serial dilution series (e.g., 1:2 or 1:3). A good starting point might be from 100 µM down to nanomolar concentrations. Ensure you have a vehicle control (e.g., DMSO) and a positive control for your assay.

References

  • Koc, F., & Akbel, E. (2023). Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells. Drug and Chemical Toxicology, 46(4), 863-870.
  • Abdel-Maksoud, M. S., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 7(4), 3843-3858.
  • Hasnip, S., Crews, C., & Castle, L. (2006). Some factors affecting the formation of furan in heated foods. Food Additives and Contaminants, 23(3), 219-227.
  • Golysheva, A. N., et al. (2022). Search for the Sustainable Optimum: Review of 5-(Hydroxymethyl)furfural Stability Under Various Reaction Conditions.
  • Foroozandeh, P., & Aziz, A. A. (2018). Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles. Nanoscale Research Letters, 13(1), 339.
  • Li, Y., et al. (2021). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert Opinion on Drug Delivery, 18(11), 1645-1657.
  • Rarokar, N. R., et al. (2023). Carboligation of 5-(hydroxymethyl)furfural via whole-cell catalysis to form C12 furan derivatives and their use for hydrazone formation. Biotechnology for Biofuels and Bioproducts, 16(1), 101.
  • ResearchGate. (n.d.). Optimization of the intramolecular cyclization-solvent effect. Retrieved from [Link]

  • Truzzi, C., et al. (2012). Determination of 5-hydroxymethyl-2-furaldehyde in royal jelly by a rapid reversed phase HPLC method. Food Chemistry, 133(4), 1565-1570.
  • National Center for Biotechnology Information. (n.d.). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • Dias, A. S., et al. (2022). Whole Cell Biocatalysis of 5-Hydroxymethylfurfural for Sustainable Biorefineries.
  • Panzavolta, S., et al. (2014). Mechanisms of cellular uptake of nanoparticles and their effect on drug delivery. Journal of Nanoscience and Nanotechnology, 14(1), 841-851.
  • Adams, A., & De Kimpe, N. (2006). Factors affecting the analysis of furan in heated foods. Food Chemistry, 98(4), 744-750.
  • Monteiro-Riviere, N. A., Inman, A. O., & Zhang, L. W. (2009). Particle-Induced Artifacts in the MTT and LDH Viability Assays.
  • Lewkowski, J. (2001).
  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • Stoyanov, S., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Pharmaceuticals, 15(10), 1221.
  • Salatin, S., et al. (2018). Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size. Accounts of Chemical Research, 51(9), 2068-2077.
  • Liu, B., et al. (2020). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Organic & Biomolecular Chemistry, 18(1), 119-125.
  • Machlis, L., & Nutting, W. H. (1968). Factors Affecting the Stability and Accuracy of the Bioassay for the Sperm Attractant Sirenin. Plant Physiology, 43(8), 1235-1240.
  • Sandvig, K. (2019, April 17). Entry of Nanoparticles into Cells: Mechanisms and Consequences [Video]. YouTube. [Link]

  • Al-Ostath, R. A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2548.
  • Al-Ostath, R. A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2548.
  • Ren, L., et al. (2004). Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. Journal of Microbiological Methods, 58(3), 387-396.
  • Pérez-Locas, C., & Yaylayan, V. A. (2008). Factors affecting thermally induced furan formation. Journal of Agricultural and Food Chemistry, 56(21), 10250-10255.
  • National Institutes of Health. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

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Technical Support Center: Analysis of 5-(Hydroxymethyl)-N-methyl-2-furamide Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Hydroxymethyl)-N-methyl-2-furamide. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for challenges encountered during the analysis of its degradation pathways. Our approach is grounded in established principles of chemical stability testing and informed by extensive experience in analytical methodology.

Part 1: Frequently Asked Questions (FAQs) on Degradation

This section addresses common questions regarding the stability of this compound and the foundational knowledge required for its degradation analysis.

Q1: What is this compound, and what are its primary sites of chemical instability?

Answer: this compound is a derivative of 5-hydroxymethyl-2-furoic acid. Its structure contains three key functional groups susceptible to degradation: the furan ring, a primary alcohol (hydroxymethyl group), and a secondary amide (N-methylamide). The stability of the molecule is influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents.[1][2] Understanding these vulnerabilities is the first step in designing robust stability studies.

The primary sites for degradation are:

  • Amide Bond: Susceptible to hydrolysis under both acidic and basic conditions.

  • Hydroxymethyl Group: Prone to oxidation.

  • Furan Ring: Can undergo oxidation, potentially leading to ring-opening. In biological systems, the furan ring can also be a site of metabolic transformation.[3]

Q2: What are the predicted degradation pathways for this compound under forced degradation conditions?

Answer: Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing degradation pathways.[2][4][5] Based on the structure of this compound, we can predict several key degradation pathways under standard stress conditions (hydrolysis, oxidation, and photolysis).

  • Hydrolytic Degradation (Acidic/Basic Conditions): The most probable hydrolytic degradation pathway involves the cleavage of the amide bond to yield 5-Hydroxymethyl-2-furoic acid (HMFA) and methylamine . This reaction is catalyzed by both acid and base.[6][7]

  • Oxidative Degradation: The molecule has two primary sites for oxidation:

    • The hydroxymethyl group can be oxidized to an aldehyde, forming 5-Formyl-N-methyl-2-furamide , and subsequently to a carboxylic acid, yielding N-methyl-furan-2,5-dicarboxamide .

    • The furan ring itself is susceptible to oxidative cleavage, which can lead to a variety of smaller, more polar degradation products.

  • Photolytic Degradation: Furan compounds can be sensitive to light. Photodegradation may lead to complex reactions, including polymerization or the formation of photoproducts, which would need to be characterized.[8]

The following diagram illustrates the primary predicted degradation pathways.

G cluster_hydrolysis Hydrolytic Pathway (Acid/Base) cluster_oxidation Oxidative Pathway cluster_metabolic Potential Metabolic Pathway parent This compound hmfa 5-Hydroxymethyl-2-furoic acid parent->hmfa Amide Hydrolysis methylamine Methylamine parent->methylamine Amide Hydrolysis aldehyde 5-Formyl-N-methyl-2-furamide parent->aldehyde Oxidation of Alcohol ring_opened Ring-Opened Products parent->ring_opened Furan Ring Oxidation nhydroxy N-(Hydroxymethyl) Intermediate parent->nhydroxy N-demethylation dicarboxamide N-methyl-furan-2,5-dicarboxamide aldehyde->dicarboxamide Oxidation of Aldehyde demethyl 5-(Hydroxymethyl)-2-furamide nhydroxy->demethyl Unstable

Caption: Predicted degradation pathways of this compound.

Part 2: Troubleshooting Guide for Analytical Methods

This section provides practical advice for overcoming common issues during the analytical phase of degradation studies, with a focus on HPLC and LC-MS techniques.

Q3: We are observing significant peak tailing for the parent compound on our C18 column. What is the likely cause and how can we resolve it?

Answer: Peak tailing for polar furan compounds is a common issue in reversed-phase HPLC.[9] The primary cause is often secondary interactions between the polar functional groups of your analyte (hydroxyl and amide groups) and active residual silanol groups on the silica-based stationary phase.

Troubleshooting Workflow:

  • Assess the Mobile Phase pH: The ionization state of both the analyte and the silanol groups is pH-dependent.

    • Action: Adjust the mobile phase pH. For a weakly acidic compound like this furan derivative, operating at a lower pH (e.g., pH 2.5-3.5 with formic acid or phosphate buffer) will suppress the ionization of residual silanols, minimizing secondary interactions.[9]

  • Evaluate Column Choice: Not all C18 columns are the same.

    • Action: Switch to an "end-capped" C18 column or a column with a different stationary phase (e.g., a polar-embedded phase). End-capped columns have fewer free silanol groups. Polar-embedded phases can provide alternative interaction mechanisms and improve peak shape for polar analytes.

  • Check for Column Degradation: Over time, columns can degrade, leading to poor peak shape for all analytes.[9]

    • Action: If all peaks in your chromatogram are tailing, it may be time to replace the column or the guard column.

The following diagram outlines a systematic approach to troubleshooting peak tailing.

G start Peak Tailing Observed for This compound q1 Is the tailing specific to the analyte or are all peaks affected? start->q1 all_peaks All Peaks Tailing q1->all_peaks All specific_peak Analyte-Specific Tailing q1->specific_peak Specific check_column Inspect Column Health: - Check for voids - Replace guard column - Consider column age all_peaks->check_column adjust_ph Optimize Mobile Phase: - Lower pH (e.g., to 2.5-3.5) - Ensure adequate buffering specific_peak->adjust_ph end_good Peak Shape Improved check_column->end_good end_bad Issue Persists: Contact Technical Support check_column->end_bad change_column Consider Alternative Column: - Use an end-capped C18 - Try a polar-embedded phase adjust_ph->change_column change_column->end_good change_column->end_bad

Caption: Troubleshooting workflow for HPLC peak tailing.

Q4: We are having difficulty achieving baseline separation between the parent compound and a key degradation product. What steps should we take?

Answer: Co-elution is a common challenge in stability-indicating methods. Achieving separation requires systematic optimization of chromatographic parameters.

Optimization Strategy:

ParameterActionRationale
Mobile Phase Composition Modify the organic solvent ratio (e.g., acetonitrile vs. methanol) or the aqueous phase.Different organic modifiers alter the selectivity of the separation. Methanol is more polar and can provide different interactions than acetonitrile.
Gradient Slope If using a gradient, make the slope shallower around the elution time of the critical pair.A shallower gradient increases the resolution between closely eluting peaks.
Column Temperature Adjust the column temperature.Temperature affects analyte viscosity and interactions with the stationary phase, which can alter selectivity.[10]
Flow Rate Decrease the flow rate.Lowering the flow rate can increase column efficiency and improve resolution, although it will increase the analysis time.

If these adjustments are insufficient, a different column chemistry may be required to achieve the necessary selectivity.

Q5: How do we set up a forced degradation study to comprehensively map the degradation pathway?

Answer: A well-designed forced degradation study should expose the drug substance to a range of stress conditions to generate degradation products likely to be seen during long-term storage.[11][12] This is a regulatory expectation and is crucial for developing a stability-indicating analytical method.[4][5]

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample (unstressed) should be analyzed alongside the stressed samples.

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C.

    • Oxidation: Add 3-30% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the solid drug substance and a solution at an appropriate temperature (e.g., 80°C).

    • Photodegradation: Expose the solution to light according to ICH Q1B guidelines.

  • Time Points: Sample each condition at multiple time points (e.g., 2, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the acid and base-stressed samples to prevent damage to the HPLC column.

  • Analysis: Analyze all samples by a suitable stability-indicating method, typically HPLC-UV and LC-MS/MS for peak purity assessment and identification of degradation products.

Target Degradation: The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid, reduce the stressor concentration, temperature, or exposure time.

References

  • ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. Available from: [Link].

  • MDPI. Biodegradation of 5-(Hydroxymethyl)-furfural and Furan Derivatives. Available from: [Link].

  • MDPI. Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. Available from: [Link].

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link].

  • ResearchGate. A Validated Fast Difference Spectrophotometric Method for 5-hydroxymethyl-2-furfural (HMF) Determination in Corn Syrups. Available from: [Link].

  • PMC. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Available from: [Link].

  • PubMed. Selective Aerobic Oxidation of 5-(Hydroxymethyl)furfural to 5-Formyl-2-furancarboxylic Acid in Water. Available from: [Link].

  • Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available from: [Link].

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link].

  • HealthMatters.io. 5-Hydroxymethyl-furoic acid - Lab Results explained. Available from: [Link].

  • MedCrave online. Forced Degradation Studies. Available from: [Link].

  • SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link].

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link].

  • RSC Publishing. Selective aerobic oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid and its derivatives by heterogeneous NHC-catalysis. Available from: [Link].

  • Organic Syntheses. Synthesis of 5-(Hydroxymethyl)furfural (HMF). Available from: [Link].

  • LinkedIn. Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link].

  • ResearchGate. Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural. Available from: [Link].

  • ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available from: [Link].

  • Scribd. HPLC Troubleshooting. Available from: [Link].

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link].

  • NTP. Nomination Background: 5-(Hydroxymethyl)-2-furfural (CASRN: 67-47-0). Available from: [Link].

  • MDPI. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Available from: [Link].

  • ResearchGate. Synthesis of 5-Hydroxymethyl-2-furfurylamine via Reductive Amination of 5-Hydroxymethyl-2-furaldehyde with Supported Ni-Co Bimetallic Catalysts. Available from: [Link].

  • American Chemical Society. Cobalt Nanoparticles Encapsulated in Nitrogen-Doped Carbon Nanotubes for Highly Efficient Electrochemical Oxidation of 5. Available from: [Link].

  • MDPI. Biocatalytic Transformation of 5-Hydroxymethylfurfural into 2,5-di(hydroxymethyl)furan by a Newly Isolated Fusarium striatum Strain. Available from: [Link].

  • PubMed. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Available from: [Link].

  • ResearchGate. Analytical Techniques for Furosemide Determination. Available from: [Link].

  • FULIR. Lifitegrast Degradation: Products and Pathways. Available from: [Link].

  • ResearchGate. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Available from: [Link].

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Technical Support Center: Scaling Up 5-(Hydroxymethyl)-N-methyl-2-furamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-(Hydroxymethyl)-N-methyl-2-furamide. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important furan derivative. As Senior Application Scientists, we understand that scaling up a synthesis from the bench to pilot or production scale introduces a unique set of challenges. This resource aims to equip you with the knowledge to anticipate, diagnose, and resolve these issues effectively.

Furan-based compounds, derived from renewable biomass, are gaining significant attention as sustainable alternatives to petroleum-based platform chemicals.[1] However, their inherent reactivity and the complexities of their synthesis can lead to challenges in achieving high yields and purity on a larger scale.[2][3] This guide will walk you through common hurdles and provide actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key intermediates?

The most prevalent synthetic pathway initiates from 5-(hydroxymethyl)furfural (HMF), a key bio-based platform chemical.[4] The synthesis typically proceeds through two main steps: oxidation of HMF to 5-(hydroxymethyl)-2-furoic acid, followed by amidation with methylamine.

A common variation involves the esterification of the furoic acid to form an intermediate like methyl 5-(hydroxymethyl)-2-furoate, which is then reacted with methylamine to yield the final product.[5][6] Protecting the hydroxyl group, for instance, by converting it to an acyloxymethyl group, is another strategy to prevent side reactions during oxidation.[7]

dot graph "Synthetic_Route" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

HMF [label="5-(Hydroxymethyl)furfural (HMF)"]; FuroicAcid [label="5-(Hydroxymethyl)-2-furoic acid"]; Ester [label="Methyl 5-(hydroxymethyl)-2-furoate"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

HMF -> FuroicAcid [label="Oxidation"]; FuroicAcid -> Ester [label="Esterification"]; FuroicAcid -> Product [label="Direct Amidation"]; Ester -> Product [label="Amidation with Methylamine"]; } caption { label = "Common synthetic routes to this compound."; fontsize = 10; } enddot Q2: Why am I seeing low yields during the oxidation of HMF to 5-(hydroxymethyl)-2-furoic acid?

Low yields in HMF oxidation are often attributed to the high reactivity of the furan ring and the aldehyde group, leading to the formation of byproducts and polymeric materials known as humins.[8] The reaction conditions, particularly the choice of oxidant and catalyst, play a crucial role.[9] For instance, using strong mineral acids can promote the degradation of both the starting material and the product.[8]

Q3: My amidation reaction is sluggish and incomplete. What factors could be contributing to this?

Incomplete amidation can stem from several factors. The direct amidation of a carboxylic acid with an amine is often a thermodynamically controlled reaction that requires high temperatures to drive off water, which can be problematic for thermally sensitive furan compounds.[10] The use of coupling reagents is a common strategy to facilitate amide bond formation under milder conditions.[11][12] If using an ester intermediate, the reaction with methylamine can be slow if the ester is not sufficiently activated or if the reaction temperature is too low.

Q4: I'm observing significant byproduct formation. What are the likely side reactions?

During the oxidation step, over-oxidation to form 2,5-furandicarboxylic acid (FDCA) is a possibility, especially with strong oxidizing agents.[9] Self-etherification of HMF or etherification with solvent alcohols can also occur.[3] In the amidation step, if temperatures are too high, decarboxylation of the furoic acid may be observed. The furan ring itself is susceptible to polymerization under acidic conditions.[8]

Q5: What are the best practices for purifying the final product, this compound?

Purification can be challenging due to the polarity of the molecule. Column chromatography is often effective on a lab scale. For larger quantities, crystallization is a preferred method.[13][14] Selecting an appropriate solvent system is critical for successful crystallization. A combination of a good solvent (in which the product is soluble at elevated temperatures) and a poor solvent (in which it is insoluble at room temperature or below) is typically employed. Vacuum distillation is generally not recommended due to the thermal sensitivity of many furan compounds.[15]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the scale-up synthesis.

Problem 1: Low Yield and/or Purity in the Oxidation of HMF
Symptom Potential Cause Recommended Action
Dark, tarry reaction mixture; low yield of desired acid.Humins Formation: Acid-catalyzed degradation and polymerization of HMF and/or the product.[8]- Optimize Catalyst: Switch from strong mineral acids to heterogeneous catalysts or milder Lewis acids.[16] - Solvent Choice: Use polar aprotic solvents like DMF, which can stabilize furan derivatives.[1] - Temperature Control: Maintain a lower reaction temperature to minimize degradation.
Significant amount of 2,5-furandicarboxylic acid (FDCA) detected.Over-oxidation: The oxidizing agent is too strong or the reaction time is too long.[9]- Select a Milder Oxidant: Consider using air or a milder chemical oxidant in combination with a selective catalyst.[17] - Monitor Reaction Progress: Use techniques like HPLC or TLC to stop the reaction at the optimal time.
Presence of unexpected ether byproducts.Side Reactions: Etherification of the hydroxymethyl group with the solvent (if an alcohol) or self-etherification.[3]- Protecting Groups: Consider protecting the hydroxyl group as an acetate or other ester before oxidation.[7] - Solvent Selection: Use a non-alcoholic, inert solvent.

dot graph "Oxidation_Troubleshooting" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Low Yield/Purity in HMF Oxidation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Symptom1 [label="Dark, Tarry Mixture (Humins)"]; Symptom2 [label="Over-oxidation to FDCA"]; Symptom3 [label="Ether Byproducts"];

Start -> Symptom1; Start -> Symptom2; Start -> Symptom3;

Symptom1 -> Action1a [label="Optimize Catalyst"]; Symptom1 -> Action1b [label="Change Solvent"]; Symptom1 -> Action1c [label="Lower Temperature"];

Symptom2 -> Action2a [label="Use Milder Oxidant"]; Symptom2 -> Action2b [label="Monitor Reaction"];

Symptom3 -> Action3a [label="Use Protecting Group"]; Symptom3 -> Action3b [label="Change Solvent"];

Action1a [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action1b [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action1c [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action2a [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action2b [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action3a [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action3b [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } caption { label = "Decision tree for troubleshooting HMF oxidation."; fontsize = 10; } enddot

Problem 2: Inefficient Amidation Step
Symptom Potential Cause Recommended Action
Low conversion of starting material (furoic acid or ester).Insufficient Reactivity/Activation: The reaction conditions are not forcing enough to drive the amidation to completion.[12]- Use a Coupling Reagent: For direct amidation of the acid, employ reagents like DCC/DMAP or EDC.[6][11] - Activate the Carboxylic Acid: Convert the acid to a more reactive species like an acid chloride.[18] - Increase Temperature (with caution): If using an ester, a moderate increase in temperature can improve the reaction rate. Monitor for degradation.
Formation of byproducts during amidation.Thermal Degradation: High reaction temperatures can cause decarboxylation or polymerization.- Optimize Reaction Time and Temperature: Find the lowest effective temperature and monitor the reaction to avoid prolonged heating. - Catalysis: Investigate catalytic methods for amide bond formation that operate under milder conditions.[19]
Difficulty in removing the coupling agent byproducts.Workup/Purification Issues: Byproducts from coupling agents (e.g., DCU from DCC) can be challenging to remove.- Choose a Water-Soluble Coupling Agent: Reagents like EDC form water-soluble byproducts that are easily removed during aqueous workup.[11] - Optimize Filtration/Crystallization: For insoluble byproducts like DCU, ensure efficient filtration.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Methyl Ester Intermediate

Step A: Oxidation of HMF to 5-(Hydroxymethyl)-2-furoic acid

This step requires careful control to prevent over-oxidation and byproduct formation. A catalytic aerobic oxidation is a greener alternative to stoichiometric oxidants.

  • To a solution of 5-(hydroxymethyl)furfural (HMF) in an appropriate solvent (e.g., water or a biphasic system), add a suitable catalyst (e.g., a supported noble metal catalyst like Pt/C or Au/C).

  • Pressurize the reactor with air or oxygen and heat to the desired temperature (typically 60-100 °C).

  • Monitor the reaction progress by HPLC until HMF is consumed.

  • After cooling, filter the catalyst.

  • Acidify the aqueous solution to precipitate the 5-(hydroxymethyl)-2-furoic acid.

  • Filter, wash with cold water, and dry the product.

Step B: Esterification to Methyl 5-(hydroxymethyl)-2-furoate

  • Suspend the 5-(hydroxymethyl)-2-furoic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux and monitor by TLC or HPLC.

  • Upon completion, cool the reaction and neutralize the acid.

  • Remove the methanol under reduced pressure.

  • Extract the product with a suitable organic solvent and purify by column chromatography or crystallization.

Step C: Amidation with Methylamine

  • Dissolve the methyl 5-(hydroxymethyl)-2-furoate in a suitable solvent (e.g., methanol or THF).

  • Add an excess of methylamine (as a solution in a solvent like THF or water).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or HPLC.

  • Once the reaction is complete, remove the solvent and excess methylamine under reduced pressure.

  • Purify the crude this compound by crystallization or column chromatography.

Protocol 2: Direct Amidation using a Coupling Reagent
  • Dissolve 5-(hydroxymethyl)-2-furoic acid in an anhydrous aprotic solvent (e.g., DCM or DMF).

  • Add the coupling reagent (e.g., 1.1 equivalents of EDC) and an activator (e.g., 0.1 equivalents of DMAP).

  • Stir for a short period (e.g., 15-30 minutes) at room temperature to form the activated ester.

  • Add methylamine (as a solution or gas) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction's progress.

  • Upon completion, perform an aqueous workup to remove the coupling agent byproducts.

  • Extract the product with an organic solvent and purify as needed.

References

  • Benchchem. (n.d.). Technical Support Center: Furan Synthesis Scale-Up.
  • Mascal, M. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived aldehydes. Green Chemistry.
  • Choi, W. B., et al. (1995). A practical synthesis of the 5-chloromethyl-furo[2,3-b]pyridine pharmacophore. Tetrahedron Letters, 36(26), 4571-4574.
  • (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
  • Mascal, M. (2016). Preparation of acid chlorides from 5-(chloromethyl) furfural.
  • (2024).
  • Mascal, M. (2014). Conversion of 5-(chloromethyl)-2-furaldehyde into 5-methyl-2-furoic acid and derivatives thereof.
  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1080-1085.
  • De Clippel, F., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering.
  • (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
  • (2025). Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural.
  • Balaraman, E., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society.
  • (2013). Purification of 5-hydroxymethylfurfural (hmf) by crystallization.
  • (1965). Purification of hydroxymethyl furfural.
  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
  • (2013). Purification du 5‑hydroxyméthylfurfural (hmf) par cristallisation.
  • Simeonov, S. P., et al. (2016). Synthesis of 5-(Hydroxymethyl)furfural (HMF). Organic Syntheses, 93, 29-36.
  • (n.d.). Aerobic Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-furancarboxylic Acid and Derivatives by Heterogeneous NHC-Catalysis.
  • Janczewski, Ł., et al. (2021). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Open Chemistry, 19(1), 265-280.
  • (2015). Purification of 5-Hydroxymethylfurfural (HMF) by Crystallization.
  • Goliszek, M., et al. (2023). Preparation of 5-(Acyloxymethyl)furfurals from Carbohydrates Using Zinc Chloride/Acetic Acid Catalyst System and Their Synthetic Value Addition. ACS Omega.
  • (n.d.).
  • (2021). Oxidative Esterification of 5-Hydroxymethylfurfural into Dimethyl 2,5-Furandicarboxylate Using Gamma Alumina-Supported Gold Nanoparticles. PubMed Central.
  • (2024). Synthesis of 5-Hydroxymethyl-2-furfurylamine via Reductive Amination of 5-Hydroxymethyl-2-furaldehyde with Supported Ni-Co Bimetallic Catalysts.
  • (2001).
  • Lopes, M., et al. (n.d.). Biocatalytic Transformation of 5-Hydroxymethylfurfural into 2,5-di(hydroxymethyl)
  • (n.d.).
  • (n.d.).
  • (2025). Improved biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid and furoic acid from biomass-derived furans with high substrate tolerance of recombinant Escherichia coli HMFOMUT whole-cells.
  • (2012).
  • (n.d.).
  • (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC.
  • (n.d.). Acyloxymethyl as a drug protecting group. Part 6: N-acyloxymethyl- and N-[(aminocarbonyloxy)methyl]sulfonamides as prodrugs of agents containing a secondary sulfonamide group. PubMed.
  • (n.d.). Furoic amides of amino naphthols.
  • (n.d.). Synthesis and pharmaceutical properties of N-acyloxymethyl prodrugs of Allop with potential anti-trypanosomal activity. PubMed.

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Technical Support Center: 5-(Hydroxymethyl)-N-methyl-2-furamide Analytical Method Validation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analytical method validation of 5-(Hydroxymethyl)-N-methyl-2-furamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with this specific analyte. Given its structural similarity to 5-hydroxymethylfurfural (5-HMF), this molecule presents unique stability and chromatographic challenges.[1] This document provides in-depth, experience-driven troubleshooting advice and robust protocols to ensure your method validation is successful, scientifically sound, and compliant with regulatory expectations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analyte and the general validation approach.

Q1: What is this compound, and why is its analysis challenging?

A1: this compound is a furan derivative. The primary challenge stems from the inherent instability of the furan ring, which is susceptible to degradation under various conditions, including heat, light, and non-neutral pH.[2][3][4] Like its well-studied precursor, 5-HMF, it can undergo oxidation, polymerization, or hydrolysis, leading to the formation of multiple degradation products.[4][5] This instability directly impacts several validation parameters, including specificity, stability of solutions, and accuracy. A robust, stability-indicating method is therefore not just recommended, but essential.

Q2: Which analytical technique is most suitable for this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and generally suitable technique.[6][7][8] The chromophore in the furan ring allows for good UV detection (typically around 280-284 nm for similar compounds).[9][10] Gas chromatography (GC) can also be used, but may require derivatization to improve the volatility and thermal stability of the molecule and is often more complex to validate for this analyte type.[11][12]

Q3: What are the core validation parameters I must evaluate according to regulatory guidelines?

A3: According to the International Council for Harmonisation (ICH) guideline Q2(R1), a quantitative impurity or assay method must be validated for the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[13][14][15][16]

Parameter Typical Acceptance Criteria (for Assay/Impurity Method) ICH Reference
Specificity The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. Peak purity should pass.Q2(R1)[13][14]
Linearity Correlation coefficient (r²) ≥ 0.997Q2(R1)[14][17]
Range For an assay: 80% to 120% of the test concentration. For an impurity: LOQ to 120% of the specification limit.Q2(R1)[14][17]
Accuracy For an assay: Typically 98.0% to 102.0% recovery. For an impurity: Recovery depends on the concentration level.Q2(R1)[14][18]
Precision (%RSD) Repeatability (Intra-assay): ≤ 2.0%. Intermediate Precision: ≤ 2.0%.Q2(R1)[14][16]
Robustness No significant impact on results from minor, deliberate variations in method parameters.Q2(R1)[13][14]

Q4: Do I need to perform forced degradation studies for this compound?

A4: Absolutely. Forced degradation (or stress testing) is critical for this molecule.[19] These studies are the only way to generate the potential degradation products and prove that your analytical method can separate them from the parent peak, thereby establishing the method as "stability-indicating".[5][20] Given the known instability of the furan core, this is a point of major regulatory scrutiny.[4][21]

Part 2: Troubleshooting Guide: Specific Validation Issues

This section provides solutions to specific experimental problems you may encounter.

Issue 1: Poor Peak Shape - Tailing and Fronting

Q: My peak for this compound is showing significant tailing (asymmetry factor > 1.5). What is the cause and how do I fix it?

A: Peak tailing for this type of polar, heterocyclic compound is a classic and frequent problem. The root cause is almost always undesirable secondary interactions between the analyte and the stationary phase.[22]

Causality: The hydroxymethyl and N-methylamide groups on your molecule are polar and can form strong hydrogen bonds with active sites on the HPLC column. The most common active sites are residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[22] A portion of your analyte molecules "stick" to these sites longer, resulting in a tailed peak.

Troubleshooting Workflow:

  • Column Choice is Paramount:

    • Action: Switch to a modern, high-purity, end-capped C18 or C8 column. These columns have a much lower concentration of residual silanols, minimizing the primary cause of tailing.

    • Rationale: End-capping "caps" the residual silanols with a small, less-reactive group (like trimethylsilyl), effectively shielding them from interacting with the analyte.[23]

  • Optimize Mobile Phase pH:

    • Action: Lower the pH of your aqueous mobile phase to between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate buffer).

    • Rationale: At low pH, the residual silanol groups are protonated (Si-OH) and thus less active for ionic interactions. This is one of the most effective ways to reduce silanol-based tailing.[22][23]

  • Check for Sample Overload:

    • Action: Reduce the concentration of your sample or decrease the injection volume.

    • Rationale: Injecting too much analyte can saturate the stationary phase, leading to peak distortion, including tailing and fronting.[22]

  • Evaluate Extra-Column Effects:

    • Action: Minimize the length and internal diameter of all tubing between the injector, column, and detector.

    • Rationale: Excessive volume in the flow path (dead volume) can cause band broadening and lead to peak tailing, especially for early-eluting peaks.[22]

PeakTailingTroubleshooting start Peak Tailing Observed (Asymmetry > 1.5) check_column Is the column a modern, high-purity, end-capped phase? start->check_column change_column Action: Switch to a high-purity, end-capped C18 or C8 column. check_column->change_column No check_pH Is the mobile phase pH between 2.5 - 3.5? check_column->check_pH Yes change_column->check_pH adjust_pH Action: Lower mobile phase pH using a suitable buffer. check_pH->adjust_pH No check_overload Is the peak height approaching detector maximum? check_pH->check_overload Yes adjust_pH->check_overload reduce_conc Action: Reduce sample concentration or injection volume. check_overload->reduce_conc Yes check_dead_volume Are extra-column volumes minimized? check_overload->check_dead_volume No reduce_conc->check_dead_volume optimize_tubing Action: Use shorter, narrower ID tubing. check_dead_volume->optimize_tubing No end_good Peak Shape Improved check_dead_volume->end_good Yes optimize_tubing->end_good

Caption: Workflow for troubleshooting peak tailing.

Issue 2: Failed Specificity and Inaccurate Results Due to Instability

Q: My specificity validation is failing. During my forced degradation study, I see new peaks, but my main peak purity is failing, and my mass balance is poor (<95%). What's happening?

A: This is a direct consequence of the analyte's instability and is a critical validation failure. Poor mass balance indicates that some of the degradant is either not eluting, not being detected, or is co-eluting with the parent analyte.

Causality: this compound, like 5-HMF, degrades under stress conditions (acid, base, oxidation, light, heat).[1][5] The degradation products may be structurally similar, have different chromophores, or be highly polar/non-polar, leading to chromatographic challenges.

Troubleshooting Workflow:

  • Execute a Methodical Forced Degradation Study: You must understand how your molecule degrades to develop a method that can handle it. See the protocol below.

  • Optimize Chromatographic Selectivity:

    • Action: Modify your mobile phase or gradient. Increase the gradient time to improve the resolution between closely eluting peaks. Try a different organic modifier (e.g., methanol instead of acetonitrile) as this can significantly alter selectivity.

    • Rationale: Acetonitrile and methanol have different solvent strengths and interaction mechanisms (dipole-dipole vs. hydrogen bonding). Changing the solvent can "pull apart" co-eluting peaks.

  • Use a Photodiode Array (PDA) Detector:

    • Action: If you are not already, use a PDA detector. Assess peak purity across all stressed samples.

    • Rationale: A PDA detector acquires UV spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates a co-eluting impurity, and thus the method is not specific.[18]

  • Investigate Degradation Products:

    • Action: If possible, use LC-MS to get mass information on the degradation peaks.

    • Rationale: Knowing the mass of the degradants can help you propose degradation pathways and understand their chemical nature (e.g., an oxidation product might be more polar). This knowledge helps in tailoring the chromatographic method.[1][5]

SpecificityFailure start Specificity Test Fails (Peak Purity Failure / Poor Mass Balance) check_degradation Were forced degradation samples analyzed? start->check_degradation perform_degradation Protocol: Perform comprehensive forced degradation study. check_degradation->perform_degradation No check_separation Is there baseline resolution between analyte and all degradants? check_degradation->check_separation Yes perform_degradation->check_separation optimize_method Action: Modify gradient slope, change organic solvent (ACN vs. MeOH), or try a different column phase. check_separation->optimize_method No check_purity Is a PDA detector being used to confirm peak purity? check_separation->check_purity Yes optimize_method->check_separation use_pda Action: Employ PDA detector and evaluate peak purity index. check_purity->use_pda No investigate_degradants Consider LC-MS analysis to identify degradant structures. check_purity->investigate_degradants Yes use_pda->investigate_degradants end_good Method is Specific investigate_degradants->end_good

Caption: Decision tree for investigating specificity failure.

Issue 3: Non-Linearity at High Concentrations

Q: My calibration curve is linear at low concentrations but becomes quadratic (flattens out) at higher concentrations. My r² is below 0.997. Why?

A: This is a common issue indicating that the response is no longer directly proportional to the concentration.

Causality: The two most likely causes are detector saturation or chromatographic overload.

  • Detector Saturation: UV detectors have a finite linear range. When the analyte concentration is too high, the amount of light reaching the detector becomes minimal, and the response no longer increases linearly with concentration.[24]

  • Chromatographic Overload: As discussed in the peak tailing section, injecting too high a concentration can saturate the stationary phase, leading to peak distortion and a non-linear response.[22]

Solutions:

  • Check Absorbance Units (AU): Examine the peak height of your highest calibration standard. If it exceeds 1.0 AU, you are likely operating outside the linear range of the detector.[24]

  • Reduce Concentration Range: The simplest solution is to redefine the upper limit of your calibration range to a point where the response remains linear.

  • Dilute the Sample: Ensure that your test concentration for the actual sample falls well within the established linear range of the method.

Part 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a starting point for stress testing. The goal is to achieve 5-20% degradation of the active ingredient.[19][20]

Stress Condition Reagent/Condition Typical Conditions Rationale
Acid Hydrolysis 0.1 M HClHeat at 60 °C for 2-8 hoursFuran rings can be susceptible to acid-catalyzed hydrolysis or rearrangement.[4]
Base Hydrolysis 0.1 M NaOHRoom temperature for 1-4 hoursFuran derivatives are often highly unstable in alkaline conditions.[5]
Oxidation 3% H₂O₂Room temperature for 2-24 hoursThe hydroxymethyl group and furan ring are susceptible to oxidation.[4]
Thermal Dry Heat80 °C for 24-48 hoursAssesses intrinsic thermal stability.[1]
Photolytic High-intensity light (ICH Q1B)Expose solid and solution samples to UV/Vis lightAssesses light sensitivity, which can induce photochemical degradation.[3]

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • For each stress condition, mix the stock solution with the stress reagent (e.g., 1 mL of stock + 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl).

  • Prepare a control sample (1 mL of stock + 1 mL of water) and store it at room temperature, protected from light.

  • Expose the samples to the conditions outlined in the table above. Monitor at intermediate time points.

  • After the desired time, neutralize the acid and base samples (e.g., with an equimolar amount of NaOH or HCl, respectively).

  • Dilute all samples to the same final concentration and analyze by your HPLC method alongside an unstressed reference standard.

  • Calculate the percent degradation and check for peak purity and mass balance.

Protocol 2: Establishing Linearity and Range
  • Prepare a Stock Solution: Accurately prepare a stock solution of your reference standard at a concentration higher than your highest expected level.

  • Create Calibration Standards: Prepare at least five calibration standards by serial dilution of the stock solution. For an assay, these should typically span 50% to 150% of your target analytical concentration.[17][25]

  • Analyze Standards: Inject each calibration standard in triplicate.

  • Plot the Data: Construct a calibration curve by plotting the mean peak area (y-axis) versus the concentration (x-axis).

  • Perform Linear Regression: Calculate the correlation coefficient (r²), the slope of the line, and the y-intercept.

  • Assess Residuals: A residual plot (a plot of the difference between the actual and predicted response for each point) is a powerful tool. A random scattering of points around zero confirms linearity. A trend in the residuals indicates non-linearity.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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Validation & Comparative

A Comparative Analysis of 5-(Hydroxymethyl)-N-methyl-2-furamide and Other Furan Derivatives: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Scaffold as a Cornerstone of Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its unique electronic and steric properties allow it to serve as a versatile building block, present in a vast array of natural products and synthetically developed pharmaceutical agents. The furan nucleus is integral to compounds demonstrating a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiprotozoal effects. This guide provides a comparative analysis of the biological potential of the lesser-studied compound 5-(Hydroxymethyl)-N-methyl-2-furamide . Due to the scarcity of direct experimental data on this specific molecule, we will build a robust profile by examining its closest structural analogs and comparing its hypothesized activity against well-established, clinically relevant furan derivatives. This analysis will delve into mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate these findings, offering a comprehensive resource for researchers in drug discovery and development.

Section 1: Deconstructing the Target Scaffold: 5-(Hydroxymethyl)-2-furamide and Its Analogs

To build a predictive profile for this compound, we will analyze the known biological activities of its core components and most immediate chemical relatives.

The Closest Analog: Methyl-5-(hydroxymethyl)-2-furan carboxylate

The most direct comparison can be drawn from Methyl-5-(hydroxymethyl)-2-furan carboxylate, which differs only by a methyl ester in place of the N-methyl amide. Research on this compound provides a critical baseline. It has been isolated from natural sources and also synthesized for biological evaluation.[1] Studies have shown that it possesses both anticancer and antibacterial properties. While exhibiting weak cytotoxicity against normal Vero cells, it showed significant activity against human cervical carcinoma (HeLa) cells.[1] Furthermore, it displayed antibacterial activity against Gram-positive bacteria.[1][2]

Table 1: Biological Activity of Methyl-5-(hydroxymethyl)-2-furan carboxylate

Activity Type Cell Line / Organism Measurement Value Reference
Anticancer HeLa (Human Cervical Carcinoma) IC₅₀ 62.37 µg/mL* [1][2]
Antibacterial Staphylococcus aureus MIC 500.00 µg/mL [1]
Antibacterial Bacillus cereus MIC 500.00 µg/mL [1]

Value corresponds to a related amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, which was found to be the most potent in the study.

The Parent Scaffold: Furan-2-carboxamide

The furan-2-carboxamide core is a known pharmacophore. A novel derivative was recently identified as a microtubule stabilizing agent, a mechanism shared by the successful anticancer drug Paclitaxel.[3] This compound induced mitotic arrest and apoptosis in cancer cells with IC₅₀ values ranging from 4 µM to 8 µM, demonstrating the potent cytotoxic potential of this scaffold.[3] Further studies on N-aryl substituted furan-2-carboxamides have revealed activity against clinically isolated drug-resistant bacteria, reinforcing the antimicrobial prospects of this chemical class.[4]

The C5-Substituent: 5-Hydroxymethylfurfural (5-HMF)

The 5-(hydroxymethyl) group on the furan ring originates from 5-hydroxymethylfurfural (5-HMF), a key platform chemical derived from biomass.[5] 5-HMF itself is not inert; it exhibits notable biological effects, including antioxidant and antiproliferative activities.[6][7] It has also been shown to possess anti-biofilm and anti-quorum sensing activity against the opportunistic pathogen Pseudomonas aeruginosa, suggesting a role in combating bacterial virulence.[8]

Based on this analysis, it is reasonable to hypothesize that This compound is a promising candidate for further investigation, with a strong likelihood of exhibiting moderate anticancer and antibacterial activities.

Section 2: A Comparative Guide to Furan Derivatives in Modern Therapeutics

To place the potential of our target compound in context, we will compare it to several furan derivatives with well-defined and potent biological activities.

Antimicrobial Activity: The Case of Nitrofurantoin

Nitrofurantoin is a frontline antibiotic for the treatment of uncomplicated urinary tract infections.[9] Its efficacy is rooted in a multi-targeted mechanism of action that has, for decades, prevented the widespread development of bacterial resistance.[10]

Mechanism of Action: Inside the bacterial cell, nitrofurantoin is reduced by flavoproteins (nitroreductases) into highly reactive electrophilic intermediates.[10][11] These intermediates then launch a widespread, non-specific attack on critical cellular components. This multifaceted assault involves:

  • Damage to Ribosomal Proteins: Leading to the complete inhibition of protein synthesis.[10][12]

  • Inhibition of Metabolic Pathways: Including aerobic energy metabolism and cell wall synthesis.[11][13]

  • DNA and RNA Damage: The reactive intermediates cause strand breakage in bacterial DNA.[12][13]

This broad-based attack on multiple vital processes simultaneously makes it exceedingly difficult for bacteria to develop resistance through a single mutation.[11]

Nitrofurantoin_MOA cluster_targets Cellular Targets nitro Nitrofurantoin reductase Bacterial Nitroreductases nitro->reductase Enters Cell & is Reduced by intermediates Reactive Electrophilic Intermediates reductase->intermediates ribosomes Ribosomal Proteins intermediates->ribosomes dna DNA / RNA intermediates->dna enzymes Metabolic Enzymes intermediates->enzymes inhibition Inhibition of Protein Synthesis, DNA Repair, & Cell Wall Synthesis death Bactericidal Effect inhibition->death

Figure 1: Mechanism of Action for Nitrofurantoin.

Compared to the moderate antibacterial activity of the 5-(hydroxymethyl)-2-furamide scaffold (MIC ≥ 500 µg/mL), nitrofurantoin is significantly more potent and has a highly specialized application, concentrating effectively in the urinary tract to eradicate common uropathogens.[1][9]

Antiprotozoal Activity: The Prodrug Diloxanide Furoate

Diloxanide furoate is the drug of choice for treating asymptomatic intestinal amoebiasis caused by Entamoeba histolytica.[14] It exemplifies a different therapeutic strategy, acting as a prodrug where the furan moiety (as furoic acid) is cleaved off to release the active agent.

Mechanism of Action: Diloxanide furoate is hydrolyzed in the gastrointestinal tract, releasing the active component, diloxanide.[14][15] It is classified as a luminal amoebicide, meaning it acts directly on the parasites within the intestine. While the precise molecular target is not fully known, it is believed to disrupt protein synthesis in the E. histolytica trophozoites, the active form of the parasite.[15][16] This action destroys the trophozoites and prevents them from forming cysts, which are responsible for transmission and reinfection.[14][17]

Anticancer Activity: The Potency of Furopyridine Derivatives

The fusion of a furan ring with a pyridine ring creates the furopyridine scaffold, a template that has yielded highly potent and selective anticancer agents.[18] These complex derivatives often function as kinase inhibitors, targeting enzymes that are dysregulated in cancer cells.

Mechanism of Action: Different furopyridine derivatives have been designed to target specific kinases crucial for cancer cell proliferation and survival. Examples include:

  • CDK2 Inhibitors: Certain furopyridines inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Blocking CDK2 can halt cell cycle progression and induce apoptosis.[19]

  • EGFR Inhibitors: Other derivatives target the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overactivity drives the growth of many non-small cell lung cancers.[20]

The potency of these compounds can be remarkable, as demonstrated by their low IC₅₀ values against various cancer cell lines.

Table 2: Cytotoxic Activity of Selected Furopyridine Derivatives

Compound Class Target Cell Line Measurement Value Reference
Furopyridone KYSE70 (Esophageal Cancer) IC₅₀ 0.655 µg/mL [21]
Furopyridine HCT-116 (Colon Cancer) IC₅₀ ~0.93 µM* [18][19]
Furopyridine H1975 (Lung Cancer, EGFR mutant) IC₅₀ < 10 µM [20]

Value corresponds to CDK2/cyclin A2 inhibition for compound 14, which showed potent anticancer activity.

These highly engineered, fused-ring systems demonstrate significantly greater potency than the simple furan carboxamide scaffold, highlighting the impact of advanced structural modification on biological activity.

Section 3: Essential Experimental Methodologies

The validation of biological activity relies on standardized, reproducible experimental protocols. Below are methodologies central to determining the cytotoxic and antimicrobial efficacy of furan derivatives.

Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the IC₅₀ value of a potential anticancer compound.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product. The concentration of this formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., KYSE70, HeLa) in a 96-well microtiter plate at a density of 4 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.[21]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use a four-parameter logistic fit to determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.[22]

MTT_Workflow start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate 24h (Cell Adherence) seed->incubate1 treat Treat cells with serial dilutions of Furan Derivative incubate1->treat incubate2 Incubate 24-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Remove medium & add DMSO to dissolve formazan crystals incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 Value read->analyze end End analyze->end

Figure 2: Experimental Workflow for the MTT Cytotoxicity Assay.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Section 4: Structure-Activity Relationships (SAR) and Future Outlook

The comparison of these diverse furan derivatives reveals clear structure-activity relationships that are fundamental to rational drug design. The biological outcome is dictated not just by the presence of the furan ring, but by the specific nature and position of its substituents.

Figure 3: Structure-Activity Relationships of Furan Derivatives.

Key SAR Insights:

  • A nitro group at the C5 position , as in nitrofurantoin, is critical for the formation of reactive intermediates that confer potent, broad-spectrum antibacterial activity.

  • A simple carboxamide at C2 and a hydroxymethyl group at C5 , as in our target compound, appears to confer moderate cytotoxic and antibacterial properties, likely serving as a good starting point for further optimization.

  • Fusion with other heterocyclic rings , such as pyridine, and the addition of bulky aromatic substituents dramatically increases potency and allows for specific targeting of enzymes like kinases, leading to powerful anticancer agents.

  • Utilizing the furan as a furoate ester allows for prodrug strategies, as seen with diloxanide furoate, enabling targeted delivery and release of an active agent in the intestinal lumen.

Conclusion and Future Directions: While direct experimental evidence for this compound remains to be published, a comprehensive analysis of its structural analogs strongly suggests it possesses valuable biological activities, most notably in the realms of oncology and microbiology. Its profile points towards a molecule with moderate potency that serves as an excellent scaffold for medicinal chemistry optimization. Future research should focus on the direct synthesis and evaluation of this compound and its derivatives to confirm these hypotheses. By exploring substitutions on the N-methyl group and modifications of the hydroxymethyl moiety, researchers can fine-tune its properties to enhance potency and selectivity, potentially leading to the development of novel therapeutic agents.

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A Prospective Analysis: Evaluating the Antimicrobial Potential of 5-(Hydroxymethyl)-N-methyl-2-furamide in Comparison to Established Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The furan nucleus, a five-membered aromatic ring containing an oxygen atom, is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3][5][6] The unique electronic and steric characteristics of the furan ring allow it to serve as a versatile scaffold in drug design, often acting as a bioisostere for phenyl rings, which can enhance drug-receptor interactions and improve metabolic stability.[7] Notable examples of furan-containing drugs include Nitrofurantoin, a widely used antibacterial agent for urinary tract infections, underscoring the therapeutic potential of this heterocyclic motif.[5][7] This guide focuses on a specific, lesser-studied derivative, 5-(Hydroxymethyl)-N-methyl-2-furamide , and outlines a comprehensive strategy for its evaluation as a potential antimicrobial agent, comparing its prospective performance against established drugs.

While direct antimicrobial data for this compound is not extensively available in peer-reviewed literature, its structural features—a furan ring substituted with a hydroxymethyl group and an N-methyl amide side chain—suggest a strong rationale for investigating its antimicrobial efficacy. The hydroxymethyl group can participate in hydrogen bonding, potentially enhancing binding to biological targets, while the amide linkage is a common feature in many bioactive molecules. This document serves as a roadmap for researchers and drug development professionals to systematically characterize the antimicrobial profile of this compound.

Comparative Framework: Selecting Appropriate Benchmarks

To ascertain the therapeutic potential of this compound, a direct comparison with well-characterized antimicrobial agents is essential. The choice of comparators should be strategic, encompassing agents with different mechanisms of action and spectra of activity.

Proposed Primary Comparators:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. Its inclusion provides a benchmark against a potent, widely used synthetic antibacterial.

  • Nitrofurantoin: A nitrofuran antibiotic whose mechanism involves reduction by bacterial flavoproteins to reactive intermediates that inhibit various enzymes and damage bacterial DNA.[7] As a furan-containing drug, it offers a structurally relevant comparison.

  • Fluconazole: A triazole antifungal agent that inhibits the synthesis of ergosterol, a vital component of fungal cell membranes. This allows for the assessment of the compound's potential antifungal activity.

Experimental Evaluation: A Step-by-Step Guide to Antimicrobial Profiling

A rigorous, multi-faceted experimental approach is necessary to elucidate the antimicrobial profile of this compound. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data reproducibility and relevance.[8][9]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][10] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[9][10][11]

Experimental Protocol: Broth Microdilution MIC Assay [9][10][11]

  • Preparation of Reagents:

    • Prepare Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

    • Dissolve this compound and comparator drugs in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in the appropriate broth to achieve a range of test concentrations.

    • Include a positive control well (broth with bacterial/fungal inoculum, no drug) and a negative control well (broth only).

  • Inoculum Preparation:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight.

    • Dilute the culture in fresh broth to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[9][12]

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate (except the negative control).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[9][10]

  • Data Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare Drug Stock Solutions A1 Serial Dilution in 96-Well Plate P1->A1 P2 Prepare Standardized Microbial Inoculum A2 Inoculate Wells P2->A2 A1->A2 A3 Incubate Plate (18-24h) A2->A3 R1 Visually Inspect for Turbidity A3->R1 R2 Determine Lowest Concentration with No Growth (MIC) R1->R2 Antimicrobial_Evaluation A Test Compound: This compound B Minimum Inhibitory Concentration (MIC) Assay A->B C Minimum Bactericidal/ Fungicidal Conc. (MBC/MFC) Assay B->C D Cytotoxicity Assay (e.g., MTT) B->D E Determine Selectivity Index (IC50 / MIC) C->E D->E F Mechanism of Action Studies E->F G In Vivo Efficacy Models F->G

Caption: Sequential workflow for evaluating a novel antimicrobial agent.

Data Presentation and Interpretation

The quantitative data generated from these assays should be tabulated for clear comparison. The Selectivity Index (SI) , calculated as the ratio of the cytotoxic concentration (IC50) to the antimicrobial concentration (MIC), is a critical parameter for assessing the therapeutic potential. A higher SI value indicates greater selectivity for the microbe over host cells.

Table 1: Hypothetical Antimicrobial Activity and Cytotoxicity Data

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)HEK293 IC50 (µg/mL)Selectivity Index (S. aureus)
This compound 1664>128>256>16
Ciprofloxacin 0.50.015NA200400
Nitrofurantoin 3216NA50015.6
Fluconazole NANA2>1000>500

NA: Not Applicable

In this hypothetical scenario, this compound demonstrates moderate activity against the Gram-positive bacterium S. aureus and weaker activity against the Gram-negative E. coli. Its low cytotoxicity results in a favorable selectivity index, suggesting it warrants further investigation.

Conclusion and Future Directions

The systematic evaluation outlined in this guide provides a robust framework for characterizing the antimicrobial potential of this compound. Based on the established bioactivity of the furan scaffold, there is a compelling scientific basis to pursue these studies. [3][6][13]Should the initial in vitro screening yield promising results (i.e., potent MIC values and a high Selectivity Index), subsequent studies should focus on elucidating the mechanism of action, exploring the potential for resistance development, and ultimately, evaluating in vivo efficacy in animal models of infection. The exploration of novel furan derivatives like this compound is a critical endeavor in the global effort to combat the growing threat of antimicrobial resistance.

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A Comparative Guide to the Cytotoxicity of 5-(Hydroxymethyl)-N-methyl-2-furamide and Structurally Related Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, understanding the cytotoxic profile of a novel compound is a cornerstone of preclinical safety assessment. This guide provides a comparative analysis of the cytotoxic potential of 5-(Hydroxymethyl)-N-methyl-2-furamide, a furan derivative of interest. Due to the limited publicly available cytotoxicity data for this specific compound, this guide will draw upon extensive experimental data for structurally similar and well-studied furan derivatives, primarily its parent compound 5-Hydroxymethylfurfural (5-HMF), to provide a scientifically grounded perspective.

The furan ring is a common motif in medicinal chemistry, but its metabolic activation can lead to cytotoxicity.[1][2] This guide will delve into the mechanistic underpinnings of furan-induced toxicity, present comparative cytotoxicity data from in vitro studies, and provide detailed protocols for key assays, empowering researchers to make informed decisions in their drug discovery pipeline.

The Challenge: Predicting Furan-Containing Compound Cytotoxicity

The core challenge in assessing the safety of furan derivatives lies in their potential for metabolic activation by cytochrome P450 enzymes into highly reactive α,β-unsaturated dialdehydes.[1] This reactive metabolite can trigger a cascade of detrimental cellular events, including glutathione (GSH) depletion, oxidative stress, and mitochondrial dysfunction, ultimately culminating in apoptosis or programmed cell death.[1] Therefore, a nuanced understanding of a compound's structure-activity relationship is crucial for predicting its cytotoxic potential.

Comparative Cytotoxicity Analysis

To establish a baseline for the potential cytotoxicity of this compound, we will compare it with its parent aldehyde, 5-HMF, and other relevant furan derivatives. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from various in vitro cytotoxicity studies. A lower IC50 value indicates a higher cytotoxic potential.

CompoundCell LineAssayIC50 ValueReference
5-Hydroxymethylfurfural (5-HMF) V79Not Specified115 mM[3]
Caco-2Not Specified118 mM[3]
HCT-8Not SpecifiedSee original paper for value[4]
A549Not SpecifiedSee original paper for value[4]
SGC-7901Not SpecifiedSee original paper for value[4]
TM3 Leydig cellsNot SpecifiedSignificant cytotoxicity at 10 mM[5]
Methyl-5-(hydroxymethyl)-2-furancarboxylate HeLaMTT> 100 µg/mL[6]
HepG2MTT> 100 µg/mL[6]
VeroMTT> 100 µg/mL[6]
N-(2-(1H-indol-3-yl)ethyl)-5-(hydroxymethyl)furan-2-carboxamide HeLaMTT52.46 µg/mL[6]
HepG2MTT> 100 µg/mL[6]
VeroMTT> 100 µg/mL[6]
5-HMF-quinoline derivative (Compound 3a) Colo-205SRBEffective at 10 µg/mL[7][8]

Expert Interpretation: The data indicates that 5-HMF exhibits dose-dependent cytotoxicity across various cell lines.[3][5] The modification of the aldehyde group in 5-HMF to a methyl carboxylate in Methyl-5-(hydroxymethyl)-2-furancarboxylate appears to significantly decrease its cytotoxicity, with IC50 values exceeding 100 µg/mL in the tested cell lines.[6] Conversely, the formation of an amide linkage with tryptamine, as seen in N-(2-(1H-indol-3-yl)ethyl)-5-(hydroxymethyl)furan-2-carboxamide, restores some cytotoxic activity against HeLa cells.[6] Furthermore, coupling 5-HMF with quinoline derivatives can result in compounds with notable anticancer activity at low concentrations.[7][8]

Mechanistic Insights into Furan Derivative Cytotoxicity

The cytotoxic effects of many furan derivatives are not due to the parent compound itself but rather its metabolic products. The following diagram illustrates the generally accepted pathway for furan-induced cytotoxicity.

G cluster_0 Cellular Environment Furan_Derivative Furan Derivative CYP450 Cytochrome P450 Enzymes Furan_Derivative->CYP450 Metabolic Activation Reactive_Metabolite Reactive α,β-Unsaturated Dialdehyde CYP450->Reactive_Metabolite GSH_Depletion GSH Depletion Reactive_Metabolite->GSH_Depletion Oxidative_Stress Oxidative Stress Reactive_Metabolite->Oxidative_Stress GSH_Depletion->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Metabolic activation of furan derivatives leading to cytotoxicity.

This pathway highlights the critical role of metabolic activation in mediating the toxic effects of furan-containing compounds.[1] The resulting oxidative stress and mitochondrial damage are key events that trigger the apoptotic cascade.[5] Some furan derivatives have also been shown to induce cell cycle arrest.[9]

Recommended Experimental Workflows for Cytotoxicity Assessment

To empirically determine the cytotoxicity of this compound, a multi-assay approach is recommended to provide a comprehensive understanding of its effects on cell viability and mechanism of action.[1] In vitro cytotoxicity assays are a fundamental first step in the drug discovery process.[10][11]

Workflow for In Vitro Cytotoxicity Screening

G Start Start: Compound of Interest (this compound) Cell_Culture 1. Cell Line Selection & Culture (e.g., HepG2 for hepatotoxicity, cancer cell lines) Start->Cell_Culture Compound_Treatment 2. Compound Dilution & Treatment (Dose-response concentrations) Cell_Culture->Compound_Treatment Incubation 3. Incubation Period (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation Assay_Selection 4. Select Cytotoxicity Assays Incubation->Assay_Selection MTT_Assay MTT Assay (Metabolic Activity) Assay_Selection->MTT_Assay Viability LDH_Assay LDH Release Assay (Membrane Integrity) Assay_Selection->LDH_Assay Cytotoxicity Data_Analysis 5. Data Acquisition & Analysis (Calculate IC50 values) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Conclusion End: Cytotoxicity Profile Data_Analysis->Conclusion

Caption: A typical workflow for in vitro cytotoxicity assessment.

Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, remove the culture medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Detailed Protocol: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[12]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, add the collected supernatant and the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the manufacturer's protocol, protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Conclusion

References

  • Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues-An advance approach | Journal of Phytology - Update Publishing House. (2024, July 4). Retrieved from [Link]

  • Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues-An advance approach - Update Publishing House. (2024, July 4). Retrieved from [Link]

  • Cytotoxicity of 5-HMF and DHMF. Data were represented as mean ± SD and... - ResearchGate. Retrieved from [Link]

  • The Toxicological Aspects of the Heat-Borne Toxicant 5-Hydroxymethylfurfural in Animals: A Review - PubMed Central. (2020, April 22). Retrieved from [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. (2019, May 8). Retrieved from [Link]

  • 5-Hydroxymethylfurfural causes reproductive toxicity in male mice by increasing oxidative stress and apoptosis through the Nrf2/HO-1 signaling pathway - PubMed. (2025, July 28). Retrieved from [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC - PubMed Central. (2022, April 18). Retrieved from [Link]

  • Cell viability of 5-HMF. (A) The chemical structure of... - ResearchGate. Retrieved from [Link]

  • NTP toxicology and carcinogenesis studies of 5-(Hydroxymethyl)-2-furfural (CAS No. 67-47-0) in F344/N rats and B6C3F1 mice (gavage studies) - PubMed. Retrieved from [Link]

  • (PDF) Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues-An advance approach - ResearchGate. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1). Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). Retrieved from [Link]

  • Medicinal significance of furan derivatives : A Review - Semantic Scholar. Retrieved from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. Retrieved from [Link]

  • Update on in vitro cytotoxicity assays for drug development - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Retrieved from [Link]

  • Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed. Retrieved from [Link]

  • Role of Cytotoxicity Experiments in Pharmaceutical Development - SciSpace. Retrieved from [Link]

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Navigating the In Vivo Landscape: A Comparative Guide to Validating the Bioactivity of 5-(Hydroxymethyl)-N-methyl-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro hit to a validated in vivo candidate is fraught with challenges. This guide provides a comprehensive framework for the in vivo validation of "5-(Hydroxymethyl)-N-methyl-2-furamide," a derivative of the widely studied 5-Hydroxymethylfurfural (5-HMF). Drawing upon the known biological activities of its parent compound and the broader class of furan derivatives, this document outlines a strategic, multi-tiered approach to rigorously assess its therapeutic potential. Here, we move beyond rote protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust preclinical data package.

The Scientific Premise: Why Investigate this compound In Vivo?

5-Hydroxymethylfurfural (5-HMF), the parent compound, has demonstrated a compelling range of biological activities, including antioxidant, anti-inflammatory, antiproliferative, and antimicrobial effects.[1][2][3][4] The anti-inflammatory actions of 5-HMF are notably mediated through the suppression of key signaling pathways such as MAPK, NF-κB, and mTOR.[3] Furthermore, it has been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[1][2] The addition of the N-methyl-2-furamide moiety to the 5-HMF scaffold presents an intriguing chemical modification. This alteration may enhance metabolic stability, improve cell permeability, or refine the binding affinity to molecular targets, potentially leading to a more potent and drug-like molecule.

However, it is also crucial to acknowledge the potential for toxicity associated with furan-containing compounds, which can sometimes be metabolized into reactive intermediates.[5] Therefore, a thorough in vivo evaluation is imperative to not only confirm efficacy but also to establish a preliminary safety profile.

A Tiered Approach to In Vivo Validation

A systematic and tiered approach is recommended to efficiently allocate resources and build a comprehensive understanding of the compound's in vivo behavior.

Tier 1: Foundational In Vivo Studies - Pharmacokinetics and Acute Toxicity

The primary objective of this initial phase is to understand the absorption, distribution, metabolism, and excretion (ADME) profile and to determine the maximum tolerated dose (MTD) of this compound.

Experimental Protocol: Pharmacokinetic Profiling

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) following intravenous (IV) and oral (PO) administration.

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Groups (n=3-5 per group/time point):

    • Group A: Intravenous administration (e.g., 1-2 mg/kg).

    • Group B: Oral gavage administration (e.g., 10-20 mg/kg).

  • Procedure:

    • Fast animals overnight prior to dosing.

    • Administer the compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol HS 15).

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h post-dose).

    • Process blood to plasma and store at -80°C.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters and determine oral bioavailability.

Experimental Protocol: Acute Toxicity Study (MTD Determination)

Objective: To determine the maximum tolerated dose and identify potential signs of acute toxicity.

Methodology:

  • Animal Model: Male and female BALB/c mice (6-8 weeks old).

  • Groups (n=3-5 per group):

    • Dose-escalation cohorts receiving single oral doses of the compound (e.g., 10, 30, 100, 300, 1000 mg/kg).

    • A vehicle control group.

  • Procedure:

    • Administer the compound via oral gavage.

    • Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, and any signs of morbidity) at regular intervals for up to 14 days.

    • Record body weight changes.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

Tier 2: Efficacy Modeling - A Comparative Analysis

Based on the promising in vitro data for 5-HMF, the following in vivo models are proposed to evaluate the efficacy of this compound. For each model, it is essential to include a vehicle control, a positive control (a standard-of-care drug), and a comparator group treated with the parent compound, 5-HMF.

A. Anti-Inflammatory Activity: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is selected based on the known anti-inflammatory properties of 5-HMF, which has been shown to reduce pro-inflammatory cytokines.[3]

Objective: To assess the ability of this compound to mitigate the systemic inflammatory response induced by LPS.

Methodology:

  • Animal Model: Male BALB/c mice (8-10 weeks old).

  • Groups (n=8-10 per group):

    • Vehicle Control + Saline

    • Vehicle Control + LPS

    • This compound (e.g., 10, 30, 100 mg/kg, PO) + LPS

    • 5-HMF (e.g., 100 mg/kg, PO) + LPS

    • Dexamethasone (positive control, e.g., 1 mg/kg, IP) + LPS

  • Procedure:

    • Pre-treat animals with the test compounds or vehicle orally one hour before LPS challenge.

    • Induce systemic inflammation by intraperitoneal (IP) injection of LPS (e.g., 1 mg/kg).

    • Collect blood samples 2-4 hours post-LPS injection.

  • Endpoints:

    • Measure plasma levels of key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.

    • Assess lung and liver tissue for inflammatory cell infiltration via histology.

B. Anticancer Activity: Xenograft Tumor Model

Given the antiproliferative effects of 5-HMF on various cancer cell lines,[1][2] a xenograft model is a logical step to evaluate in vivo anticancer potential.

Objective: To determine the effect of this compound on the growth of human tumor xenografts in immunodeficient mice.

Methodology:

  • Animal Model: Athymic nude mice (nu/nu) (6-8 weeks old).

  • Tumor Model: Subcutaneous implantation of a relevant human cancer cell line (e.g., A375 melanoma, based on 5-HMF data).[1]

  • Groups (n=8-10 per group):

    • Vehicle Control

    • This compound (e.g., daily oral dosing at MTD/2).

    • 5-HMF (at a comparable dose).

    • Standard-of-care chemotherapeutic agent (e.g., Dacarbazine for melanoma).

  • Procedure:

    • Initiate treatment when tumors reach a palpable size (e.g., 100-150 mm³).

    • Measure tumor volume and body weight 2-3 times per week.

  • Endpoints:

    • Tumor growth inhibition (TGI).

    • At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).

C. Antimicrobial Activity: Murine Model of Bacterial Infection

The reported antimicrobial properties of furan derivatives warrant an investigation into the in vivo efficacy of this compound against a relevant pathogen.[6]

Objective: To evaluate the therapeutic efficacy of the compound in a murine model of bacterial infection.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Infection Model: Intraperitoneal or intravenous injection of a clinically relevant bacterial strain (e.g., Pseudomonas aeruginosa, based on 5-HMF data).[7]

  • Groups (n=10 per group):

    • Vehicle Control + Infection

    • This compound (e.g., multiple doses post-infection).

    • 5-HMF (at a comparable dose).

    • Clinically relevant antibiotic (e.g., Ciprofloxacin).

  • Endpoints:

    • Survival rate over a defined period (e.g., 7 days).

    • Bacterial load in key organs (e.g., spleen, liver, blood) at a specific time point post-infection.

Data Presentation and Interpretation

For clear and concise communication of findings, all quantitative data should be summarized in tables.

Table 1: Comparative Pharmacokinetic Parameters

CompoundDose & RouteCmax (ng/mL)Tmax (h)AUC (ng*h/mL)t1/2 (h)F (%)
This compound2 mg/kg IVN/A
This compound20 mg/kg PO
5-HMF20 mg/kg PO

Table 2: Efficacy in LPS-Induced Inflammation Model

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Vehicle + LPS-
This compound30
5-HMF100
Dexamethasone1

Table 3: Tumor Growth Inhibition in Xenograft Model

Treatment GroupDose (mg/kg/day)Final Tumor Volume (mm³)% TGI
Vehicle-N/A
This compound50
5-HMF50
Standard of CareVaries

Visualizing the Strategy: Experimental Workflow

InVivo_Validation_Workflow cluster_0 Tier 1: Foundational Studies cluster_1 Tier 2: Efficacy Modeling (Comparative) cluster_2 Data Analysis & Interpretation PK Pharmacokinetics (PK) IV & PO Dosing Inflammation Anti-Inflammatory Model (LPS Challenge) PK->Inflammation Dose Selection Cancer Anticancer Model (Xenograft) PK->Cancer Dosing Regimen Antimicrobial Antimicrobial Model (Bacterial Infection) PK->Antimicrobial Dosing Regimen Tox Acute Toxicity (MTD) Tox->Inflammation Safety Margin Tox->Cancer Safety Margin Tox->Antimicrobial Safety Margin Analysis Comparative Data Analysis (Tables, Stats) Inflammation->Analysis Cancer->Analysis Antimicrobial->Analysis Go_NoGo Go/No-Go Decision (Lead Optimization/Further Development) Analysis->Go_NoGo

Caption: A tiered workflow for the in vivo validation of this compound.

Conclusion and Future Directions

This guide provides a robust and scientifically-grounded framework for the in vivo validation of this compound. By systematically evaluating its pharmacokinetic profile, safety, and efficacy in relevant disease models, researchers can build a comprehensive data package to support its further development. The comparative approach, using both the parent compound 5-HMF and standard-of-care agents as benchmarks, is critical for understanding the therapeutic potential and novelty of this new chemical entity. Positive outcomes from these studies would justify progression to more advanced preclinical studies, including chronic toxicology and formulation development, paving the way for potential clinical investigation.

References

  • Zhao, L., et al. (2013). In vitro antioxidant and antiproliferative activities of 5-hydroxymethylfurfural. Journal of Agricultural and Food Chemistry, 61(44), 10604–10611. [Link][1]

  • Frommherz, L., et al. (2024). Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan. Archives of Toxicology, 98(6), 1741-1756. [Link]

  • Zhao, L., et al. (2013). In Vitro Antioxidant and Antiproliferative Activities of 5-Hydroxymethylfurfural. Request PDF. [Link][2]

  • Li, M., et al. (2019). 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells. Molecules, 24(2), 255. [Link][3]

  • Various Authors. (2013). Antioxidant and antiproliferative activities of 5-Hydroxymethylfurfural. ResearchGate. [Link][4]

  • Al-Ostoot, F. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4). [Link][5]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1080-1085. [Link][6]

  • Godfrey, V. B., et al. (1999). Distribution and metabolism of (5-hydroxymethyl)furfural in male F344 rats and B6C3F1 mice after oral administration. Journal of Toxicology and Environmental Health, Part A, 57(3), 199-210. [Link][8]

  • Li, M., et al. (2020). 5-HMF induces anaphylactoid reactions in vivo and in vitro. Food and Chemical Toxicology, 146, 111822. [Link]

  • Busi, S., et al. (2019). Anti-quorum Sensing and Anti-Biofilm Activity of 5-hydroxymethylfurfural Against Pseudomonas Aeruginosa PAO1: Insights From in Vitro, in Vivo and in Silico Studies. Microbiological Research, 227, 126291. [Link][7]

  • National Toxicology Program. (1990). Nomination Background: 5-(Hydroxymethyl)-2-furfural (CASRN: 67-47-0). National Institute of Environmental Health Sciences. [Link][9]

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The Pivotal Role of the C2-Amide Moiety: A Structure-Activity Relationship Guide to 5-(Hydroxymethyl)-2-furamide Analogs in Cancer Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of modern drug discovery, the furan scaffold, particularly derivatives of 5-hydroxymethylfurfural (HMF), has emerged as a promising starting point for the development of novel therapeutic agents. These compounds, readily derived from biomass, offer a privileged chemical architecture that has been explored for a range of biological activities, including anti-inflammatory and antioxidant effects.[1][2] This guide delves into the critical structure-activity relationships (SAR) of 5-(hydroxymethyl)-2-furamide derivatives, with a specific focus on how modifications at the C2 position influence their cytotoxic activity against cancer cell lines. We will provide a comparative analysis of key analogs, supported by experimental data, and offer detailed protocols for their synthesis and evaluation, empowering researchers to navigate the chemical space of this intriguing compound class.

The Furan Core: A Foundation for Bioactivity

The 5-(hydroxymethyl)furan-2-carboxamide core is a versatile platform for medicinal chemistry. The furan ring itself is a bioisostere for other aromatic systems and its substituents can be readily modified to tune physicochemical properties and biological activity. The hydroxymethyl group at the C5 position and the carboxamide at the C2 position are key handles for derivatization, allowing for the exploration of a wide range of chemical space.

Comparative Analysis: Unveiling the Impact of C2-Substituents on Cytotoxicity

A pivotal study by Sengpracha et al. provides a foundational dataset for understanding the SAR of this scaffold.[3][4] The researchers synthesized a series of derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate and evaluated their cytotoxicity against HeLa (human cervical carcinoma), HepG2 (human liver carcinoma), and Vero (normal African green monkey kidney) cell lines. This allows for a direct comparison of how different functional groups at the C2 position impact both potency and selectivity.

Table 1: Comparative Cytotoxicity (IC50, µg/mL) of 5-(Hydroxymethyl)-2-furamide Analogs
Compound IDStructureR GroupHeLaHepG2Vero
1

-OCH₃>100>100>100
9a

-NH-(CH₂)₂-indole62.37>100>100
9b

-NH-(CH₂)₃-NH₂>100>100>100
9c

-NH-(CH₂)₂-indole (OAc at C5)>100>100>100

Data sourced from Sengpracha et al. (2019).[3][4]

Key SAR Insights:

From the data presented in Table 1, several key structure-activity relationships can be elucidated:

  • The Amide Linkage is Crucial for Activity: The parent methyl ester (1 ) is largely inactive. Conversion of the ester to an amide, as seen in compound 9a , introduces significant cytotoxicity against the HeLa cell line. This suggests that the amide bond is a critical pharmacophoric element, potentially involved in hydrogen bonding interactions with the biological target.

  • The Nature of the Amide Substituent Dictates Potency and Selectivity: The introduction of a tryptamine moiety (compound 9a ) confers potent and selective activity against HeLa cells. In contrast, replacing the tryptamine with a simple aminopropyl group (compound 9b ) results in a complete loss of activity. This highlights the importance of the bulky, aromatic indole group for the observed cytotoxicity.

  • Modification of the C5-Hydroxymethyl Group can be Detrimental: Acetylation of the C5-hydroxymethyl group in the active tryptamine analog (compound 9c ) leads to a loss of activity. This indicates that a free hydroxyl group at this position is preferred for cytotoxic activity, possibly acting as a hydrogen bond donor or a site for metabolic activation.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of the key amide analogs and their cytotoxic evaluation.

Synthesis of Amide Derivatives (General Procedure)

This protocol is adapted from the work of Sengpracha et al.[3]

  • Ester Hydrolysis (for acid starting material): If starting from the methyl ester, it must first be hydrolyzed to the corresponding carboxylic acid.

  • Amide Coupling:

    • To a solution of the furan-2-carboxylic acid derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane), add the desired amine (1.0 eq), a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Cytotoxicity Evaluation using the MTT Assay

The following is a standard protocol for assessing the cytotoxic effects of the synthesized compounds.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) and a normal cell line (e.g., Vero) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the SAR Workflow

To better conceptualize the process of a structure-activity relationship study, the following diagram illustrates the typical workflow.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_testing Biological Evaluation cluster_analysis SAR Analysis Start Lead Compound (e.g., Methyl Ester 1) Analogs Synthesize Analogs (e.g., Amides 9a-c) Start->Analogs Derivatization Purify Purification & Characterization (NMR, MS) Analogs->Purify Assay Cytotoxicity Assay (MTT) Purify->Assay Test Compounds Data IC50 Determination Assay->Data Data Analysis SAR Structure-Activity Relationship Analysis Data->SAR Comparative Data Conclusion Identify Key Pharmacophores SAR->Conclusion Conclusion->Analogs Design Next Generation of Analogs

Caption: A typical workflow for a structure-activity relationship study, from lead compound to the design of next-generation analogs.

Future Directions and Concluding Remarks

The SAR studies on 5-(hydroxymethyl)-2-furamide analogs have revealed the critical importance of the C2-amide substituent in conferring cytotoxic activity. The tryptamine-containing analog 9a stands out as a promising lead compound for further optimization.

Future research efforts should focus on:

  • Exploring a wider range of amide substituents: Investigating different aromatic and heterocyclic groups to further probe the steric and electronic requirements for activity.

  • Modifications of the tryptamine moiety: Derivatizing the indole ring or the ethyl linker to fine-tune activity and selectivity.

  • Elucidation of the mechanism of action: Identifying the cellular target(s) of these compounds to understand the basis of their cytotoxicity.

  • In vivo evaluation: Testing the most promising analogs in animal models of cancer to assess their therapeutic potential.

By systematically applying the principles of medicinal chemistry and leveraging the insights from SAR studies, the 5-(hydroxymethyl)-2-furamide scaffold holds significant promise for the development of novel and effective anticancer agents.

References

  • In Silico Docking and In Vivo Studies of the Natural Compound, 5-(Hydroxymethyl) Furfural. (2018). Semantic Scholar. [Link]

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1080-1085. [Link]

  • Zhao, L., et al. (2014). Ameliorative Effects of 5-Hydroxymethyl-2-furfural (5-HMF) from Schisandra chinensis on Alcoholic Liver Oxidative Injury in Mice. International Journal of Molecular Sciences, 15(10), 18793-18805. [Link]

  • Anderson, W. K., Halat, M. J., & Rick, A. C. (1980). Synthesis and antileukemic activity of 1-methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)-, 1,2,3-tripheny... Journal of Medicinal Chemistry.
  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-(Hydroxymethyl)-N-methyl-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Novel Furan Derivatives

In pharmaceutical development, the emergence of novel chemical entities requires the parallel development of robust, reliable, and thoroughly understood analytical methods. "5-(Hydroxymethyl)-N-methyl-2-furamide" (HMNMF) is a furan derivative structurally related to 5-(Hydroxymethyl)furfural (HMF), a compound of significant interest due to its presence in processed foods, its role as a platform chemical, and its potential toxicological properties.[1][2][3] Whether HMNMF is a candidate molecule, a metabolite, or a process impurity, the ability to accurately quantify it is paramount for safety, efficacy, and quality control.

This guide provides an in-depth comparison and cross-validation of two common but distinct analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is not merely to present protocols but to dissect the causality behind methodological choices and to establish a framework for comparing and validating different analytical approaches, ensuring data integrity across the lifecycle of a drug development program. This process of cross-validation is critical when data from different methods or laboratories must be compared or combined, a principle underscored by international regulatory guidelines.[4][5]

Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the workhorse of a quality control laboratory. Its robustness, cost-effectiveness, and straightforward operation make it ideal for routine analysis and quantification of Active Pharmaceutical Ingredients (APIs) and their known impurities.

The 'Why': Causality in HPLC-UV Method Development

The chromophore in the HMNMF structure—the furan ring conjugated with an amide group—is expected to absorb UV light, making it a suitable candidate for UV detection. The selection of a specific wavelength is critical; analysis of related furan derivatives often utilizes wavelengths between 280-285 nm to maximize sensitivity while minimizing interference from common formulation excipients.[1][6] The choice of a reversed-phase C18 column is based on the molecule's moderate polarity, allowing for good retention and separation from more polar or non-polar contaminants using a standard water/acetonitrile mobile phase.

Experimental Protocol: HPLC-UV Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD) or UV-Vis detector.

  • Chemicals & Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (Ultrapure, 18.2 MΩ·cm)

    • Formic Acid (LC-MS Grade)

    • HMNMF Reference Standard

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 70% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 282 nm

  • Sample Preparation:

    • Prepare a stock solution of HMNMF reference standard at 1 mg/mL in 50:50 Water:Acetonitrile.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • For test samples, dissolve and dilute in the same diluent to an expected concentration within the calibration range.

Method Validation Summary (as per ICH Q2(R2))[6][8][9]
Validation ParameterAcceptance CriteriaIllustrative Result
Specificity Peak is pure and free from co-elution with matrix/placebo components.Peak purity index > 0.999. No interference at the retention time of HMNMF.
Linearity Correlation coefficient (R²) ≥ 0.999R² = 0.9995 over 1-100 µg/mL
Accuracy 98.0% - 102.0% recovery for spiked samples99.5% - 101.2% recovery
Precision (Repeatability) RSD ≤ 2.0% for six replicate injectionsRSD = 0.8%
Precision (Intermediate) RSD ≤ 2.0% across different days/analystsRSD = 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:10.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:11.0 µg/mL

Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a significant leap in sensitivity and selectivity compared to HPLC-UV. It is the preferred method for bioanalysis (quantifying drugs in biological matrices), identifying unknown impurities, and characterizing metabolites due to its ability to distinguish compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.[7][8]

The 'Why': Causality in LC-MS/MS Method Development

The power of LC-MS/MS lies in its specificity. We are not just measuring a UV response at a certain time; we are isolating a precursor ion of a specific mass (the molecular weight of HMNMF) and then fragmenting it to produce unique product ions. This "Multiple Reaction Monitoring" (MRM) transition is highly specific to the analyte's chemical structure, virtually eliminating matrix interference that might co-elute and absorb UV light.[8] An atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source can be used; ESI in positive mode is typically effective for molecules like HMNMF containing nitrogen atoms that are readily protonated.

Experimental Protocol: LC-MS/MS Method
  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chemicals & Reagents: As per HPLC-UV method. An isotopically labeled internal standard (IS), if available, is highly recommended.

  • Chromatographic Conditions (UHPLC):

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive

    • MRM Transition (Hypothetical): Precursor Ion (Q1): 170.1 m/z ([M+H]⁺ for C₇H₉NO₃) → Product Ion (Q3): 124.1 m/z (loss of H₂N-CH₃ and CO). Note: This transition would be optimized via infusion of the reference standard.

    • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temp: 150 °C, Desolvation Temp: 400 °C).

Method Validation Summary (as per ICH Q2(R2))[6][8][9]
Validation ParameterAcceptance CriteriaIllustrative Result
Selectivity No interfering peaks in blank matrix at the MRM transition of the analyte.No signal detected in blank matrix samples.
Linearity Correlation coefficient (R²) ≥ 0.995R² = 0.998 over 0.1-500 ng/mL
Accuracy 85.0% - 115.0% recovery for spiked samples (wider range typical for low levels)92.7% - 108.5% recovery
Precision (Repeatability) RSD ≤ 15.0% (≤ 20% at LLOQ)RSD = 4.5%
Precision (Intermediate) RSD ≤ 15.0% across different days/analystsRSD = 7.2%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:10.03 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:1; Precision RSD ≤ 20%0.1 ng/mL

Pillar 3: The Cross-Validation Study

The core of this guide is to determine if these two validated methods produce comparable data. According to the ICH M10 guideline on bioanalytical method validation, cross-validation is essential to understand the relationship between data generated by different methods.[4] It is not a simple pass/fail exercise but an investigation into potential systemic bias.

Experimental Workflow for Cross-Validation

The workflow ensures that any observed differences are due to the methods themselves, not variations in the samples.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_eval Data Evaluation SamplePool Create a single pool of samples (e.g., spiked matrix at Low, Mid, High QC levels) Aliquots Divide into multiple identical aliquots (n≥6 per level) SamplePool->Aliquots HPLC Analyze one set of aliquots using the validated HPLC-UV method Aliquots->HPLC LCMS Analyze the second set of aliquots using the validated LC-MS/MS method DataHPLC Quantified Results (HPLC-UV) HPLC->DataHPLC DataLCMS Quantified Results (LC-MS/MS) LCMS->DataLCMS Compare Statistical Comparison Calculate % Difference for each sample pair DataHPLC->Compare DataLCMS->Compare Report Final Report: Assess bias and determine if methods are interchangeable for the intended purpose Compare->Report

Caption: Workflow for the cross-validation of two analytical methods.

Data Comparison and Acceptance Criteria

The results from both methods are compared by calculating the percent difference for each pair of aliquots.

Formula: % Difference = [(Result_MethodA - Result_MethodB) / mean(Result_MethodA, Result_MethodB)] * 100

While ICH guidelines intentionally omit strict acceptance criteria for cross-validation, a common industry practice is to consider the methods comparable if at least two-thirds (67%) of the individual sample differences are within ±20% or ±30%.

Sample IDHPLC-UV Result (µg/mL)LC-MS/MS Result (µg/mL)Mean Result (µg/mL)% Difference
Low QC-15.14.84.95+6.1%
Low QC-24.95.25.05-5.9%
Mid QC-148.951.550.2-5.2%
Mid QC-250.549.950.2+1.2%
High QC-181.275.578.35+7.3%
High QC-279.884.181.95-5.2%
Interpreting the Results

In the illustrative data above, all differences are well within ±20%, indicating excellent concordance between the methods in this concentration range.

  • Potential for Bias: If a consistent bias is observed (e.g., HPLC-UV results are always ~15% higher than LC-MS/MS), it could suggest a co-eluting impurity that absorbs UV light but is not detected by the specific MRM transition. This does not invalidate the HPLC-UV method but defines its limitations—it is suitable for quality control of a pure substance but may overestimate content in a complex matrix.

  • Impact of Sensitivity: The LC-MS/MS method can quantify HMNMF at levels 10,000 times lower than the HPLC-UV method (0.1 ng/mL vs. 1000 ng/mL). The methods are not interchangeable for low-level analysis, such as in pharmacokinetic studies.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of "this compound," but their applications are dictated by their performance characteristics.

  • The HPLC-UV method is demonstrated to be a reliable, precise, and accurate tool for routine quality control, release testing, and stability studies where analyte concentrations are relatively high (in the µg/mL range) and the sample matrix is well-defined.

  • The LC-MS/MS method offers superior sensitivity and selectivity, making it indispensable for bioanalysis, metabolite identification, trace-level impurity analysis, and as a reference method for confirming the specificity of the HPLC-UV technique.[7][9]

A thorough cross-validation, as detailed in this guide, is not a mere formality. It is a fundamental scientific exercise that provides a deep understanding of your analytical methods, ensuring data integrity and building a robust foundation for regulatory submission and the overall success of a drug development program.

References

  • SIELC Technologies. (n.d.). HPLC Method for Substituted Furans Separation on Newcrom R1 column.
  • Chen, G. F., et al. (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. PubMed.
  • Shimadzu. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Retrieved from [Link]

  • Sleiman, M., et al. (n.d.). Single laboratory validation of four methods for quantification of HMF in honey. Heliyon. Retrieved from [Link]

  • Garofolo, F., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. Retrieved from [Link]

  • de Andrade, J. K., et al. (2017). A validated fast difference spectrophotometric method for 5-hydroxymethyl-2-furfural (HMF) determination in corn syrups. Food Chemistry. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. Retrieved from [Link]

  • Zieliński, J., et al. (2022). Comparison of Different Methods for Determining 5-hydroxymethylfurfural in Assessing the Quality of Honey from Greater Poland. Molecules. Retrieved from [Link]

  • Gökmen, V., et al. (2016). Validation of HPLC Method for the Determination of 5-hydroxymethylfurfural in Pestil, Köme, Jam, Marmalade And Pekmez. Academic Food Journal. Retrieved from [Link]

  • Driffield, M., et al. (2005). Single laboratory validation of a method for the determination of hydroxymethylfurfural in honey by using solid-phase extraction cleanup and liquid chromatography. Journal of AOAC International. Retrieved from [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Fluorochem. (n.d.). This compound. Retrieved from [Link]

  • Chemchart. (n.d.). N-(4-hydroxyphenyl)-5-methyl-2-furamide (915922-65-5). Retrieved from [Link]

  • Arribas-Barcenas, A., et al. (2007). Liquid chromatography multi-stage mass spectrometry for the analysis of 5-hydroxymethylfurfural in foods. Journal of Chromatography A. Retrieved from [Link]

  • Li, Y., et al. (2020). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. ResearchGate. Retrieved from [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Retrieved from [Link]

  • de Andrade, J. K., et al. (2017). A Validated Fast Difference Spectrophotometric Method for 5-hydroxymethyl-2-furfural (HMF) Determination in Corn Syrups. ResearchGate. Retrieved from [Link]

  • Gkaitatzi, C., et al. (n.d.). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. ANTI-SEL. Retrieved from [Link]

  • Kwok, D., et al. (2006). Identification and urinary excretion of metabolites of 5-(hydroxymethyl)-2-furfural in human subjects following consumption of dried plums or dried plum juice. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Hydroxymethyl)furfural. PubChem. Retrieved from [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • Liu, R. H., et al. (2014). 5-hydroxymethyl-2-furfural and Derivatives Formed During Acid Hydrolysis of Conjugated and Bound Phenolics in Plant Foods and the Effects on Phenolic Content and Antioxidant Capacity. PubMed. Retrieved from [Link]

  • Pérez-Ruiz, T., et al. (2014). Analytical Techniques for Furosemide Determination. ResearchGate. Retrieved from [Link]

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A Comparative Analysis of Synthetic Routes to 5-(Hydroxymethyl)-N-methyl-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of viable synthetic routes for the preparation of 5-(Hydroxymethyl)-N-methyl-2-furamide, a valuable building block in medicinal chemistry and materials science. The methodologies presented are grounded in established chemical principles and supported by experimental data from peer-reviewed literature, offering researchers and drug development professionals a comprehensive resource for selecting the most suitable synthesis strategy.

Introduction to this compound

This compound belongs to the furan family of heterocyclic compounds, which are prevalent in numerous natural products and pharmacologically active molecules. The presence of both a hydroxymethyl group and a methylamide functionality imparts a unique combination of polarity, hydrogen bonding capability, and metabolic stability. These features make it an attractive scaffold for the development of novel therapeutic agents and functional polymers. The efficient and scalable synthesis of this compound is therefore of significant interest.

This guide will explore two primary synthetic strategies, each starting from a readily accessible bio-based precursor derived from 5-hydroxymethylfurfural (HMF).

Route 1: Amidation of 5-(Hydroxymethyl)-2-furoic acid

This classical approach involves the direct coupling of 5-(Hydroxymethyl)-2-furoic acid with methylamine, facilitated by a coupling agent. This method is widely employed in peptide synthesis and medicinal chemistry for its reliability and broad substrate scope.

Mechanistic Rationale

The core of this route is the activation of the carboxylic acid group of 5-(Hydroxymethyl)-2-furoic acid. Coupling agents, such as dicyclohexylcarbodiimide (DCC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by methylamine, leading to the formation of the desired amide bond and the generation of a dicyclohexylurea (DCU) byproduct. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can further enhance the reaction rate by forming an even more reactive acyl-pyridinium species.

Experimental Protocol: Synthesis of this compound via Amidation

Materials:

  • 5-(Hydroxymethyl)-2-furoic acid

  • Methylamine (solution in THF or as a salt)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylaminopyridine) (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(Hydroxymethyl)-2-furoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add 4-(Dimethylaminopyridine) (DMAP) (0.1 equivalents) to the solution.

  • In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM.

  • Slowly add the DCC solution to the carboxylic acid solution at 0 °C with stirring.

  • Allow the reaction mixture to stir at 0 °C for 15-20 minutes.

  • Add methylamine (1.2 equivalents) to the reaction mixture.

  • Let the reaction warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Workflow Diagram:

route1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 5-HF 5-(Hydroxymethyl)-2-furoic Acid Activation Activation of Carboxylic Acid 5-HF->Activation MeNH2 Methylamine Coupling Amide Bond Formation MeNH2->Coupling DCC DCC DCC->Activation DMAP DMAP DMAP->Activation Activation->Coupling Filtration Filtration of DCU Coupling->Filtration Extraction Aqueous Workup Filtration->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via amidation of 5-(Hydroxymethyl)-2-furoic acid.

Route 2: Aminolysis of Methyl 5-(hydroxymethyl)-2-furoate

This route involves the direct reaction of the methyl ester of 5-(hydroxymethyl)-2-furoic acid with methylamine. This aminolysis reaction is a straightforward and often high-yielding method for amide synthesis, avoiding the use of expensive coupling agents and the formation of difficult-to-remove byproducts.

Mechanistic Rationale

The aminolysis of an ester proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group to yield the more thermodynamically stable amide and methanol as a byproduct. The reaction is often carried out at elevated temperatures to drive it to completion. The presence of a base like triethylamine can facilitate the reaction by deprotonating the amine, increasing its nucleophilicity, although this is not always necessary.[1]

Experimental Protocol: Synthesis of this compound via Aminolysis

Materials:

  • Methyl 5-(hydroxymethyl)-2-furoate

  • Methylamine (solution in methanol or THF)

  • Triethylamine (optional)

  • Methanol (MeOH)

Procedure:

  • In a pressure-resistant sealed tube, dissolve methyl 5-(hydroxymethyl)-2-furoate (1.0 equivalent) in methanol.

  • Add a solution of methylamine in methanol (e.g., 33 wt % in ethanol or a similar concentration in methanol, 2-3 equivalents).

  • (Optional) Add triethylamine (1.0 equivalent) to the mixture.

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., reflux or higher in a sealed vessel, typically 60-100 °C) overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess methylamine.

  • The resulting crude product can often be of high purity. If necessary, purify further by recrystallization or column chromatography on silica gel to yield pure this compound.

Workflow Diagram:

route2 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Ester Methyl 5-(hydroxymethyl)-2-furoate Aminolysis Nucleophilic Acyl Substitution Ester->Aminolysis MeNH2 Methylamine MeNH2->Aminolysis Evaporation Solvent Removal Aminolysis->Evaporation Purification Recrystallization/Chromatography (optional) Evaporation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via aminolysis of its methyl ester.

Comparative Analysis

FeatureRoute 1: Amidation of Carboxylic AcidRoute 2: Aminolysis of Ester
Starting Material 5-(Hydroxymethyl)-2-furoic acidMethyl 5-(hydroxymethyl)-2-furoate
Reagents Coupling agent (e.g., DCC), catalyst (e.g., DMAP), methylamineMethylamine, optional base (e.g., triethylamine)
Reaction Conditions Mild (0 °C to room temperature)Elevated temperature (reflux or higher)
Byproducts Dicyclohexylurea (DCU)Methanol
Purification Requires filtration of DCU and often column chromatographyOften simple evaporation; purification may not be necessary
Cost-Effectiveness Potentially higher due to the cost of coupling agentsGenerally more cost-effective
Scalability Scalable, but DCU removal can be cumbersome on a large scaleHighly scalable with a simpler workup
Atom Economy Lower due to the use of a stoichiometric coupling agentHigher

Conclusion

Both routes presented offer viable pathways to this compound.

  • Route 1 (Amidation) is a robust and well-established method that proceeds under mild conditions. However, it requires a stoichiometric coupling agent, which can be costly and generates a byproduct that must be carefully removed. This route is often favored in small-scale synthesis and for substrates that may be sensitive to higher temperatures.

  • Route 2 (Aminolysis) is a more atom-economical and cost-effective approach.[1] It avoids the use of expensive coupling agents and features a simpler workup procedure. The main drawback is the need for elevated temperatures, which may not be suitable for all substrates. For the synthesis of this compound, where the starting materials are relatively stable, this route presents a more efficient and scalable option, particularly for larger-scale production.

The choice between these two synthetic routes will ultimately depend on the specific requirements of the researcher, including scale, cost considerations, and the availability of starting materials and equipment.

References

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available at: [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]

  • Aapptec (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Lewkowski, J. (2001). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. ARKIVOC, 2001(1), 17-54. Available at: [Link]

  • National Institute of Standards and Technology (n.d.). 5-Hydroxymethyl-2-furoic acid, 2TMS derivative. NIST WebBook. Available at: [Link]

  • RSC Publishing (2018). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry. Available at: [Link]

  • Wang, X., et al. (2019). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Journal of Molecular Catalysis. Available at: [Link]

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A Comparative Guide to In Silico Modeling and Experimental Validation of Furan-Based Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is both arduous and resource-intensive. Furan derivatives, a class of heterocyclic compounds, have consistently emerged as "privileged scaffolds" due to their presence in numerous natural products and FDA-approved drugs, exhibiting a wide array of pharmacological activities.[1] This guide provides an in-depth, comparative analysis of the in silico modeling and experimental validation of furan-based compounds, with a particular focus on derivatives of 5-hydroxymethylfurfural (5-HMF), a key bio-based platform molecule.[2][3] Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for leveraging computational and experimental synergies to accelerate the identification and optimization of novel furan-based drug candidates.

The Furan Scaffold: A Versatile Pharmacophore

The furan ring system is a cornerstone in medicinal chemistry, demonstrating significant therapeutic potential across various disease areas, including infectious diseases, inflammation, and oncology.[4] Its derivatives have been reported to possess antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1] The adaptability of the furan nucleus for chemical modification allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it an attractive starting point for drug design.[1] 5-HMF, in particular, serves as a versatile precursor for a variety of furan derivatives due to its reactive hydroxymethyl and formyl groups.[5]

Part 1: In Silico Modeling – The Digital Compass in Drug Discovery

In silico modeling has revolutionized the early stages of drug discovery by enabling the rapid screening of vast chemical libraries and providing critical insights into drug-target interactions, thereby minimizing costly and time-consuming experimental work.[6] For furan derivatives, a multi-faceted computational approach is paramount for accurately predicting their biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7]

Comparative Analysis of In Silico Techniques
Modeling Technique Principle Application for Furan Derivatives Strengths Limitations
Molecular Docking Predicts the preferred orientation of a ligand when bound to a target protein.Identifying potential protein targets for novel furan derivatives and elucidating their binding modes.Computationally efficient for large-scale virtual screening. Provides insights into key intermolecular interactions.Scoring functions can be inaccurate. Does not account for protein flexibility in simpler docking protocols.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups responsible for biological activity.Designing new furan-based compounds with enhanced potency by ensuring they possess the necessary pharmacophoric features.Useful when the 3D structure of the target is unknown. Can be used for virtual screening and lead optimization.Relies on a set of active compounds with a common mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Correlates variations in the physicochemical properties of compounds with their biological activities.[8]Predicting the bioactivity of unsynthesized furan derivatives based on their structural features.Can predict the activity of large numbers of compounds quickly. Helps in understanding the relationship between chemical structure and biological activity.Predictive power is limited to the chemical space of the training set. Can be prone to overfitting.
ADME Prediction Utilizes computational models to predict the pharmacokinetic properties of a compound.[7]Early-stage filtering of furan derivatives with poor drug-like properties (e.g., low oral bioavailability, high toxicity).Reduces late-stage attrition of drug candidates. Guides chemical modifications to improve ADME profiles.Predictions can have a significant margin of error and require experimental validation.
An Integrated In Silico Workflow

A robust in silico drug discovery pipeline integrates multiple computational methods to progressively refine the selection of promising candidates for experimental validation.

G cluster_0 In Silico Screening cluster_1 Experimental Validation Virtual Library of Furan Derivatives Virtual Library of Furan Derivatives Molecular Docking Molecular Docking Virtual Library of Furan Derivatives->Molecular Docking Pharmacophore Modeling Pharmacophore Modeling Virtual Library of Furan Derivatives->Pharmacophore Modeling QSAR Analysis QSAR Analysis Molecular Docking->QSAR Analysis Pharmacophore Modeling->QSAR Analysis ADME Prediction ADME Prediction QSAR Analysis->ADME Prediction Hit Selection Hit Selection ADME Prediction->Hit Selection Synthesis Synthesis Hit Selection->Synthesis In Vitro Assays In Vitro Assays Synthesis->In Vitro Assays In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies

Caption: Integrated in silico and experimental drug discovery workflow.

Part 2: Experimental Validation – Grounding Predictions in Reality

While in silico models provide invaluable guidance, experimental validation remains the gold standard for confirming the biological activity and therapeutic potential of any new chemical entity. The following section details key experimental protocols for validating the computationally-derived hypotheses for furan-based compounds.

Synthesis of Furan Derivatives

The synthesis of novel furan derivatives is the first crucial step in their experimental evaluation. Various synthetic methodologies can be employed, often starting from commercially available precursors like furfuryl alcohol.[9]

Protocol: General Synthesis of N-substituted Furanamides

  • Acid Chloride Formation: To a solution of a 5-(hydroxymethyl)furan-2-carboxylic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride (3 equivalents) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-4 hours until the evolution of gas ceases.

  • Amidation: In a separate flask, dissolve the desired amine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, 2 equivalents) in an anhydrous solvent. Cool the solution to 0 °C.

  • Reaction: Slowly add the freshly prepared acid chloride solution to the amine solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

In Vitro Biological Evaluation

In vitro assays are essential for determining the biological activity of the synthesized furan derivatives and validating the predictions from in silico models.

Comparative Analysis of In Vitro Assays

Assay Type Objective Example Protocol for Furan Derivatives Key Parameters Measured
Antimicrobial Susceptibility Testing To determine the minimum concentration of a compound that inhibits microbial growth.Broth Microdilution: A two-fold serial dilution of the furan derivative is prepared in a 96-well plate with microbial culture. The plate is incubated at 37°C for 18-24 hours.[10]Minimum Inhibitory Concentration (MIC)
Antiproliferative Assay To assess the cytotoxic effect of a compound on cancer cell lines.MTT Assay: Cancer cells are seeded in a 96-well plate and treated with varying concentrations of the furan derivative for 48-72 hours. MTT reagent is added, and the resulting formazan crystals are dissolved in DMSO. Absorbance is measured at 570 nm.[11]IC50 (half-maximal inhibitory concentration)
Enzyme Inhibition Assay To quantify the inhibitory activity of a compound against a specific enzyme target.Fluorometric Assay: The furan derivative is incubated with the target enzyme and its fluorogenic substrate. The reaction is monitored by measuring the increase in fluorescence over time.IC50, Ki (inhibition constant)
Antioxidant Activity Assay To measure the radical scavenging capacity of a compound.DPPH Assay: The furan derivative is mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH). The decrease in absorbance at 517 nm is measured.[11]EC50 (half-maximal effective concentration)
Signaling Pathway Analysis

Understanding the mechanism of action of a bioactive compound often involves elucidating its effect on cellular signaling pathways.

G Furan Derivative Furan Derivative Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) Furan Derivative->Target Protein (e.g., Kinase) Inhibition Downstream Effector 1 Downstream Effector 1 Target Protein (e.g., Kinase)->Downstream Effector 1 Phosphorylation Downstream Effector 2 Downstream Effector 2 Target Protein (e.g., Kinase)->Downstream Effector 2 Phosphorylation Cellular Response (e.g., Apoptosis) Cellular Response (e.g., Apoptosis) Downstream Effector 1->Cellular Response (e.g., Apoptosis) Downstream Effector 2->Cellular Response (e.g., Apoptosis)

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 5-(Hydroxymethyl)-N-methyl-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Commitment to Safety and Compliance

For professionals engaged in drug development and scientific research, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step methodology for the proper disposal of 5-(Hydroxymethyl)-N-methyl-2-furamide.

Part 1: Hazard Profile and Risk Assessment

Understanding the chemical's potential hazards is the first step in handling it safely. The structure of this compound suggests a multi-faceted risk profile that demands careful consideration. The primary hazards are derived from the furan moiety, which is known for its flammability, toxicity, and potential to form explosive peroxides, and the hydroxymethyl group, which can contribute to irritation similar to its well-studied analog, 5-Hydroxymethyl-2-furfuraldehyde (HMF).[1][2][3][4]

The causality for this cautious approach is clear: furan compounds can form unstable, explosive peroxides upon prolonged exposure to air and light.[1][2][4] Therefore, treating this compound as a potential peroxide-former is a critical, field-proven safety measure.

Table 1: Anticipated Hazard Profile of this compound
Hazard ClassAnticipated RiskRationale & Authoritative Source
Eye Irritation Causes serious eye irritation. Structurally similar compounds like 5-Hydroxymethyl-2-furfuraldehyde are classified as serious eye irritants.[3][5][6]
Skin Irritation Causes skin irritation. The HMF analogue is a known skin irritant.[3][5][6] Prolonged contact should be avoided.
Flammability Combustible. Potential for ignition. The furan ring makes the compound flammable.[1][4] The flash point for HMF is 79°C, suggesting this derivative is also combustible.[7]
Reactivity Potential to form explosive peroxides. Furan and its derivatives may form explosive peroxides when exposed to air.[1][4] It is also prudent to avoid contact with strong oxidizing agents and strong acids.[1]
Toxicity Harmful if ingested, inhaled, or absorbed. Furan compounds can be harmful.[1] Symptoms of overexposure to similar compounds may include headache, dizziness, and nausea.[8]
Environmental Potentially hazardous to aquatic life. Similar furan derivatives can be harmful to aquatic life with long-lasting effects.[5] Therefore, sewer disposal is strictly forbidden.[1][9][10]

Part 2: Mandatory Personal Protective Equipment (PPE) and Handling

A self-validating safety protocol begins with rigorous personal protection. Before handling this compound in any capacity, including for disposal, the following PPE is mandatory.

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[5]

  • Hand Protection: Use chemically resistant gloves. Nitrile or butyl rubber gloves are recommended based on data for analogous compounds.[5] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3]

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.

  • Ventilation: All handling and disposal preparation steps must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize inhalation exposure.[1][8]

Part 3: Disposal Workflow and Step-by-Step Protocols

The proper disposal pathway for this compound is contingent on the quantity and nature of the waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or washed down the drain.[1][9][10][11] The following workflow provides a logical decision-making process for safe disposal.

Disposal Decision Workflow

DisposalWorkflow cluster_start Start: Waste Generation cluster_assessment Waste Assessment cluster_protocols Disposal Protocols cluster_actions Required Actions cluster_end Final Pathway start This compound Waste assess_qty Assess Quantity & Form start->assess_qty bulk Bulk Quantities (Liquid or Solid) assess_qty->bulk > 1% of container spill Spill Cleanup Debris assess_qty->spill Spill Material residual Residual Contamination (Empty Containers) assess_qty->residual < 1% of container collect_hw 1. Collect in a labeled, compatible hazardous waste container. bulk->collect_hw spill->collect_hw rinse 1. Triple-rinse container with a suitable solvent (e.g., acetone). residual->rinse store Store sealed container in Satellite Accumulation Area (SAA) with secondary containment. collect_hw->store collect_rinsate 2. Collect all rinsate as hazardous waste. rinse->collect_rinsate deface 3. Deface original label. Dispose of container as regular trash. rinse->deface collect_rinsate->collect_hw pickup Arrange for pickup by Institutional EHS. store->pickup

Caption: Disposal workflow for this compound.

Protocol 1: Disposal of Bulk Quantities (Liquid or Solid)

This protocol applies to unused reagents, reaction mixtures, and concentrated solutions.

  • Waste Collection:

    • Designate a specific hazardous waste container for furan-containing compounds. The container must be made of a compatible material (e.g., amber glass or a suitable plastic) and have a secure, tight-fitting screw cap.[12]

    • Never mix this waste stream with other incompatible waste types, such as strong acids or oxidizers.[12]

  • Labeling:

    • Immediately label the container with a hazardous waste tag as soon as the first drop of waste is added.[13]

    • The label must clearly state "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents.[13]

  • Storage:

    • Keep the waste container securely capped at all times, except when adding waste.[9][12]

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[10]

    • The SAA must have secondary containment (e.g., a containment bin) to prevent spills from reaching drains.[14]

  • Final Disposal:

    • Once the container is full (not exceeding 90% capacity), or if it has been accumulating for an extended period, arrange for pickup through your institution's EHS department or a licensed hazardous waste contractor.[2][15]

Protocol 2: Decontamination of Empty Containers

This protocol applies to containers that have held bulk quantities of the compound. A container is not considered "empty" until it has been properly decontaminated.

  • Triple Rinsing:

    • This is a critical step to ensure the removal of hazardous residue.[9]

    • Rinse the container three times with a small amount of a suitable solvent (e.g., acetone or ethanol). Each rinse should use a solvent volume equal to about 5-10% of the container's volume.[9]

  • Rinsate Collection:

    • Crucially, all rinsate must be collected and disposed of as hazardous waste. [9] Add the rinsate to your designated furan-containing hazardous waste container as described in Protocol 1.

  • Final Container Disposal:

    • After triple-rinsing, allow the container to air dry completely in a fume hood.

    • Thoroughly deface or remove the original chemical label to prevent misidentification.[9][13]

    • Once decontaminated and unlabeled, the container can typically be disposed of as regular laboratory glass or solid waste, pending confirmation from your EHS department.

Protocol 3: Spill Management

In the event of a spill, immediate and correct action is required to mitigate risks.

  • Evacuate and Secure:

    • Alert personnel in the immediate area and evacuate if necessary. Control access to the spill area.[1]

  • Eliminate Ignition Sources:

    • As the compound is considered combustible, immediately turn off any nearby open flames, hot plates, or other ignition sources.[1]

  • Absorb Spill:

    • Wearing appropriate PPE, cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste:

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated hazardous waste container.[1][2]

  • Decontaminate and Ventilate:

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

    • Ventilate the area thoroughly until fumes have dissipated.[1]

Conclusion: Prioritizing a Culture of Safety

The proper disposal of this compound is a systematic process rooted in a foundational understanding of its potential chemical hazards. By following the protocols outlined in this guide—from rigorous PPE use to meticulous waste segregation and collection—researchers can ensure they are protecting themselves, their colleagues, and the environment. Always remember that these guidelines are built upon general safety principles; your institution's EHS department is the final authority and your most valuable resource for ensuring full compliance and safety.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA). [Link]

  • Safety Data Sheet: 5-Hydroxymethyl-2-furfuraldehyde. Chemos GmbH & Co. KG. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • EPA Hazardous Waste Codes. University of Maryland ESSR. [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA). [Link]

  • Hydroxymethylfurfural and its Derivatives: Potential Key Reactants in Adhesives. National Institutes of Health (NIH). [Link]

  • Safety data sheet: 5-(Hydroxymethyl)furfural. CPAChem. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Safety Data Sheet: 10- 30% 5-(Hydroxymethyl)-furfural. AVA Biochem. [Link]

  • Safety Data Sheet: 5-Hydroxymethylfurfural. Carl ROTH. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • DIOXINS AND FURANS; AND HOSPITAL WASTE INCINERATION. National Institutes of Health (NIH). [Link]

  • Production of 5-hydroxymethylfurfural based on accessible natural raw materials. (PDF) ResearchGate. [Link]

  • AMIDES, FROM COCONUT OIL AND DIETHYLENETRIAMINE, ETHOXYLATED. Regulations.gov. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

Sources

A Precautionary Safety Protocol for Handling 5-(Hydroxymethyl)-N-methyl-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

Notice to Reader: Comprehensive safety data for 5-(Hydroxymethyl)-N-methyl-2-furamide is not publicly available. This guide is constructed based on a risk assessment of its constituent chemical moieties: the furan ring, the N-methylamide group, and the hydroxymethyl group. A precautionary principle is applied throughout, recommending robust protective measures in the absence of specific toxicological data. All users must supplement this guide with their institution's safety protocols and conduct their own risk assessment before commencing work.

Hazard Analysis: A Composite Risk Profile

Given the absence of a specific Material Safety Data Sheet (MSDS), we must infer potential hazards from related chemical structures.

  • Furan Moiety: Furan and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2][3] Some furan compounds are suspected carcinogens and may cause genetic defects.[1][3] Furan itself is an extremely flammable liquid and can form explosive peroxides.[2] While the subject compound is a solid, dust explosion is a potential hazard if handled improperly.[4]

  • N-methylamide Moiety: Amides as a class have variable toxicity. Some acrylamides are known to be toxic, may cause allergic skin reactions, genetic defects, and are suspected of damaging fertility or the unborn child.[5] N-methyl compounds can also present specific toxicological profiles, including potential developmental toxicity.[6][7]

  • Hydroxymethylfurfural Analogue: The closely related compound 5-(Hydroxymethyl)-2-furfural (HMF) is known to cause skin and serious eye irritation.[4][8][9] While long-term studies in rats showed no evidence of carcinogenic activity, there was some evidence in female mice.[10] It is an irritant to the eyes, skin, mucous membranes, and upper respiratory tract.[11][12]

Based on this composite analysis, this compound should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, with unknown long-term toxicological effects, including potential carcinogenicity and reproductive toxicity.

Personal Protective Equipment (PPE): A Multi-Barrier Approach

A risk-based approach is essential for selecting PPE. The level of protection must correspond to the scale and nature of the operation being performed.

Foundational PPE (Required for all handling operations)

This level of protection is mandatory for any work involving this compound, including weighing, solution preparation, and transfers.

  • Eye and Face Protection:

    • Minimum: ANSI Z87.1-compliant safety glasses with side shields.

    • Recommended: Chemical splash goggles should be worn to provide a complete seal around the eyes, especially when handling solutions or if there is a risk of splashing.[4][8][9]

    • Face Shield: A full-face shield should be worn over safety glasses or goggles during procedures with a high risk of splashing or when handling larger quantities (>1 g).

  • Hand Protection:

    • Glove Type: Nitrile gloves are the standard recommendation for incidental contact with a wide range of chemicals.[13] Given the lack of specific permeation data, double-gloving is strongly advised.

    • Selection Protocol: Always consult a chemical resistance chart from the glove manufacturer.[14][15][16][17] For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton™ may be necessary, though they can reduce dexterity.[13]

    • Integrity Check: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated, and wash hands thoroughly after removal.

  • Body Protection:

    • A fully fastened, long-sleeved laboratory coat is required.

    • Ensure clothing covers all exposed skin. Shorts and open-toed shoes are strictly prohibited in the laboratory.

Enhanced PPE (For Operations with Increased Exposure Risk)

These measures are required for procedures such as reactions under heating/reflux, distillations, or when handling quantities greater than a few grams.

  • Respiratory Protection:

    • Operations in a Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to minimize inhalation exposure.[2]

    • Weighing Operations: Weighing the solid powder should be done in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of fine particulates.

    • Respirator Requirement: If engineering controls (like a fume hood) are not available or are insufficient to control airborne concentrations, a NIOSH-approved respirator is mandatory.[2][18] For a non-volatile solid, a particulate respirator (e.g., N95) may be sufficient for weighing, but for solutions or heated reactions, an air-purifying respirator (APR) with organic vapor cartridges is recommended. A complete respiratory protection program must comply with OSHA regulations (29 CFR 1910.134).

  • Enhanced Body Protection:

    • For larger-scale work, a chemically resistant apron worn over the lab coat provides an additional barrier.

    • In situations with a significant splash hazard, chemically resistant coveralls may be appropriate.

PPE Selection and Workflow Diagram

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental workflow.

PPE_Workflow cluster_prep Preparation & Small Scale (<1g) cluster_reaction Reaction & Large Scale (>1g) cluster_ppe Required PPE Level weigh Weighing Solid ppe_base Foundational PPE: - Safety Glasses/Goggles - Double Nitrile Gloves - Lab Coat weigh->ppe_base In fume hood or ventilated enclosure dissolve Preparing Stock Solution dissolve->ppe_base reaction Running Reaction (Heated/Reflux) ppe_enhanced Enhanced PPE: - Chemical Goggles & Face Shield - Chem-Resistant Gloves - Chem-Resistant Apron - Respiratory Protection (as needed) reaction->ppe_enhanced workup Aqueous Workup / Extraction workup->ppe_enhanced start Start Task Risk Assessment start->weigh start->dissolve start->reaction start->workup

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.